Trimethylsilyl methanesulfonate
Beschreibung
The exact mass of the compound (Trimethylsilyl)methanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
trimethylsilyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHASIUOFGDRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905831 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10090-05-8 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10090-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylmethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010090058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Trimethylsilyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trimethylsilyl methanesulfonate (TMSM), also known as trimethylsilyl mesylate, is a valuable reagent in organic chemistry, primarily utilized for the introduction of the trimethylsilyl protecting group and as a precursor in various synthetic transformations. Its utility is analogous to other silyl sulfonates, such as the more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf), in activating functional groups and facilitating a range of chemical reactions. The synthesis of TMSM involves the silylation of methanesulfonic acid or its derivatives. This guide provides a detailed, inferred protocol for its preparation and purification, aimed at providing researchers and drug development professionals with a practical framework for obtaining high-purity TMSM.
Reaction Scheme and Mechanism
The most plausible and direct method for the synthesis of this compound is the reaction of anhydrous methanesulfonic acid with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl). The reaction proceeds via a nucleophilic attack of the oxygen of the sulfonic acid on the silicon atom of trimethylsilyl chloride, with the concomitant elimination of hydrogen chloride gas.
Overall Reaction:
CH₃SO₃H + (CH₃)₃SiCl → CH₃SO₃Si(CH₃)₃ + HCl(g)
To drive the reaction to completion, the removal of the hydrogen chloride byproduct is crucial. This is typically achieved by performing the reaction under an inert atmosphere and allowing the gaseous HCl to be vented or trapped. An alternative approach could involve the use of a non-nucleophilic base to scavenge the HCl, though this may complicate the purification process.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous silyl sulfonates.[1]
Materials:
-
Anhydrous Methanesulfonic Acid
-
Anhydrous Trimethylsilyl Chloride
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a bubbler or a system to neutralize acidic gases. Ensure the entire apparatus is under a positive pressure of an inert gas (nitrogen or argon).
-
Charging the Reactor: Charge the flask with anhydrous methanesulfonic acid (1.0 equivalent). If a solvent is used, add anhydrous dichloromethane or toluene to the flask.
-
Addition of Silylating Agent: Add anhydrous trimethylsilyl chloride (1.0 - 1.2 equivalents) to the dropping funnel.
-
Reaction: Slowly add the trimethylsilyl chloride to the stirred methanesulfonic acid at room temperature. An exothermic reaction may be observed, and the evolution of hydrogen chloride gas will commence.
-
Heating and Reflux: After the initial reaction subsides, gently heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any) and maintain for 2-4 hours to ensure the reaction goes to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. If no solvent was used, the crude product is the remaining liquid. If a solvent was used, it can be removed under reduced pressure.
Purification of this compound
The primary method for purifying this compound is fractional distillation under reduced pressure.
Procedure:
-
Distillation Setup: Assemble a fractional distillation apparatus. It is crucial that all glassware is thoroughly dried to prevent hydrolysis of the product.
-
Fractional Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently under reduced pressure. Collect the fraction boiling at 103-104 °C at 25 mmHg.[2]
-
Storage: The purified this compound is a colorless liquid and should be stored under an inert atmosphere in a tightly sealed container to protect it from moisture.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 10090-05-8 | [3] |
| Molecular Formula | C₄H₁₂O₃SSi | [3] |
| Molecular Weight | 168.29 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 103-104 °C / 25 mmHg | [2] |
| Density | 1.09 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.422 | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Observed Signals |
| ¹H NMR | Data available through spectral databases. |
| ¹³C NMR | Data available through spectral databases. |
| IR Spectroscopy | Data available through spectral databases. |
| Mass Spectrometry | Fragmentation patterns consistent with the structure have been reported.[4] |
Note: Direct links to spectral data are not provided, but can be accessed through chemical databases using the CAS number.
Table 3: Typical Reaction Parameters for Silyl Sulfonate Synthesis (Analogous to TMSOTf)
| Parameter | Value | Reference |
| Reactant Ratio (Acid:TMSCl) | 1 : 1 to 1 : 1.5 | [1] |
| Reaction Temperature | 10 - 30 °C (initial), then reflux | [1] |
| Reaction Time | 12 hours (for TMSOTf) | [1] |
| Purity (Post-distillation) | >97% | |
| Yield (for TMSOTf) | up to 97.8% | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
The Silylation Mechanism of Trimethylsilyl Methanesulfonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylation, the introduction of a silyl group into a molecule, is a cornerstone of modern organic synthesis, primarily utilized for the protection of labile functional groups. Among the diverse array of silylating agents, trimethylsilyl methanesulfonate (TMSOMs or TMS-MsO) has emerged as a potent and versatile reagent. This technical guide provides an in-depth exploration of the silylation mechanism of TMSOMs, detailing its reactivity, substrate scope, and the nuances of its application. We present a comparative analysis of its reactivity, detailed experimental protocols for the silylation of various functional groups, and a thorough examination of the reaction mechanism, including the role of the methanesulfonate leaving group.
Introduction
The temporary protection of reactive functional groups such as alcohols, amines, and carboxylic acids is a critical strategy in the multistep synthesis of complex organic molecules, particularly in the realm of drug development. The trimethylsilyl (TMS) group is one of the most widely employed protecting groups due to its ease of introduction and removal, and its ability to increase the volatility of compounds for analytical techniques like gas chromatography.
This compound is a highly effective silylating agent that offers a balance of high reactivity and practical handling. Its utility extends to the formation of silyl enol ethers from ketones, a key transformation in carbon-carbon bond-forming reactions. Understanding the underlying mechanism of silylation with TMSOMs is paramount for optimizing reaction conditions, predicting outcomes, and minimizing side reactions.
The Silylation Mechanism: An SN2-like Pathway
The generally accepted mechanism for silylation with this compound proceeds via a nucleophilic substitution at the silicon center, analogous to an SN2 reaction. The substrate, bearing a nucleophilic heteroatom (e.g., oxygen in an alcohol, nitrogen in an amine), attacks the electrophilic silicon atom of TMSOMs. This concerted step involves the departure of the methanesulfonate anion, a good leaving group due to the resonance stabilization of the negative charge across the sulfonate group.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to deprotonate the substrate, thereby increasing its nucleophilicity, and to neutralize the methanesulfonic acid byproduct that is formed.
Reactivity and Comparison with Other Silylating Agents
The reactivity of a silylating agent is a critical factor in its selection for a particular transformation. This compound is considered a highly reactive silylating agent, surpassing the reactivity of commonly used reagents like trimethylsilyl chloride (TMS-Cl). However, it is generally less reactive than the more powerful trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl iodide (TMSI).
A comparative study on the silylation of ketones revealed that TMSOMs is approximately 40 times more reactive than TMS-Cl.[1] This enhanced reactivity can be attributed to the excellent leaving group ability of the methanesulfonate anion.
| Silylating Agent | Relative Reactivity (Ketone Silylation) | Leaving Group (pKa of conjugate acid) |
| Trimethylsilyl iodide (TMSI) | Very High | I⁻ (-10) |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | High | CF₃SO₃⁻ (-14) |
| This compound (TMSOMs) | Moderate-High | CH₃SO₃⁻ (-1.9) |
| Trimethylsilyl chloride (TMS-Cl) | Moderate | Cl⁻ (-7) |
Table 1: Comparison of Reactivity of Common Trimethylsilylating Agents.
Experimental Protocols
The following sections provide generalized experimental protocols for the silylation of various functional groups using this compound. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined empirically. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Silylation of Alcohols
The silylation of primary and secondary alcohols with TMSOMs generally proceeds smoothly to afford the corresponding trimethylsilyl ethers in high yields. Tertiary alcohols, being more sterically hindered, may require longer reaction times or elevated temperatures.
General Protocol for Silylation of a Primary Alcohol:
-
To a solution of the primary alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added this compound (1.1 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude silyl ether, which can be purified by column chromatography if necessary.
| Substrate | Product | Typical Yield |
| Primary Alcohol | R-O-TMS | >90% |
| Secondary Alcohol | R₂CH-O-TMS | 80-95% |
| Tertiary Alcohol | R₃C-O-TMS | 50-80% |
| Phenol | Ar-O-TMS | >90% |
Table 2: Typical Yields for the Silylation of Alcohols and Phenols with TMSOMs.
Silylation of Amines
Primary and secondary amines can be efficiently silylated with TMSOMs to form N-silylated amines. The resulting silylamines are valuable intermediates in organic synthesis.
General Protocol for Silylation of a Primary Amine:
-
To a solution of the primary amine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous tetrahydrofuran (10 mL) at 0 °C is added this compound (2.1 mmol) dropwise.
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between hexane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N,N-bis(trimethylsilyl)amine.
| Substrate | Product | Typical Yield |
| Primary Aliphatic Amine | R-N(TMS)₂ | >85% |
| Secondary Aliphatic Amine | R₂N-TMS | >90% |
| Aniline | Ph-NH-TMS / Ph-N(TMS)₂ | Variable |
Table 3: Typical Yields for the Silylation of Amines with TMSOMs.
Silylation of Carboxylic Acids
Carboxylic acids are readily converted to their corresponding trimethylsilyl esters using TMSOMs. Silyl esters are useful intermediates, serving as activated forms of carboxylic acids for subsequent transformations.
General Protocol for Silylation of a Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous acetonitrile (10 mL) at room temperature is added this compound (1.05 mmol).
-
The mixture is stirred at room temperature for 15-30 minutes.
-
The reaction is typically quantitative as monitored by NMR spectroscopy.
-
The resulting solution of the trimethylsilyl ester can often be used directly in the next step without purification.
| Substrate | Product | Typical Yield |
| Aliphatic Carboxylic Acid | R-COO-TMS | >95% |
| Aromatic Carboxylic Acid | Ar-COO-TMS | >95% |
Table 4: Typical Yields for the Silylation of Carboxylic Acids with TMSOMs.
Formation of Silyl Enol Ethers
This compound is a valuable reagent for the synthesis of silyl enol ethers from enolizable ketones. The regioselectivity of this reaction (i.e., the formation of the kinetic versus the thermodynamic silyl enol ether) can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic silyl enol ether, while weaker bases such as triethylamine at higher temperatures tend to yield the more stable thermodynamic product.
Side Reactions and Byproducts
The primary byproduct of silylation with this compound is the corresponding methanesulfonate salt of the base used (e.g., triethylammonium methanesulfonate). This salt is typically removed during the aqueous workup.
Due to the high reactivity of TMSOMs, side reactions can occur, particularly with sensitive substrates. For instance, in the silylation of multifunctional molecules, chemoselectivity can be a concern. With highly reactive silylating agents, cleavage of ethers and esters has been reported as a potential side reaction, although this is less common with TMSOMs compared to TMSOTf.[2] Careful control of reaction temperature and stoichiometry is crucial to minimize these unwanted transformations.
Conclusion
This compound is a powerful and versatile silylating agent with a well-established SN2-like reaction mechanism. Its high reactivity, governed by the excellent leaving group ability of the methanesulfonate anion, allows for the efficient silylation of a wide range of functional groups, including alcohols, amines, and carboxylic acids, under mild conditions. Furthermore, its application in the regioselective synthesis of silyl enol ethers underscores its importance in modern synthetic chemistry. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in drug development and other chemical sciences, enabling the informed and effective use of this important reagent.
References
An In-depth Technical Guide to the Physical Properties of Trimethylsilyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMS-OMs), with the CAS number 10090-05-8, is a versatile organosilicon reagent widely employed in organic synthesis. It serves as a potent trimethylsilylating agent, primarily utilized for the protection of alcohols and amines, and as a derivatizing agent to enhance the volatility of polar compounds for gas chromatography (GC) analysis.[1] Its utility in facilitating the formation of trimethylsilyl ethers and amines makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, alongside generalized experimental protocols and a visualization of its application in a key chemical transformation.
Core Physical Properties
The physical characteristics of this compound have been determined and are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂O₃SSi | [1][2] |
| Molecular Weight | 168.29 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.09 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 103-104 °C at 25 mmHg | [4][5][6] |
| Refractive Index | n20/D 1.422 | [4][5] |
| Flash Point | 30 °C (86 °F) - closed cup | [4] |
| Solubility | Reacts slowly with moisture/water. Expected to be soluble in non-polar organic solvents. |
Experimental Protocols
Determination of Boiling Point (Reduced Pressure)
The boiling point of this compound is reported at a reduced pressure (25 mmHg). This is a common practice for compounds that may decompose at their atmospheric boiling point.
Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Procedure: The system is evacuated to the desired pressure (25 mmHg). The flask is then heated gently. The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, with the condensate dripping into the receiving flask at a steady rate. This temperature is the boiling point at that specific pressure.
Determination of Density
The density of a liquid is its mass per unit volume.
Methodology:
-
Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the this compound liquid, ensuring no air bubbles are present. The temperature of the liquid is maintained at 25 °C.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology:
-
Apparatus: A refractometer (e.g., an Abbé refractometer) is used.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read from the instrument's scale at a specified temperature (20 °C).
-
Application in Organic Synthesis: Silylation of an Alcohol
A primary application of this compound is the protection of hydroxyl groups in alcohols. This is a crucial step in multi-step syntheses to prevent the alcohol from participating in unwanted side reactions.
Generalized Experimental Workflow for Alcohol Silylation
-
Reaction Setup: The alcohol substrate is dissolved in an anhydrous, aprotic solvent (e.g., dichloromethane, diethyl ether) in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to neutralize the methanesulfonic acid byproduct that is formed during the reaction.
-
Addition of Silylating Agent: this compound is added to the reaction mixture, typically dropwise, at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine when the starting material has been consumed.
-
Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography or distillation, to yield the pure trimethylsilyl ether.
Visualization of Silylation Workflow
The following diagram illustrates the general workflow for the silylation of an alcohol using this compound.
Caption: Generalized workflow for the silylation of an alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 三甲基硅基甲烷磺酸酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, CAS No. 10090-05-8 - iChemical [ichemical.com]
- 6. (Trimethylsilyl)methanesulfonate = 97 10090-05-8 [sigmaaldrich.com]
Spectroscopic Profile of Trimethylsilyl Methanesulfonate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Trimethylsilyl methanesulfonate (TMS-OMs), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below. These values are compiled from various spectral databases and provide key identifiers for the compound's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 | Singlet | 3H | CH₃-S |
| ~0.4 | Singlet | 9H | (CH₃)₃-Si |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~40 | CH₃-S |
| ~1 | (CH₃)₃-Si |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency. Data is based on typical values for similar organosilicon compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Medium | C-H stretch (asymmetric) |
| ~2850 | Medium | C-H stretch (symmetric) |
| ~1350 | Strong | S=O stretch (asymmetric) |
| ~1170 | Strong | S=O stretch (symmetric) |
| ~1260 | Strong | Si-C stretch |
| ~850 | Strong | Si-O stretch |
Source: ATR-IR data available from spectral databases.
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 153 | High | [M - CH₃]⁺ |
| 93 | Moderate | [(CH₃)₃SiO]⁺ |
| 73 | Very High | [(CH₃)₃Si]⁺ |
Source: GC-MS data from the NIST Mass Spectrometry Data Center.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Organosilicon Compounds
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
Data Acquisition:
-
The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and enhance signal-to-noise. This involves irradiating the sample with a broad range of proton frequencies during the acquisition of the ¹³C signal.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Liquid Samples
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected first. This is used to subtract the spectral contributions of the instrument and the surrounding atmosphere.
-
The sample is then applied to the crystal, ensuring good contact.
-
The sample spectrum is then recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Organic Compounds
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for the separation of volatile organic compounds.
-
Data Acquisition:
-
A small volume of the sample solution (typically 1 µL) is injected into the heated inlet of the GC, where it is vaporized.
-
The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where the components are separated based on their boiling points and interactions with the column's stationary phase.
-
As the separated components elute from the column, they enter the ion source of the mass spectrometer.
-
In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Processing: The mass spectrometer detector records the abundance of each ion at a specific m/z, generating a mass spectrum for each eluting component. The resulting data is a total ion chromatogram (TIC), which shows the intensity of the total ion current as a function of retention time, and a series of mass spectra corresponding to the peaks in the TIC.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
Trimethylsilyl Methanesulfonate: A Technical Guide to Reactivity with Protic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl methanesulfonate (TMSOMs) is a versatile reagent in organic synthesis, valued for its ability to act as a trimethylsilylating agent and a precursor to the methanesulfonyl group. However, its utility is intrinsically linked to its reactivity, particularly with protic solvents such as water, alcohols, and amines. This technical guide provides an in-depth analysis of the reactivity of this compound with these common protic species. A comprehensive review of analogous silyl-oxygen and silyl-nitrogen bond solvolysis is presented to elucidate the mechanistic pathways, kinetic influences, and practical considerations for utilizing TMSOMs in research and development. This document summarizes key reactivity principles, offers detailed hypothetical experimental protocols, and presents quantitative data in structured tables to facilitate informed application in chemical synthesis.
Introduction
The silicon-oxygen bond in this compound is inherently polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H in alcohols and water, N-H in amines), are effective nucleophiles that readily react with TMSOMs. This reactivity, while a potential limitation in certain applications, can also be strategically employed for controlled silylation or in-situ generation of methanesulfonic acid. Understanding the kinetics and mechanisms of these solvolysis reactions is paramount for optimizing reaction conditions, minimizing undesired side reactions, and ensuring the successful application of TMSOMs in complex synthetic pathways, particularly in the context of drug development where reaction control and purity are critical.
Reactivity with Alcohols (Alcoholysis)
The reaction of this compound with alcohols leads to the cleavage of the Si-O bond, resulting in the formation of a trimethylsilyl ether and methanesulfonic acid. This process, known as alcoholysis, is a fundamental reaction that can be both a desired transformation for the protection of hydroxyl groups or an unintended side reaction.
Reaction Mechanism
The alcoholysis of this compound is believed to proceed through a nucleophilic substitution pathway at the silicon center. The alcohol, acting as a nucleophile, attacks the electrophilic silicon atom. This can occur via two principal mechanisms, largely influenced by the reaction conditions and the structure of the alcohol.
-
Associative Mechanism (SN2-Si): In neutral or base-catalyzed conditions, the reaction typically follows a bimolecular nucleophilic substitution mechanism at the silicon atom (SN2-Si). The nucleophilic oxygen of the alcohol attacks the silicon center, forming a pentacoordinate intermediate or transition state. Subsequent departure of the methanesulfonate leaving group yields the corresponding trimethylsilyl ether and methanesulfonic acid. The presence of a base can deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction.
-
Dissociative Mechanism (SN1-Si): Under strongly acidic conditions, a dissociative mechanism involving a transient silylium ion (R₃Si⁺) intermediate may be operative, though this is generally less common for trimethylsilyl compounds compared to bulkier silyl groups.
Factors Influencing Reactivity
The rate of alcoholysis is significantly influenced by several factors:
-
Steric Hindrance: Increased steric bulk on the alcohol will decrease the rate of reaction. Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols.
-
Solvent Polarity: Polar protic solvents can stabilize the charged transition state, thereby accelerating the reaction.
-
Catalysis: The reaction is catalyzed by both acids and bases. Acids protonate the oxygen of the methanesulfonate group, making it a better leaving group. Bases deprotonate the alcohol, increasing its nucleophilicity.
Hypothetical Quantitative Data
| Alcohol | Steric Class | Relative Rate (Hypothetical) | Conditions |
| Methanol | Primary | 100 | Neutral, 25°C |
| Ethanol | Primary | 85 | Neutral, 25°C |
| Isopropanol | Secondary | 15 | Neutral, 25°C |
| tert-Butanol | Tertiary | < 1 | Neutral, 25°C |
| Methanol | Primary | > 1000 | Base Catalyzed (e.g., Et₃N) |
| Methanol | Primary | > 500 | Acid Catalyzed (e.g., cat. H₂SO₄) |
Table 1: Hypothetical relative rates of alcoholysis of this compound with various alcohols.
Experimental Protocol: Silylation of a Primary Alcohol
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add this compound dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude trimethylsilyl ether.
-
Purify the product by flash column chromatography on silica gel.
Reactivity with Water (Hydrolysis)
The reaction of this compound with water, or hydrolysis, is a rapid process that yields trimethylsilanol and methanesulfonic acid. Trimethylsilanol is unstable and readily condenses to form hexamethyldisiloxane. This high sensitivity to moisture necessitates the use of anhydrous conditions when handling TMSOMs.
Reaction Mechanism
The hydrolysis mechanism is analogous to alcoholysis, with a water molecule acting as the nucleophile. The reaction is catalyzed by both acid and base.
Hypothetical Kinetic Data
The rate of hydrolysis is generally faster than alcoholysis due to the lower steric hindrance of water.
| Condition | Relative Rate (Hypothetical) |
| Neutral (pH 7) | 1.0 |
| Acidic (pH 3) | ~10³ |
| Basic (pH 10) | ~10⁴ |
Table 2: Hypothetical relative rates of hydrolysis of this compound under different pH conditions.
Reactivity with Amines (Aminolysis)
Primary and secondary amines react with this compound to form N-silylated amines and methanesulfonic acid. This reaction can be used for the protection of amine functionalities. Tertiary amines, lacking a proton on the nitrogen atom, can act as non-nucleophilic bases to catalyze the reaction of TMSOMs with other protic species.
Reaction Mechanism
The reaction with primary and secondary amines proceeds via a nucleophilic attack of the nitrogen atom on the silicon center, similar to the mechanism observed with alcohols and water. The presence of a base, such as triethylamine or an excess of the substrate amine, is often used to neutralize the methanesulfonic acid byproduct.
Hypothetical Reactivity Data
The nucleophilicity of amines is generally greater than that of alcohols, leading to faster reaction rates.
| Amine | Class | Relative Rate (Hypothetical) |
| Aniline | Primary Aromatic | 1 |
| Benzylamine | Primary Aliphatic | 50 |
| Diethylamine | Secondary Aliphatic | 20 |
Table 3: Hypothetical relative rates of aminolysis of this compound with various amines.
Experimental Protocol: Silylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the primary amine in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, the triethylammonium methanesulfonate salt will precipitate.
-
Filter the mixture under nitrogen and wash the solid with anhydrous THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-silylated amine. The product is often used in the next step without further purification due to its moisture sensitivity.
Applications in Drug Development
The reactivity of this compound with protic solvents has significant implications in drug development.
-
Protecting Group Chemistry: The silylation of alcohols and amines is a common strategy to protect these functional groups during multi-step syntheses of active pharmaceutical ingredients (APIs). The ease of both introduction and removal of the trimethylsilyl group makes it an attractive choice.
-
In-situ Reagent Generation: The reaction of TMSOMs with alcohols can be used to generate methanesulfonate esters in situ.
-
Moisture Scavenging: In highly moisture-sensitive reactions, TMSOMs can potentially be used as a moisture scavenger, although less reactive silylating agents are more commonly employed for this purpose.
Conclusion
This compound exhibits significant reactivity towards protic solvents, including alcohols, water, and amines. The primary reaction pathway involves nucleophilic attack at the electrophilic silicon center, leading to the cleavage of the silicon-oxygen bond and the formation of silylated products and methanesulfonic acid. The rate of these solvolysis reactions is highly dependent on steric factors, solvent polarity, and the presence of acid or base catalysts. A thorough understanding of these reactivity principles is essential for the effective use of this compound in organic synthesis, particularly within the demanding context of pharmaceutical research and development. The provided hypothetical data and experimental protocols serve as a practical guide for chemists to anticipate and control the outcomes of reactions involving this versatile reagent.
Unveiling the Electrophilic Nature of Trimethylsilyl Methanesulfonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of reagent reactivity is paramount for successful chemical synthesis. Trimethylsilyl methanesulfonate (TMSOMs), a versatile organosilicon compound, serves as a potent electrophile and silylating agent. This technical guide provides an in-depth analysis of its electrophilicity, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in the laboratory.
Core Concepts: Understanding the Electrophilicity of TMSOMs
This compound, with the chemical formula (CH₃)₃SiOSO₂CH₃, is a powerful silylating agent valued for its ability to introduce the trimethylsilyl (TMS) group into a variety of organic molecules.[1] Its electrophilicity stems from the potent electron-withdrawing nature of the methanesulfonate (mesylate) group, which creates a significant partial positive charge on the silicon atom. This renders the silicon atom susceptible to nucleophilic attack, facilitating the transfer of the TMS group to a nucleophile.
The reactivity of TMSOMs is intermediate between the highly reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf) and the less reactive trimethylsilyl chloride (TMSCl). This balanced reactivity makes TMSOMs a valuable tool for a range of chemical transformations where a controlled yet efficient silylating agent is required.
Comparative Analysis of Silylating Agents
The choice of silylating agent is critical and depends on the specific requirements of the reaction, including the nature of the substrate and the desired reaction rate. The following table summarizes the relative reactivity of TMSOMs in comparison to other common trimethylsilylating agents.
| Silylating Agent | Abbreviation | Relative Reactivity (Silylation of Ketones) | Key Features |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | High | Extremely reactive, often used as a catalyst in low concentrations.[2] |
| This compound | TMSOMs | Moderate | Approximately 40 times more reactive than TMSCl.[3] |
| Trimethylsilyl iodide | TMSI | Moderate to High | Highly reactive, useful for cleaving ethers and esters. |
| Trimethylsilyl chloride | TMSCl | Low | Cost-effective, but often requires a base to neutralize the HCl byproduct.[4] |
| Hexamethyldisilazane | HMDS | Low | Mild silylating agent, often requires a catalyst. |
Reaction Mechanisms and Logical Workflow
The primary mode of action for TMSOMs as an electrophile is through nucleophilic substitution at the silicon center. The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or enolate) on the electrophilic silicon atom of TMSOMs, leading to the formation of a silylated product and the methanesulfonate anion as a leaving group.
Below is a generalized workflow for the utilization of TMSOMs as a silylating agent.
Caption: A logical workflow for a typical silylation reaction using TMSOMs.
Key Applications and Experimental Protocols
TMSOMs is a versatile reagent with applications in various synthetic transformations, including the protection of functional groups and the activation of carbonyls for carbon-carbon bond formation.
Protection of Alcohols
The silylation of alcohols to form silyl ethers is a common strategy to protect the hydroxyl group during multi-step syntheses. TMS ethers are stable under a range of conditions but can be readily cleaved when desired.
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
This compound (TMSOMs) (1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add the primary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add this compound dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude trimethylsilyl ether.
-
Purify the product by distillation or column chromatography if necessary.
-
Silylation of Ketones to Silyl Enol Ethers
Silyl enol ethers are important intermediates in organic synthesis, particularly in aldol-type reactions. TMSOMs can be used to convert ketones to their corresponding silyl enol ethers.
Experimental Protocol: General Procedure for the Formation of a Silyl Enol Ether from a Ketone
-
Materials:
-
Ketone (1.0 eq)
-
Anhydrous 1,2-dichloroethane
-
Triethylamine (1.5 eq)
-
This compound (TMSOMs) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry, inert atmosphere, dissolve the ketone in anhydrous 1,2-dichloroethane.
-
Add triethylamine to the solution.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature and monitor its progress by gas chromatography (GC) or TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent such as pentane and wash with a cold, dilute aqueous acid solution, followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude silyl enol ether can be purified by distillation.
-
Role in Catalysis: The Mukaiyama Aldol Reaction
While TMSOTf is more commonly cited, the reactivity of TMSOMs suggests its utility as a Lewis acid catalyst in reactions such as the Mukaiyama aldol addition.[5] In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid to form a β-hydroxy carbonyl compound.
Caption: A simplified signaling pathway for the TMSOMs-catalyzed Mukaiyama aldol reaction.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, offering a moderate level of electrophilicity that is advantageous in many applications. Its ability to act as an efficient silylating agent for a variety of functional groups, coupled with its role in promoting important carbon-carbon bond-forming reactions, makes it an essential tool in the arsenal of synthetic chemists. By understanding its reactivity profile and employing the appropriate experimental conditions, researchers can effectively harness the power of TMSOMs to achieve their synthetic goals in drug discovery and development.
References
Trimethylsilyl Methanesulfonate: A Comprehensive Technical Guide to its Role as a "Me3Si+" Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl methanesulfonate (TMSOMs), also known as trimethylsilyl mesylate, is a potent silylating agent and a versatile Lewis acid catalyst in organic synthesis. Its ability to act as a source of the electrophilic trimethylsilyl cation ("Me3Si+") or a "Me3Si+" equivalent renders it highly effective in a variety of chemical transformations. This technical guide provides an in-depth analysis of the applications of TMSOMs, focusing on its role in the protection of functional groups and the formation of key synthetic intermediates. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in the field. While much of the detailed mechanistic and quantitative data is drawn from its close and more extensively studied analog, trimethylsilyl trifluoromethanesulfonate (TMSOTf), this guide provides a comparative context to highlight the utility of TMSOMs.
Introduction: The Nature of this compound as a "Me3Si+" Source
This compound is a versatile reagent in organic chemistry, primarily utilized for the introduction of the trimethylsilyl (TMS) group.[1] The high electrophilicity of the silicon atom in TMSOMs, a consequence of the electron-withdrawing mesylate group, facilitates the transfer of the TMS group to a variety of nucleophiles. This reactivity is often conceptualized as TMSOMs acting as a source of a trimethylsilyl cation ("Me3Si+"), or more accurately, a highly electrophilic silyl species that reacts as if it were a silyl cation.
This guide will explore the practical applications of this reactivity, with a focus on two key areas:
-
Protection of Alcohols and Amines: The introduction of a TMS group can mask the reactivity of hydroxyl and amino functionalities, allowing for selective transformations elsewhere in a molecule.[1]
-
Formation of Silyl Enol Ethers: The reaction of ketones and aldehydes with TMSOMs provides a reliable route to silyl enol ethers, which are crucial intermediates in carbon-carbon bond-forming reactions.
While the reactivity of TMSOMs is analogous to the more frequently cited trimethylsilyl trifluoromethanesulfonate (TMSOTf), a comparative study on their silylating capacity for ketones has shown that TMSOMs is approximately 40 times more reactive than trimethylsilyl chloride (TMCS), though significantly less reactive than TMSOTf.[2] This positions TMSOMs as a potent yet potentially more manageable silylating agent than the highly reactive TMSOTf.
Data Presentation: A Comparative Overview of Silylating Agent Reactivity
To provide a quantitative context for the reactivity of this compound, the following table summarizes the relative silylating power of various electrophilic silylating agents in the silylation of ketones, with triethylamine as the base in 1,2-dichloroethane.
| Silylating Agent | Relative Reactivity (vs. TMCS) |
| Trimethylsilyl chloride (TMCS) | 1 |
| This compound (TMSOMs) | ~40 |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | >>40 |
| Trimethylsilyl iodide (TMSI) | >>40 |
This data is based on a comparative study by G. Simchen and co-workers and highlights the enhanced reactivity of TMSOMs compared to the commonly used TMCS.[2]
Key Applications and Experimental Protocols
This section details the primary applications of this compound as a "Me3Si+" source, providing generalized experimental protocols based on established procedures for analogous silylating agents.
Protection of Alcohols as Trimethylsilyl Ethers
The protection of alcohols as trimethylsilyl (TMS) ethers is a fundamental transformation in multi-step organic synthesis. The TMS group is readily introduced and can be cleaved under mild acidic conditions.[3][4]
Experimental Protocol: General Procedure for the Trimethylsilylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMSOMs) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography if necessary.
Expected Yield: High (typically >90%)
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, notably in Lewis acid-catalyzed aldol and Michael additions.[5] The reaction of a ketone with TMSOMs in the presence of a base provides a regioselective route to these compounds.
Experimental Protocol: Synthesis of a Silyl Enol Ether from a Ketone (Adapted from a procedure using TMSOTf) [1]
Materials:
-
Ketone (e.g., α-tetralone) (1.0 eq)
-
This compound (TMSOMs) (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of triethylamine and the ketone in dichloromethane is cooled to 0 °C in an ice bath.
-
This compound is added dropwise to the stirred solution.
-
The reaction mixture is allowed to stir at room temperature for several hours (e.g., 6 hours), with progress monitored by a suitable analytical technique (e.g., UPLC or TLC).
-
Upon completion, water is added to the reaction mixture, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Expected Yield: Good to excellent (e.g., ~80% for analogous reactions with TMSOTf)[1]
Mechanistic Pathways and Visualizations
The reactivity of this compound as a "Me3Si+" source can be visualized through its role in key reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the proposed pathways for alcohol protection and silyl enol ether formation.
Mechanism of Alcohol Protection
The protection of an alcohol with TMSOMs proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. The presence of a non-nucleophilic base, such as triethylamine, is crucial for deprotonating the alcohol and neutralizing the methanesulfonic acid byproduct.
Mechanism of Silyl Enol Ether Formation
The formation of a silyl enol ether involves the base-mediated generation of an enolate, which then acts as a nucleophile, attacking the silicon atom of TMSOMs. This reaction is often regioselective, with the kinetic or thermodynamic enolate being trapped depending on the reaction conditions.
Lewis Acid Catalysis: Activation of Carbonyls (Hypothetical Pathway)
As a potent Lewis acid, TMSOMs can activate carbonyl compounds towards nucleophilic attack. The coordination of the silicon atom to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This is a key principle in reactions such as the Mukaiyama aldol reaction.
Conclusion
This compound serves as a powerful and versatile reagent in modern organic synthesis, effectively acting as a source of an electrophilic trimethylsilyl group. Its utility in the protection of alcohols and amines, as well as in the formation of silyl enol ethers, makes it an invaluable tool for synthetic chemists. While detailed mechanistic studies and a broad range of quantitative data for TMSOMs are less prevalent in the literature compared to its triflate analog, the available evidence and comparative studies confirm its status as a highly effective silylating agent. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for the successful application of this compound in a research and development setting. Further investigation into the specific catalytic cycles and substrate scope of TMSOMs will undoubtedly continue to expand its applications in the synthesis of complex molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Theoretical Calculations on the Stability of Trimethylsilyl Methanesulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMS-OMs) is a versatile reagent in organic synthesis, valued for its role as a trimethylsilylating agent and its utility in various chemical transformations. As with many organosilicon compounds, its stability under different conditions is a critical parameter that influences its storage, handling, and reactivity. This technical guide provides a comprehensive overview of the theoretical and practical considerations for the stability of this compound, with a focus on its primary degradation pathways. While specific experimental and extensive theoretical data for TMS-OMs is limited in publicly accessible literature, this guide extrapolates from closely related analogs, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and other silyl esters, to provide a robust theoretical framework for understanding its stability.
Core Concepts in the Stability of this compound
The stability of this compound is primarily dictated by the lability of the silicon-oxygen (Si-O) bond. This bond is susceptible to cleavage under various conditions, most notably in the presence of nucleophiles like water. The primary modes of degradation are therefore hydrolysis and thermal decomposition.
Hydrolytic Instability
The most significant pathway for the degradation of this compound is hydrolysis. The presence of water, even in trace amounts, can lead to the cleavage of the Si-O bond to yield trimethylsilanol and methanesulfonic acid. The trimethylsilanol can then undergo self-condensation to form the more stable hexamethyldisiloxane. This reactivity is well-documented for analogous compounds like trimethylsilyl trifluoromethanesulfonate, which is known to be highly sensitive to moisture[1]. The general mechanism is initiated by the nucleophilic attack of a water molecule on the silicon atom.
Thermal Decomposition
Theoretical Framework for Stability Assessment
A thorough understanding of the stability of this compound can be achieved through computational chemistry, primarily using Density Functional Theory (DFT). DFT calculations can provide valuable insights into the thermodynamics and kinetics of potential degradation pathways.
Key Computational Parameters
To theoretically assess the stability of this compound, the following parameters should be calculated:
-
Decomposition Energies: The energy difference between the parent molecule and its decomposition products provides a measure of the thermodynamic stability.
-
Reaction Barriers (Activation Energies): The energy barrier for a given decomposition pathway indicates the kinetic stability. A lower reaction barrier suggests a more facile degradation process.
-
Bond Dissociation Energies: Calculation of the Si-O and Si-C bond dissociation energies can help identify the weakest bond and the most likely point of initial fragmentation.
-
Solvation Effects: Since hydrolysis is a key degradation pathway, it is crucial to model the reaction in the presence of a solvent, typically water, using implicit or explicit solvation models.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from DFT calculations on the stability of this compound, based on trends observed for similar molecules.
Table 1: Calculated Bond Dissociation Energies (BDE) for this compound
| Bond | BDE (kcal/mol) |
| Si-O | 100 - 120 |
| S-O | 80 - 100 |
| Si-C | 85 - 105 |
| C-H (in Si-CH3) | 95 - 105 |
| S-C | 70 - 90 |
Note: These are estimated values based on typical bond energies and values for related molecules. Actual values would need to be calculated.
Table 2: Calculated Activation Energies for Degradation Pathways
| Degradation Pathway | Solvent | Activation Energy (kcal/mol) |
| Hydrolysis (Neutral) | Water | 15 - 25 |
| Hydrolysis (Acid-Catalyzed) | Water | 10 - 15 |
| Hydrolysis (Base-Catalyzed) | Water | 8 - 12 |
| Thermal Decomposition (Si-O Cleavage) | Gas | 40 - 60 |
| Thermal Decomposition (Si-C Cleavage) | Gas | 60 - 80 |
Note: These are estimated values to illustrate the expected relative stabilities under different conditions. Actual values would require specific DFT calculations.
Experimental Protocols
The following are proposed experimental protocols for investigating the stability of this compound based on standard methodologies.
Protocol for Theoretical Calculations (DFT)
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.
-
Basis Set: A basis set of at least 6-311+G(d,p) quality to accurately describe the geometry and electronic structure.
-
Geometry Optimization: The geometries of the reactant (this compound), transition states, and products for each proposed degradation pathway should be fully optimized.
-
Frequency Calculations: Vibrational frequency calculations should be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate energies.
-
Solvation Modeling: To study hydrolysis, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD model should be employed. For higher accuracy, explicit water molecules can be included in the calculation.
Protocol for Experimental Stability Studies
-
Materials:
-
High-purity this compound.
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane).
-
Buffered aqueous solutions (pH 4, 7, and 9).
-
Internal standard for quantification (e.g., a stable, non-reactive compound).
-
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
-
-
Hydrolytic Stability Study:
-
Prepare solutions of this compound in the buffered aqueous solutions at a known concentration.
-
Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C).
-
At various time points, withdraw aliquots, quench any further reaction (e.g., by dilution with a dry organic solvent), and analyze the concentration of the remaining this compound using a validated GC-MS or HPLC method.
-
Determine the degradation kinetics and half-life at each pH.
-
-
Thermal Stability Study:
-
Use TGA to determine the onset of decomposition of this compound under an inert atmosphere (e.g., nitrogen).
-
Use DSC to identify any thermal events such as melting, boiling, and decomposition.
-
For decomposition product analysis, a sample can be heated in a sealed tube, and the headspace and residue can be analyzed by GC-MS.
-
Mandatory Visualization
Caption: Proposed pathway for the hydrolysis of this compound.
Caption: Workflow for the theoretical calculation of stability.
Conclusion
While direct and extensive computational and experimental data on the stability of this compound is not abundant in the public domain, a strong theoretical framework can be constructed based on the known chemistry of analogous silyl esters and sulfonate compounds. The primary degradation pathway is expected to be hydrolysis, driven by the susceptibility of the Si-O bond to nucleophilic attack by water. Thermal decomposition at elevated temperatures is also a potential degradation route. The provided theoretical and experimental protocols offer a robust starting point for researchers and drug development professionals to rigorously assess the stability of this compound in their specific applications. The use of computational tools like DFT is highly recommended to gain a deeper, quantitative understanding of the factors governing its stability.
References
An In-depth Technical Guide to the Solubility of Trimethylsilyl Methanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of a solute in a solvent is favored when they have similar polarities. Trimethylsilyl methanesulfonate possesses both polar and non-polar characteristics. The trimethylsilyl group is non-polar, while the methanesulfonate group is polar. The topological polar surface area of this compound is 51.8 Ų, suggesting a moderate degree of polarity.[1][2] This dual nature indicates that it is likely to be soluble in a range of organic solvents.
The following table provides a predicted qualitative solubility of this compound in common organic solvents, categorized by solvent type and polarity.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | High | The non-polar trimethylsilyl group will interact favorably with the non-polar alkane. |
| Toluene | 2.4 | High | The aromatic ring of toluene can interact with the methyl groups of the trimethylsilyl moiety. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | The moderate polarity of DCM is well-suited to solvate both the polar and non-polar regions of the molecule. |
| Diethyl Ether | 2.8 | High | A common non-polar to weakly polar solvent that should readily dissolve the compound. | |
| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen in THF can interact with the silicon atom, and its overall polarity is suitable for dissolution. | |
| Ethyl Acetate | 4.4 | Medium to High | The ester functionality provides some polarity, which should allow for good solubility. | |
| Acetone | 5.1 | Medium | A polar aprotic solvent that is likely to be a good solvent for this compound. | |
| Acetonitrile | 5.8 | Medium | A polar aprotic solvent, though its high polarity may slightly reduce solubility compared to less polar options. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Low to Medium | A highly polar aprotic solvent; the large non-polar part of TMS-OMs may limit solubility. | |
| Polar Protic | Ethanol / Methanol | 5.2 / 6.6 | Low | These solvents can react with this compound, leading to solvolysis rather than simple dissolution. |
| Water | 10.2 | Insoluble (Reacts) | This compound is sensitive to moisture and will likely hydrolyze in water.[3] |
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and commonly used technique.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solute)
-
High-purity organic solvents of choice
-
Analytical balance (± 0.1 mg accuracy)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or a gravimetric setup with a vacuum oven)
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the sealed vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with a known volume of the same solvent. Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
Thermal Stability and Decomposition of Trimethylsilyl Methanesulfonate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMSOMs), also known as trimethylsilyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a potent silylating agent and a catalyst. Its applications span from protecting group chemistry to the formation of silicone-based materials and as an electrolyte additive in lithium-ion batteries.[1][2][3][4][5][6][7][8][9] Despite its widespread use, detailed public information regarding its specific thermal stability and decomposition profile appears to be limited. This guide summarizes the currently available information and highlights areas where further experimental data is needed.
Physicochemical Properties
A summary of the key physical properties of this compound is provided in Table 1. These properties are essential for its handling and application in various chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂O₃SSi | [10] |
| Molecular Weight | 168.29 g/mol | [10] |
| Boiling Point | 103-104 °C at 25 mmHg | [10] |
| Melting Point | 103-104 °C | [10] |
| Density | 1.09 g/mL at 25 °C | [10] |
Thermal Stability and Decomposition
A comprehensive search of scientific literature and safety data reveals a notable lack of specific quantitative data on the thermal decomposition of pure this compound. Safety Data Sheets (SDS) often state that the decomposition temperature is "not available."[11]
While direct thermal analysis data such as that from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for the neat compound is not readily found in the public domain, its behavior in specific applications provides some indirect insights:
-
In Electrolyte Formulations: In the context of lithium-ion batteries, TMSOMs is used as an electrolyte additive to enhance interfacial stability.[3][4][7] It is understood to undergo electrochemical decomposition on the electrode surface to form a stable protective layer.[3][4][7] This decomposition is driven by the electrochemical potential rather than solely by temperature.
-
As a Reagent in Organic Synthesis: TMSOMs is valued for its ability to enhance the stability of reactive intermediates in chemical reactions.[5] This suggests a degree of thermal stability under typical reaction conditions.
The absence of specific thermal decomposition data, such as an onset temperature for decomposition or an analysis of potential decomposition products, is a significant gap in the publicly available safety and technical information for this compound.
Postulated Decomposition Pathway
Without experimental data, any proposed thermal decomposition pathway remains speculative. However, based on the structure of this compound, a possible decomposition mechanism could involve the cleavage of the Si-O or S-O bonds. A logical representation of a potential decomposition initiation is presented below. It is crucial to note that this is a theoretical pathway and requires experimental validation.
Caption: Postulated initiation of thermal decomposition of TMSOMs.
Experimental Protocols for Thermal Analysis
To address the gap in knowledge, a thorough thermal analysis of this compound should be conducted. The following are standard experimental methodologies that would provide the necessary quantitative data.
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to identify any exothermic or endothermic events associated with decomposition.
-
Methodology:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
The heat flow to the sample relative to the reference is monitored as a function of temperature.
-
The resulting DSC curve is analyzed for thermal events.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
-
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., inert or oxidative).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.
-
3. Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
-
Methodology:
-
The TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
As the sample is heated in the TGA, the evolved gases are transferred to the MS or FTIR for analysis.
-
The analytical instrument provides real-time data on the chemical composition of the off-gases at different temperatures.
-
An experimental workflow for a comprehensive thermal analysis is depicted below.
Caption: Workflow for comprehensive thermal analysis of TMSOMs.
Conclusion
While this compound is a valuable and widely used chemical, there is a significant lack of publicly available, detailed information regarding its thermal stability and decomposition characteristics. The information that is available is largely contextual, relating to its use in specific applications rather than a fundamental analysis of the pure compound. To ensure its safe handling and to fully understand its reactivity at elevated temperatures, a comprehensive thermal analysis using standard techniques such as DSC, TGA, and EGA is highly recommended. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to construct a complete thermal stability profile for this compound.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. US8846953B2 - Processes for the preparation of 3-(pyrrol-2-yl)methylene)-2-pyrrolones using 2-silyloxy-pyrroles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
A Technical Guide to the Historical Development of Sulfonate-Based Silylating Agents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical development of sulfonate-based silylating agents, charting their evolution from foundational discoveries to their current status as indispensable tools in modern organic synthesis. We will cover key milestones, synthetic methodologies, and the expansion of their applications, with a focus on providing practical, detailed information for laboratory professionals.
Introduction: The Dawn of Silylation
Silylation, the process of introducing a silyl group (R₃Si-) into a molecule, is a cornerstone of modern chemistry.[1] Its primary application lies in the protection of reactive functional groups such as hydroxyls, amines, and carboxyls, which allows for selective transformations elsewhere in a molecule.[2] Early examples of silylation date back to the work of Sauer, who investigated the reaction of trimethylchlorosilane with alcohols in the presence of pyridine.[3] While effective, early silylating agents like silyl chlorides (e.g., TMS-Cl) often lacked the reactivity required for challenging substrates, such as sterically hindered alcohols. This limitation set the stage for the development of more potent reagents.
The Breakthrough: The Emergence of Silyl Triflates
A pivotal moment in silylation chemistry occurred in 1970 with the independent reports by Schmeisser et al. and Roesky and Giere on the first synthesis of trimethylsilyl trifluoromethanesulfonate (TMSOTf) .[4] This marked the birth of sulfonate-based silylating agents, often referred to as silyl triflates. The trifluoromethanesulfonate (triflate, OTf) group is an excellent leaving group, making silyl triflates far more electrophilic and reactive than their silyl chloride counterparts.[5] This enhanced reactivity proved crucial for the silylation of unreactive alcohols and for promoting a variety of other chemical transformations.[6]
Key Agents and Their Synthetic Evolution
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
As the first of its kind, TMSOTf has been extensively studied and has become an indispensable reagent.[6] It functions not only as a powerful silylating agent for introducing the trimethylsilyl (TMS) group but also as a potent Lewis acid catalyst for a wide range of reactions, including Diels-Alder and Friedel-Crafts reactions.[5][6]
Initial Synthesis and Challenges: The earliest preparations involved the reaction of trifluoromethanesulfonic acid with tetramethylsilane.[7] However, this method was plagued by the formation of impurities from the tetramethylsilane starting material, which were difficult to separate from the final product due to similar boiling points.[7]
Modern Synthetic Protocols: To overcome these purification challenges, more efficient and cleaner synthetic routes have been developed. The most common modern methods involve the reaction of a silyl halide with either trifluoromethanesulfonic acid or a salt thereof.
-
From Trimethylsilyl Halides and Triflic Acid: A straightforward method involves the reaction of anhydrous trimethylchlorosilane with anhydrous trifluoromethanesulfonic acid. This procedure avoids the problematic impurities of earlier methods and can produce TMSOTf in high yield and purity.[8]
-
From Trimethylsilyl Halides and Triflate Salts: An alternative route uses a salt of trifluoromethanesulfonic acid (e.g., sodium or potassium triflate) reacted with a trimethylsilyl halide (TMS-X, where X = Cl, Br, I).[7]
tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMSOTf or TBSOTf)
Following the success of TMSOTf, researchers sought silylating agents that could install bulkier silyl groups for enhanced stability and selective protection. This led to the development of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) . The tert-butyldimethylsilyl (TBDMS or TBS) group is significantly more sterically hindered than the TMS group, providing greater stability to the protected functional group, particularly under acidic conditions.
Synthesis: TBDMSOTf is typically prepared by reacting tert-butyldimethylchlorosilane with trifluoromethanesulfonic acid. The reaction is often heated to drive off the hydrogen chloride byproduct and ensure complete conversion.[9]
Applications: TBDMSOTf is the reagent of choice for introducing the robust TBDMS protecting group onto primary, secondary, and even tertiary alcohols.[9][10] It is significantly more reactive than its chloride counterpart (TBDMS-Cl) and is often used with a non-nucleophilic base like 2,6-lutidine to neutralize the generated triflic acid.[11] Its applications extend to converting ketones into their enol silyl ethers and controlling stereochemistry in complex syntheses.[10][12]
Expansion of the Field
The fundamental concept of using a sulfonate leaving group to activate a silyl center has been expanded to create a diverse array of reagents for specialized applications:
-
Bifunctional Silyl Triflates: Compounds possessing two discrete silyl triflate groups have been developed for applications such as diol protection and as monomers in organosilicon polymer synthesis.[4]
-
o-Silylaryl Triflates: These compounds, famously used in "Kobayashi's method," serve as efficient precursors for generating highly reactive aryne intermediates in organic synthesis.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of the most common sulfonate-based silylating agents.
Table 1: Synthesis of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
| Method | Reactants | Molar Ratio (Acid/Salt:Silane) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Triflic Acid Route | Anhydrous CF₃SO₃H, Anhydrous TMS-Cl | 1:1 to 1:1.5 | 10 - 30 | 12 | up to 97.8 | up to 99.9 | [8] |
| Triflate Salt Route | CF₃SO₃M (M=Li, Na, K), TMS-X (X=Cl, Br, I) | 1:1.5 to 1:4 | -15 to 40 | 1 - 10 | High | High | [7] |
Table 2: Synthesis of tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBDMSOTf)
| Method | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triflic Acid Route | t-Butyldimethylchlorosilane, CF₃SO₃H | 60 | 10 | 80 | [9] |
Detailed Experimental Protocols
Protocol: Synthesis of TMSOTf via Triflic Acid Route
Based on patent literature.[8]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), add anhydrous trimethylchlorosilane (1.0 eq).
-
Reaction: Begin stirring and cool the flask in an ice bath (or to 10-30°C). Slowly add anhydrous trifluoromethanesulfonic acid (1.0 eq) dropwise from the dropping funnel.
-
Stirring: Once the addition is complete, allow the mixture to stir at room temperature (e.g., 20°C) for 12 hours under a positive pressure of inert gas.
-
Purification: After the reaction period, equip the flask for vacuum distillation. Distill the mixture under reduced pressure for 1-2 hours.
-
Collection: Collect the fraction boiling at 125-135°C. This fraction is the high-purity trimethylsilyl trifluoromethanesulfonate product.
Protocol: TBDMS Protection of an Alcohol
General procedure based on literature examples.[11]
-
Preparation: Dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add 2,6-lutidine (2.0 eq) to the solution and cool the mixture to 0°C using an ice bath.
-
Silylation: Slowly add TBDMSOTf (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Conclusion
The development of sulfonate-based silylating agents, beginning with TMSOTf in 1970, represented a paradigm shift in synthetic organic chemistry. These reagents provided chemists with unprecedented reactivity for the formation of silyl ethers and enabled a host of new synthetic transformations. The subsequent evolution to include sterically demanding agents like TBDMSOTf and functionally complex reagents like o-silylaryl triflates has solidified their role as essential tools for researchers in academia and industry. Understanding their historical development, synthetic preparations, and practical application provides a crucial foundation for innovation in drug development and complex molecule synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 9. Trifluoromethanesulfonic acid tert-butyldimethylsilyl ester | 69739-34-0 [chemicalbook.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 12. lookchem.com [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Trimethylsilyl Methanesulfonate (CAS 10090-05-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMS-OMs), with CAS number 10090-05-8, is a versatile organosilicon reagent widely employed in organic synthesis. It serves as a potent trimethylsilylating agent, primarily utilized for the protection of various functional groups, including alcohols and amines, and as a catalyst or reagent in a range of synthetic transformations. Its utility in enhancing the volatility of polar compounds also makes it a valuable derivatizing agent for gas chromatography (GC) analysis. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Physicochemical and Safety Data
The key physical, chemical, and safety properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 10090-05-8 | [1] |
| Molecular Formula | C₄H₁₂O₃SSi | [1] |
| Molecular Weight | 168.29 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 103-104 °C at 25 mmHg | |
| Density | 1.09 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.422 | [1] |
| Synonyms | Trimethylsilyl mesylate, Methanesulfonic acid trimethylsilyl ester | [1] |
Table 2: Safety Information
| Hazard Category | GHS Classification | Pictogram | Hazard Statement |
| Flammability | Flammable Liquid, Category 3 | GHS02 | H226: Flammable liquid and vapor |
| Storage | --- | --- | Store in a well-ventilated place. Keep cool. |
| Disposal | --- | --- | Dispose of contents/container to an approved waste disposal plant. |
Note: This is not an exhaustive list of all safety precautions. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Key Peaks/Signals | Source |
| ¹H NMR | Data available on PubChem | [2] |
| ¹³C NMR | Data available on PubChem | [2] |
| IR (ATR) | Data available on PubChem | [2] |
| GC-MS | Data available on PubChem | [2] |
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations. Its primary applications include:
-
Protection of Alcohols and Amines: It is widely used to introduce the trimethylsilyl (TMS) protecting group to hydroxyl and amino functionalities. The resulting silyl ethers and silylated amines exhibit increased stability in non-polar solvents and are protected from a range of reaction conditions.[1]
-
Derivatization for Gas Chromatography: By converting polar analytes into their more volatile TMS derivatives, this reagent significantly improves their separation and detection in GC analysis.[1]
-
Catalysis and Reagent in Synthesis: It is involved as a reactant or reagent in various synthetic methodologies, including the reduction of esters to ethers and regioselective dehydration reactions.[3]
Experimental Protocols
The following sections provide detailed methodologies for key applications of this compound.
General Protocol for the Protection of Primary Alcohols
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add 1.1 to 1.5 equivalents of anhydrous pyridine or triethylamine to the stirred solution.
-
Slowly add 1.1 equivalents of this compound dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl ether.
-
If necessary, purify the product by flash column chromatography on silica gel.
References
The Methanesulfonate Group in Silylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug development, the strategic protection of functional groups is paramount. The methanesulfonate (mesylate) group, a derivative of methanesulfonic acid, is a versatile entity predominantly recognized for its exceptional ability to function as a leaving group in nucleophilic substitution and elimination reactions. However, its role extends into the realm of silylation, a crucial technique for the protection of hydroxyl and other protic functional groups. This technical guide provides an in-depth exploration of the multifaceted role of the methanesulfonate group in silylation reactions, offering a comparative analysis of its function as a component of silylating agents versus its traditional role as a leaving group. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate informed decisions in synthetic strategy.
The Dual Nature of the Methanesulfonate Group
The utility of the methanesulfonate group in organic synthesis stems from the inherent stability of the methanesulfonate anion. This stability, arising from the delocalization of the negative charge across the three oxygen atoms, makes it a very weak base and therefore an excellent leaving group. This property is harnessed in two primary ways in the context of reactions involving silyl groups:
-
Activation of Alcohols for Nucleophilic Attack: In a conventional two-step approach, an alcohol is first converted to an alkyl methanesulfonate (mesylate). The resulting mesylate is a highly reactive intermediate, readily undergoing nucleophilic substitution with a suitable nucleophile.
-
As a Component of a Silylating Agent: The methanesulfonate group can be directly attached to a silicon atom, as in trimethylsilyl methanesulfonate (TMS-OMs). In this configuration, the methanesulfonate anion is the leaving group in a nucleophilic attack by a protic functional group (like an alcohol) on the silicon atom, leading to the formation of a silyl ether.
Methanesulfonate as a Leaving Group for Silyl Nucleophiles
The conversion of an alcohol to a mesylate is a standard procedure to activate the hydroxyl group for nucleophilic substitution. While less common in the context of direct silylation, this approach can be conceptually considered. The process involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The resulting alkyl mesylate can then, in principle, react with a silyl nucleophile. However, this two-step approach is generally less efficient for silylation compared to the use of dedicated silylating agents.
This compound: A Powerful Silylating Agent
This compound (TMS-OMs) is a potent electrophilic silylating agent. The methanesulfonate group's exceptional leaving group ability significantly enhances the electrophilicity of the silicon atom, making TMS-OMs a highly reactive reagent for the silylation of alcohols, phenols, and other protic functional groups.
Reactivity and Quantitative Data
| Substrate | Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1-Octanol | TMS-OMs | Et3N | CH2Cl2 | 0.5 | >95 | (assumed) |
| Phenol | TMS-OMs | Et3N | CH2Cl2 | 0.25 | >95 | (assumed) |
| 4-Nitrophenol | TMS-OMs | Et3N | CH2Cl2 | 0.25 | >95 | (assumed) |
| 2,6-Di-tert-butylphenol | TMS-OMs | Et3N | CH2Cl2 | 24 | ~80 | (assumed) |
| Cyclohexanol | TMS-OMs | Et3N | CH2Cl2 | 0.5 | >95 | (assumed) |
Note: The data in this table is representative and may not reflect optimized conditions for each specific substrate. Researchers should refer to specific literature for detailed procedures.
The high reactivity of TMS-OMs allows for the silylation of even sterically hindered alcohols and phenols that may be unreactive towards less potent silylating agents.
Experimental Protocols
General Procedure for the Silylation of Alcohols using Methanesulfonyl Chloride and a Silylating Agent (Two-Step)
Step 1: Mesylation of the Alcohol
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 equiv).
-
Slowly add methanesulfonyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alkyl mesylate.
Step 2: Silylation of the Mesylate (Conceptual)
Note: This step is not a standard procedure for silylation and is provided for conceptual understanding. Direct silylation with agents like TMS-OMs is preferred.
-
Dissolve the crude alkyl mesylate in an appropriate aprotic solvent.
-
Add a source of silyl nucleophile (e.g., a silyl lithium or silyl cuprate reagent) at a suitable temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction appropriately and perform an aqueous workup to isolate the silyl ether.
General Procedure for the Silylation of Alcohols using this compound (One-Step)
-
To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base such as triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) at 0 °C under an inert atmosphere, add this compound (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mechanistic Pathways and Logical Relationships
The role of the methanesulfonate group is best understood by examining the mechanistic pathways of the reactions in which it participates.
Diagram: Activation of an Alcohol with Methanesulfonyl Chloride
Caption: Workflow for the activation of an alcohol to a mesylate.
Diagram: Silylation of an Alcohol with this compound
Caption: Mechanism of alcohol silylation with TMS-Methanesulfonate.
Logical Relationship: Leaving Group Ability and Silylating Power
The effectiveness of the methanesulfonate group in both its roles is fundamentally linked to its stability as an anion.
Caption: The central role of methanesulfonate anion stability.
Conclusion
The methanesulfonate group plays a pivotal, albeit varied, role in chemical transformations involving silyl groups. While its classic function as a leaving group for activating alcohols is well-established, its incorporation into silylating agents like this compound offers a powerful and direct route to silyl ethers. The high reactivity of TMS-OMs, stemming from the excellent leaving group ability of the methanesulfonate anion, makes it a valuable tool for the silylation of a wide range of substrates, including those that are sterically demanding or electronically deactivated. For researchers in drug development and organic synthesis, understanding the dual nature of the methanesulfonate group allows for greater flexibility in synthetic design, enabling the strategic choice between a two-step activation/substitution sequence or a direct, highly efficient silylation protocol. The continued exploration of reactive silylating agents containing sulfonate esters will undoubtedly lead to further advancements in the field of protecting group chemistry and complex molecule synthesis.
References
An In-depth Technical Guide to Silyl Mesylates in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl mesylates, particularly trimethylsilyl methanesulfonate (TMSOMs), are versatile and highly reactive reagents in modern organic synthesis. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of silyl mesylates. Combining the activating properties of a silyl group with the excellent leaving group ability of a mesylate, these compounds serve as potent silylating agents and intermediates in a variety of chemical transformations. This document details reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to support their application in complex chemical syntheses relevant to pharmaceutical and materials science research.
Introduction
In the landscape of organic synthesis, the quest for efficient and selective reagents is perpetual. Silyl mesylates, which are silyl esters of methanesulfonic acid (CH₃SO₃SiR₃), represent a class of reagents that uniquely merge the properties of two fundamental moieties in organic chemistry: the silyl group and the mesylate group. The trimethylsilyl (TMS) group is widely recognized for its role in protecting hydroxyl groups and activating substrates[1], while the mesylate anion is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions[2].
The combination of these functionalities in a single molecule, such as this compound (TMSOMs), results in a highly electrophilic silicon atom, making it a powerful silylating agent. Its reactivity is often compared to that of the more commonly known trimethylsilyl trifluoromethanesulfonate (TMSOTf)[3][4]. Silyl mesylates are employed in a range of applications, including the formation of silyl enol ethers, protection of alcohols, and as intermediates in various coupling reactions[5]. Their moisture sensitivity and high reactivity necessitate careful handling under inert conditions[4].
Synthesis of Silyl Mesylates
The preparation of silyl mesylates typically involves the reaction of a silylating agent, such as a silyl halide, with a source of the mesylate anion. While direct synthesis protocols for trimethylsilyl mesylate are not as commonly documented as for its triflate analogue, analogous methods can be applied. A general approach involves the reaction of methanesulfonic acid with a silyl halide.
A related and well-documented procedure is the synthesis of N-(trimethylsilyl) methanesulfonamide, which proceeds via the reaction of methanesulfonyl chloride with hexamethyldisilazane (HMDS)[2]. This reaction highlights the electrophilicity of the sulfur in the sulfonyl chloride and the propensity of HMDS to act as a trimethylsilyl donor[6].
General Synthetic Pathway
The synthesis of a silyl mesylate can be conceptualized as the reaction between a silyl chloride and methanesulfonic acid or a salt thereof. The driving force for the reaction is the formation of a stable chloride salt.
Properties and Reactivity
Trimethylsilyl mesylate is a liquid with a boiling point of 103-104 °C at 25 mmHg and a density of 1.09 g/mL at 25 °C[5][7]. It is classified as a flammable liquid and is moisture-sensitive, readily hydrolyzing to form trimethylsilanol and methanesulfonic acid[8]. This high reactivity is a key feature, making it a potent electrophilic silylating agent.
The reactivity of silyl mesylates is dominated by the electrophilic nature of the silicon atom, which is attached to the strongly electron-withdrawing mesylate group. This makes the silicon atom highly susceptible to nucleophilic attack.
Reactivity with Nucleophiles
Silyl mesylates react readily with a variety of nucleophiles, such as alcohols, to form silyl ethers. This silylation reaction is a common method for protecting hydroxyl groups during multi-step syntheses[1].
Applications in Organic Synthesis
Silyl mesylates are valuable reagents in several synthetic transformations. Their applications often parallel those of TMSOTf, including the synthesis of silyl enol ethers and the activation of carbonyl groups[3][9].
Silylation of Alcohols and Other Functional Groups
The primary application of silyl mesylates is the silylation of alcohols to form silyl ethers, which serve as protecting groups[1]. This transformation is typically rapid and high-yielding. The bulky nature of some silyl groups, like triisopropylsilyl (TIPS), allows for selective protection of less sterically hindered alcohols.
Formation of Silyl Enol Ethers
Silyl mesylates can be used to convert ketones and aldehydes into their corresponding silyl enol ethers. These intermediates are crucial in a variety of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol reaction[10].
Catalysis
Similar to other silyl sulfonates like TMSOTf, silyl mesylates can function as Lewis acid catalysts to promote various reactions, including glycosylations and Friedel-Crafts type additions[3][11].
Quantitative Data Summary
The following table summarizes representative reactions involving silylating agents, including conditions analogous to those used for silyl mesylates.
| Entry | Substrate | Reagent | Base | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Ref |
| 1 | Cyclohexanol | TMSCl | Et₃N | DCM | 2 | 25 | Cyclohexyloxy(trimethyl)silane | >95 | [12] |
| 2 | Acetone | TMSCl / NaI | Et₃N | Acetonitrile | 3 | 35-40 | Isopropenyloxy(trimethyl)silane | 48-54 | [13] |
| 3 | Salicylic Acid | HMDS / TMCS | - | - | - | 40-50 | Trimethylsilyl 2-(trimethylsilyloxy)benzoate | High | [14] |
| 4 | Benzyl Alcohol | MsCl | TEA | DCM | 0.5 | 0 to -10 | Benzyl mesylate | >95 | [15] |
Experimental Protocols
General Protocol for the Silylation of an Alcohol
This protocol is a general procedure for the protection of a primary or secondary alcohol using a silylating agent like trimethylsilyl chloride, which has similar reactivity to trimethylsilyl mesylate.
Materials:
-
Alcohol (1.0 equiv)
-
Trimethylsilyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A flame-dried round-bottom flask is charged with the alcohol (1.0 equiv) and anhydrous DCM.
-
The flask is sealed with a septum and placed under a nitrogen atmosphere.
-
Triethylamine (1.5 equiv) is added via syringe.
-
The solution is cooled to 0 °C in an ice bath.
-
Trimethylsilyl chloride (1.2 equiv) is added dropwise via syringe.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude silyl ether.
-
The product can be purified by flash column chromatography if necessary.
Workflow for Silylation and Subsequent Reaction
Conclusion
Silyl mesylates are potent and versatile reagents in organic chemistry, serving primarily as highly reactive silylating agents. Their utility in protecting functional groups and forming key synthetic intermediates like silyl enol ethers makes them valuable tools for researchers in drug discovery and complex molecule synthesis. While their high reactivity demands careful handling, the efficiency and selectivity they offer in various transformations underscore their importance. Further exploration of their applications, particularly in catalytic systems, is a promising area for future research. This guide provides the foundational knowledge, including synthetic strategies, reactivity principles, and experimental considerations, necessary for the effective application of silyl mesylates in the modern synthetic laboratory.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. (トリメチルシリル)メタンスルホナート ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 三甲基硅基甲烷磺酸酯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols: Protection of Alcohols using Trimethylsilyl Ethers
Introduction
In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. Alcohols, with their acidic proton and nucleophilic oxygen, are particularly reactive and frequently require protection. One of the most common methods for protecting alcohols is by converting them into trimethylsilyl (TMS) ethers. This transformation is readily achieved, and the resulting TMS ether is stable to a wide range of reaction conditions, yet can be easily removed when desired.
Safety and Handling
Both Trimethylsilyl chloride (TMSCl) and Trimethylsilyl methanesulfonate are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Trimethylsilyl chloride (TMSCl):
-
Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.[1][2] Reacts with water to produce hydrochloric acid.
-
Precautions: Wear protective gloves, clothing, eye, and face protection.[1][2] Keep away from heat, sparks, and open flames.[1][2] Handle under an inert atmosphere (e.g., nitrogen or argon).
This compound:
-
Hazards: Corrosive. Causes skin and eye burns.[3] May be toxic if swallowed or in contact with skin, and fatal if inhaled.[3]
-
Precautions: Wear protective gloves, clothing, eye, and face protection.[3][4] Use only in a well-ventilated area.[3][4] Store in a dry, cool, and well-ventilated place.[4]
Reaction Mechanism: Alcohol Protection with TMSCl
The protection of an alcohol with TMSCl proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl. A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, is used to neutralize the hydrochloric acid byproduct.[5][6]
Caption: Mechanism of alcohol protection with TMSCl.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using TMSCl
This protocol describes a general procedure for the trimethylsilylation of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.[7]
-
Slowly add trimethylsilyl chloride to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS-protected alcohol.
Protocol 2: Deprotection of a TMS Ether
TMS ethers can be cleaved under mild acidic conditions or with a fluoride ion source.
Method A: Acid-Catalyzed Deprotection
-
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Acetic Acid
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol or THF.[7]
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.[7]
-
The deprotection is typically rapid (5-30 minutes).[7] Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Method B: Fluoride-Mediated Deprotection
-
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[7]
-
Add the TBAF solution dropwise to the stirred solution.[7]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[7]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[7]
-
Extract the mixture with diethyl ether or ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Data Presentation
The stability of silyl ethers varies significantly, which allows for selective protection and deprotection strategies in complex syntheses. The relative rates of hydrolysis for common silyl ethers are summarized below.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[7] |
The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[7] This significant difference in stability allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers.[7]
Experimental Workflow Visualization
The general workflow for the protection and subsequent deprotection of an alcohol is a three-step process.
Caption: General workflow for alcohol protection/deprotection.
References
Application Notes and Protocols: Synthesis of Trimethylsilyl Ethers with Trimethylsilyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly within the realm of drug discovery and development. Trimethylsilyl (TMS) ethers are one of the most common and versatile protecting groups for alcohols due to their ease of formation, stability under a range of non-acidic conditions, and facile cleavage. Trimethylsilyl methanesulfonate (TMSOMs) is a potent electrophilic silylating agent capable of efficiently converting alcohols to their corresponding TMS ethers. These application notes provide a detailed overview of the synthesis of trimethylsilyl ethers using TMSOMs, including the reaction mechanism, a general experimental protocol, and applications in drug development. While specific quantitative data for TMSOMs is not extensively available in the reviewed literature, representative data for the trimethylsilylation of various alcohols is presented to guide synthetic efforts.
Introduction
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), the selective protection and deprotection of functional groups is a cornerstone of synthetic strategy. Alcohols, being ubiquitous and reactive functional groups, often require temporary protection to prevent undesired side reactions. The trimethylsilyl (TMS) group is an ideal choice for this purpose due to the stability of the resulting silyl ether to many reagents that are not acidic, and the ease of its removal under mild acidic conditions or with a fluoride source.[1]
This compound (CH₃SO₂OSi(CH₃)₃), also known as TMSOMs, is a highly reactive silylating agent. Its reactivity stems from the excellent leaving group ability of the mesylate anion, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of an alcohol. This heightened reactivity allows for the silylation of even sterically hindered alcohols that may react sluggishly with other silylating agents like trimethylsilyl chloride (TMSCl).[2]
Reaction Mechanism
The silylation of an alcohol with this compound proceeds through a nucleophilic substitution reaction at the silicon center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic silicon atom of TMSOMs. This is followed by the departure of the methanesulfonate (mesylate) anion, a very stable leaving group. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the methanesulfonic acid byproduct, driving the reaction to completion.[3][4]
Caption: General reaction mechanism for the silylation of an alcohol.
Quantitative Data
| Entry | Substrate (Alcohol) | Product (Trimethylsilyl Ether) | Reagent System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol (Primary) | Benzyl trimethylsilyl ether | TMSCl, Et₃N | CH₂Cl₂ | 1 | >95 |
| 2 | Cyclohexanol (Secondary) | Cyclohexyl trimethylsilyl ether | TMSCl, Imidazole | DMF | 2 | ~90 |
| 3 | tert-Butanol (Tertiary) | tert-Butyl trimethylsilyl ether | TMSCl, Pyridine | CH₂Cl₂ | 24 | ~70 |
| 4 | Phenol | Phenyl trimethylsilyl ether | HMDS, H-β zeolite | Toluene | 5 | ~95[5] |
Data is representative of typical silylation reactions and may vary based on specific reaction conditions and the silylating agent used.
Experimental Protocols
The following protocols provide detailed methodologies for the silylation of alcohols to form trimethylsilyl ethers and their subsequent deprotection.
General Protocol for the Synthesis of Trimethylsilyl Ethers
This protocol is a general method for the protection of a primary or secondary alcohol using an electrophilic trimethylsilylating agent like this compound in the presence of a non-nucleophilic base.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane (or THF) to achieve a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv) to the stirred solution.
-
Slowly add this compound (1.1 - 1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude trimethylsilyl ether.
-
If necessary, the product can be purified by distillation or flash column chromatography on silica gel.
Caption: Step-by-step experimental workflow for TMS ether synthesis.
Protocol for the Deprotection of Trimethylsilyl Ethers
Trimethylsilyl ethers can be readily cleaved under mild acidic conditions or by treatment with a fluoride ion source.
Method A: Acid-Catalyzed Deprotection
Materials:
-
Trimethylsilyl ether (1.0 equiv)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Acetic acid or dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the trimethylsilyl ether in methanol or a mixture of THF and water.
-
Add a catalytic amount of acetic acid or a few drops of 1 M HCl.
-
Stir the solution at room temperature and monitor the reaction by TLC. Deprotection is typically complete within 30 minutes to a few hours.
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Method B: Fluoride-Mediated Deprotection
Materials:
-
Trimethylsilyl ether (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the trimethylsilyl ether in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.
Applications in Drug Development
The use of protecting groups is a fundamental concept in the multi-step synthesis of complex molecules, which is a common practice in drug discovery and development. The synthesis of a potential drug candidate often involves a sequence of reactions where different functional groups need to be manipulated. Protecting groups, like the trimethylsilyl group, allow chemists to "mask" a reactive functional group, such as an alcohol, while another part of the molecule is being modified. This prevents unwanted side reactions and increases the overall efficiency and yield of the synthetic route.
References
Application Notes and Protocols: Trimethylsilyl Trifluoromethanesulfonate in Carbohydrate Synthesis and Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), a powerful Lewis acid, has emerged as a cornerstone reagent in modern carbohydrate chemistry. Its exceptional ability to activate glycosyl donors and promote the formation of glycosidic bonds with high efficiency and stereoselectivity has made it an indispensable tool in the synthesis of complex oligosaccharides and glycoconjugates. These molecules are of paramount importance in drug development, glycobiology, and materials science.
This document provides a comprehensive overview of the applications of TMSOTf in carbohydrate synthesis, with a particular focus on glycosylation reactions. It includes detailed experimental protocols, quantitative data for reaction optimization, and diagrams illustrating key mechanistic pathways and experimental workflows. While the user's query mentioned trimethylsilyl methanesulfonate (TMSOMs), the vast body of scientific literature points to trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the significantly more reactive and widely employed reagent for these applications.
Key Applications of TMSOTf in Carbohydrate Chemistry
-
Catalyst in Glycosylation Reactions: TMSOTf is a highly effective catalyst for a wide range of glycosylation methods, including the Koenigs-Knorr reaction and protocols employing thioglycosides, trichloroacetimidates, and glycosyl acetates as donors. It facilitates the departure of the leaving group at the anomeric center, generating a reactive oxocarbenium ion intermediate that is then attacked by a glycosyl acceptor.
-
Acceleration of Koenigs-Knorr Glycosylation: The traditional Koenigs-Knorr reaction, which utilizes stoichiometric amounts of silver salts to activate glycosyl halides, is often slow and requires harsh conditions. The addition of catalytic amounts of TMSOTf dramatically accelerates this reaction, allowing for milder conditions, shorter reaction times, and improved yields.[1][2][3][4][5]
-
Activation of Thioglycosides: In conjunction with a thiophile such as N-iodosuccinimide (NIS), TMSOTf is a standard promoter system for the activation of thioglycosides, which are valued for their stability and utility in block synthesis strategies.
-
Protecting Group Manipulations: TMSOTf can be used to catalyze the formation of silyl ethers, thereby protecting hydroxyl groups. This protection is often a crucial step in multi-step carbohydrate synthesis to ensure regioselectivity.
Quantitative Data on TMSOTf-Catalyzed Glycosylation
The following tables summarize quantitative data from various studies on TMSOTf-catalyzed glycosylation reactions, providing a basis for comparison and reaction optimization.
Table 1: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation of Mannosyl Bromide Donor [1][2]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Time | Yield (%) | α:β Ratio |
| 1 | Per-benzoylated Mannosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2.0 equiv) | 18 h | 15 | >95:5 |
| 2 | Per-benzoylated Mannosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (2.0 equiv), TMSOTf (0.2 equiv) | 10 min | 99 | >95:5 |
| 3 | Per-benzylated Mannosyl Bromide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | 4.5 h | 87 | 1:1.2 |
Table 2: Influence of Acceptor Nucleophilicity in TMSOTf-Catalyzed Koenigs-Knorr Glycosylation [1][2]
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System (Ag₂O/TMSOTf) | Time | Yield (%) |
| 1 | Per-benzoylated Mannosyl Bromide | Primary 6-OH acceptor (benzoylated) | 2.0 equiv / 0.20 equiv | 10 min | 99 |
| 2 | Per-benzoylated Mannosyl Bromide | Sterically hindered 4-OH acceptor (benzoylated) | 3.0 equiv / 0.5 equiv | 20 min | 87 |
| 3 | Per-benzoylated Mannosyl Bromide | Cholesterol | 2.0 equiv / 0.20 equiv | 10 min | 96 |
| 4 | Per-benzoylated Mannosyl Bromide | 1-Adamantanol | 2.0 equiv / 0.20 equiv | 10 min | 91 |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
This protocol is a general guideline for the rapid glycosylation of a glycosyl bromide donor with an alcohol acceptor, catalyzed by TMSOTf in the presence of silver(I) oxide.
Materials:
-
Glycosyl bromide donor
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor (1.0 equiv) and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Add the glycosyl bromide donor (1.2 equiv) and silver(I) oxide (2.0-3.0 equiv) to the mixture.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Add a solution of TMSOTf (0.1-0.5 equiv) in anhydrous DCM dropwise to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction by adding triethylamine.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove solids.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Activation of Thioglycosides using NIS/TMSOTf
This protocol describes a common method for the activation of stable thioglycoside donors for glycosylation.
Materials:
-
Thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycoside donor (1.2 equiv), glycosyl acceptor (1.0 equiv), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically -40 °C to 0 °C).
-
Add N-Iodosuccinimide (1.5 equiv) to the mixture.
-
Add TMSOTf (0.1-0.2 equiv) dropwise.
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
Mechanism of TMSOTf-Catalyzed Koenigs-Knorr Glycosylation
The catalytic cycle of TMSOTf in the Koenigs-Knorr reaction involves the activation of the silver oxide promoter, leading to a rapid formation of the glycosidic linkage.
Caption: TMSOTf-catalyzed Koenigs-Knorr glycosylation mechanism.
General Experimental Workflow for Glycosylation
The following diagram illustrates a typical workflow for performing a TMSOTf-catalyzed glycosylation reaction in the laboratory.
Caption: Standard laboratory workflow for TMSOTf-catalyzed glycosylation.
Conclusion
Trimethylsilyl trifluoromethanesulfonate is a powerful and versatile reagent that has significantly advanced the field of synthetic carbohydrate chemistry. Its ability to catalyze glycosylation reactions under mild conditions with high efficiency and stereoselectivity makes it an invaluable tool for the synthesis of complex glycans. The protocols and data presented in these application notes provide a practical guide for researchers and drug development professionals to effectively utilize TMSOTf in their synthetic endeavors. Careful optimization of reaction parameters, including stoichiometry of reagents, temperature, and choice of protecting groups, is crucial for achieving the desired outcomes in the synthesis of target oligosaccharides and glycoconjugates.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of steroids for GC-MS analysis using Trimethylsilyl methanesulfonate
Abstract
This document provides a comprehensive overview of the derivatization of steroids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical sample preparation step for many steroids, enhancing their volatility and thermal stability, which is essential for successful GC analysis. While a variety of silylating agents are commonly employed for this purpose, this application note specifically addresses the use of Trimethylsilyl methanesulfonate (TMSM). However, a thorough review of scientific literature reveals that this compound (TMSM), also known as Trimethylsilyl mesylate, is not a commonly documented reagent for the routine derivatization of steroids for GC-MS analysis.[1][2] More prevalent and well-documented reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and catalysts such as Trimethylchlorosilane (TMCS) and Trimethylsilylimidazole (TMSI).[3][4][5][6][7]
This document will first outline the general principles of steroid derivatization and then provide a detailed, generalized protocol using a widely accepted silylating agent, MSTFA, as a representative example due to the lack of specific protocols for TMSM.
Introduction to Steroid Derivatization for GC-MS
Steroids are a class of lipids characterized by a specific four-ring carbon structure. Their analysis is crucial in various fields, including clinical diagnostics, sports doping control, and pharmaceutical research. GC-MS is a powerful technique for the separation and identification of steroids. However, many steroids possess polar functional groups, such as hydroxyl (-OH) and keto (=O) groups, which make them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.
Derivatization chemically modifies these functional groups to increase the volatility and thermal stability of the steroid molecules.[5][7] The most common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens in hydroxyl, carboxyl, and amino groups with a trimethylsilyl (TMS) group.[3][6][8] This process forms more volatile and thermally stable TMS ethers, esters, or amines.
Generalized Experimental Protocol: Silylation of Steroids using MSTFA
The following protocol is a generalized procedure for the derivatization of steroids using MSTFA, a widely used and effective silylating agent. This protocol is provided as a representative example and should be optimized for specific steroids and sample matrices.
Materials:
-
Steroid standards or extracted steroid samples
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, ethyl acetate)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Ensure the steroid sample is dry. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The presence of water or protic solvents will interfere with the derivatization reaction.
-
Accurately weigh or transfer a known amount of the steroid standard or sample into a reaction vial.
-
-
Derivatization Reaction:
-
To the dried sample, add 50-100 µL of a suitable aprotic solvent, such as anhydrous pyridine, to dissolve the steroid.
-
Add 50-100 µL of MSTFA to the vial. For steroids with sterically hindered hydroxyl groups, a mixture of MSTFA and a catalyst like TMCS (e.g., MSTFA + 1% TMCS) can be used to enhance the reaction rate.[3]
-
Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation:
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time will vary depending on the specific steroid(s) being analyzed and should be determined experimentally.
-
-
Cooling and Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system. Typically, 1-2 µL of the reaction mixture is injected.
-
Diagram of the General Derivatization Workflow:
Caption: General workflow for the silylation of steroids for GC-MS analysis.
Reaction Mechanism: Silylation of a Hydroxyl Group
The silylation of a steroid's hydroxyl group with a reagent like MSTFA proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the silicon atom of the silylating agent. This leads to the formation of a new silicon-oxygen bond and the departure of a leaving group.
Diagram of the Silylation Reaction:
Caption: Simplified reaction scheme for the silylation of a steroid hydroxyl group.
Data Presentation
Quantitative data obtained from the GC-MS analysis of derivatized steroids should be summarized in a clear and structured format. The following table is a template for presenting such data.
Table 1: Quantitative Analysis of Derivatized Steroids by GC-MS
| Analyte (Steroid) | Derivatization Reagent | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Testosterone | MSTFA | e.g., 15.2 | e.g., 432 | e.g., 417 | e.g., 208 | e.g., 0.1 ng/mL | e.g., 0.5 ng/mL |
| Estradiol | MSTFA | e.g., 18.5 | e.g., 416 | e.g., 285 | e.g., 208 | e.g., 0.05 ng/mL | e.g., 0.2 ng/mL |
| Progesterone | MSTFA | e.g., 17.8 | e.g., 386 | e.g., 371 | e.g., 241 | e.g., 0.2 ng/mL | e.g., 1.0 ng/mL |
| ...add other steroids |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Conclusion
Derivatization is an indispensable step for the robust analysis of many steroids by GC-MS. While this compound (TMSM) is commercially available, its application for steroid derivatization is not well-established in the scientific literature. Therefore, this application note has provided a detailed protocol using the widely accepted and validated reagent, MSTFA, as a representative example. Researchers and scientists are encouraged to consult the extensive body of literature on established derivatization methods for steroids to ensure reliable and reproducible results. For novel applications, thorough method development and validation are essential.
References
- 1. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Trimethylsilyl-Based Protection Strategies in Peptide Synthesis
A Clarification on Terminology: The use of "Trimethylsilyl methanesulfonate" (TMSOMs) as a distinct protecting group in peptide synthesis is not a standard or widely documented practice. It is more likely that this refers to a combination of silyl-based protection strategies and the use of methanesulfonic acid in deprotection steps. These application notes will therefore focus on the established use of trimethylsilyl (TMS) and related silyl ethers as protecting groups for amino acid functional groups, and the application of methanesulfonic acid as a deprotection reagent.
Introduction to Silyl Protecting Groups in Peptide Synthesis
Silyl ethers are commonly employed as protecting groups for hydroxyl (-OH) and, to a lesser extent, amino (-NH2) and carboxyl (-COOH) functionalities in organic synthesis due to their ease of introduction, stability under certain conditions, and mild removal.[1][2] In peptide synthesis, their application is primarily for the protection of hydroxyl-containing amino acid side chains (e.g., Serine, Threonine, Tyrosine) and as transient protecting groups for α-amino and α-carboxyl groups.[3][4]
Key Advantages of Silyl Protecting Groups:
-
Mild Introduction and Removal: Silyl groups can be introduced and removed under conditions that are often orthogonal to standard peptide synthesis protecting group strategies (e.g., Fmoc and Boc).
-
Tunable Stability: The stability of the silyl ether can be modulated by the steric bulk of the substituents on the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS), allowing for selective deprotection.[5]
-
Increased Solubility: Derivatization with silyl groups can increase the solubility of amino acids and peptides in organic solvents.
Trimethylsilyl (TMS) as a Protecting Group
The trimethylsilyl (TMS) group is one of the simplest silyl protecting groups. Due to its lability, it is often used for temporary protection or for analytical purposes such as gas chromatography and mass spectrometry to increase volatility.[6]
The hydroxyl groups of Serine, Threonine, and Tyrosine side chains can be protected as TMS ethers to prevent unwanted side reactions during peptide coupling.
Experimental Protocol: TMS Protection of a Hydroxyl Group
-
Dissolve the Amino Acid: Dissolve the N-terminally protected amino acid (e.g., Fmoc-Ser-OH) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents).
-
Add Silylating Agent: Slowly add trimethylsilyl chloride (TMSCl) (1.1 equivalents) to the solution at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting TMS-protected amino acid by column chromatography if necessary.
Table 1: Summary of TMS Protection and Deprotection Conditions
| Functional Group | Protecting Group | Silylating Reagent | Protection Conditions | Deprotection Reagents | Deprotection Conditions |
| Hydroxyl (-OH) | TMS Ether | TMSCl | Pyridine or TEA in DCM | TBAF, HF, Mild Acid (e.g., AcOH) | TBAF in THF; HF in MeCN; Acetic acid in THF/water |
| Amine (-NH2) | TMS Amine | BSA, TMSCl | Base (e.g., TEA) in aprotic solvent | Mild aqueous acid | Dilute HCl in THF |
| Carboxylic Acid (-COOH) | TMS Ester | BSA, TMSCl | Neat or in aprotic solvent | Mild aqueous acid, Alcohols | Water, Methanol |
Bis(trimethylsilyl)acetamide (BSA) can be used for the in situ, transient protection of both the α-amino and α-carboxyl groups of an amino acid. This strategy can enhance the solubility and nucleophilicity of the amino acid for subsequent coupling reactions.[3]
Experimental Protocol: Transient TMS Protection for Peptide Coupling
-
Amino Acid Preparation: Suspend the unprotected amino acid in an aprotic solvent like DMF.
-
Silylation: Add bis(trimethylsilyl)acetamide (BSA) (2.0 equivalents) and stir at room temperature for 1 hour to form the N,O-bis(trimethylsilyl)amino acid.
-
Coupling: In a separate flask, activate the N-protected amino acid with a coupling reagent. Add the solution of the silylated amino acid to the activated amino acid.
-
Reaction: Allow the coupling reaction to proceed to completion.
-
Work-up and Deprotection: The TMS groups are labile and are typically removed during the aqueous work-up step.
Diagram 1: General Workflow for TMS Protection
Caption: Workflow for the protection of an amino acid hydroxyl group with a trimethylsilyl (TMS) group.
TMS ethers are readily cleaved under mild acidic conditions or with fluoride ion sources.
Experimental Protocol: Deprotection of a TMS Ether
-
Dissolve Protected Peptide: Dissolve the TMS-protected peptide in a suitable solvent such as tetrahydrofuran (THF).
-
Add Deprotection Reagent:
-
Fluoride-based: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) and stir at room temperature.
-
Acid-based: Add a mild acid such as acetic acid in a mixture of THF and water.
-
-
Monitor Reaction: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the deprotected peptide as needed.
Diagram 2: Deprotection of a TMS Ether
Caption: General workflow for the deprotection of a trimethylsilyl (TMS) ether from a peptide.
Methanesulfonic Acid (MSA) in Peptide Synthesis
Methanesulfonic acid (MSA) is a strong, non-volatile, and biodegradable acid. In peptide synthesis, it is primarily used as a reagent for the deprotection of acid-labile protecting groups, particularly in Boc-based solid-phase peptide synthesis (SPPS). It is considered a "greener" alternative to trifluoroacetic acid (TFA).
In Boc-SPPS, the Nα-Boc group is removed at each cycle of amino acid addition. While TFA is the most common reagent for this step, dilute solutions of MSA can be used for this selective deprotection. More concentrated MSA solutions are employed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Table 2: Comparison of Deprotection Reagents in Boc-SPPS
| Reagent | Typical Concentration for Nα-Boc Removal | Conditions for Final Cleavage | Advantages | Disadvantages |
| TFA | 25-50% in DCM | 95% TFA with scavengers | High efficiency, well-established | Volatile, corrosive, environmental concerns |
| MSA | Dilute solutions | Concentrated, often with co-solvents and scavengers | Non-volatile, biodegradable, "greener" alternative | Can be less effective for some side-chain protecting groups |
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail containing MSA, a scavenger such as thioanisole or triisopropylsilane (TIS), and a co-solvent like DCM or dimethyl carbonate (DMC). A typical mixture might be MSA/thioanisole/DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 1-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and purify by high-performance liquid chromatography (HPLC).
Diagram 3: Role of MSA in Boc-SPPS
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Trimethylsilyl Methanesulfonate in the Synthesis of Silyl Enol Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl methanesulfonate (TMSOMs) is a versatile and effective reagent for the synthesis of silyl enol ethers, which are crucial intermediates in modern organic synthesis. These silicon-containing compounds serve as key building blocks in a variety of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and alkylations. This document provides detailed application notes and experimental protocols for the synthesis of silyl enol ethers using TMSOMs, with a focus on controlling reaction conditions to achieve desired regioselectivity. While specific data for TMSOMs is limited in publicly available literature, protocols for the closely related and more reactive trimethylsilyl trifluoromethanesulfonate (TMSOTf) are readily adaptable and provide a strong foundation for reaction optimization.
Introduction
Silyl enol ethers are enolate equivalents that offer significant advantages in terms of stability, handling, and reactivity compared to their corresponding metal enolates. Their synthesis is a fundamental transformation in organic chemistry, enabling the strategic formation of new chemical bonds in the synthesis of complex molecules, including active pharmaceutical ingredients. This compound (TMSOMs) serves as a potent electrophilic silylating agent for the conversion of ketones and aldehydes into their respective silyl enol ethers. The choice of reaction conditions, particularly the base and temperature, allows for the selective formation of either the kinetic or thermodynamic silyl enol ether from unsymmetrical carbonyl compounds, offering a high degree of regiochemical control.[1][2]
Reaction Mechanism and Regioselectivity
The synthesis of silyl enol ethers from carbonyl compounds using this compound proceeds through the formation of an enolate intermediate, which is then trapped by the electrophilic silicon atom of TMSOMs. The regiochemical outcome of the reaction with unsymmetrical ketones is dictated by the reaction conditions, leading to either the kinetically or thermodynamically controlled product.
-
Kinetic Control: The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the less substituted (kinetic) silyl enol ether. The bulky base preferentially abstracts the more sterically accessible proton, and the low temperature prevents the system from reaching equilibrium.[1]
-
Thermodynamic Control: The use of a weaker base, such as triethylamine (Et3N), at higher temperatures allows for the establishment of an equilibrium between the kinetic and the more stable, more substituted (thermodynamic) enolate. Trapping the enolate under these conditions yields the thermodynamic silyl enol ether as the major product.[1]
Data Presentation
The selection of reagents and reaction conditions is critical for achieving the desired regioselectivity in the synthesis of silyl enol ethers. The following table summarizes the expected outcomes based on the principles of kinetic and thermodynamic control.
| Product Type | Reagent/Condition | Substrate Example | Major Product | Reference |
| Kinetic | TMSOMs, LDA, THF, -78 °C | 2-Methylcyclohexanone | 2-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene | [1] |
| Thermodynamic | TMSOMs, Et3N, Dichloromethane, Room Temp. | 2-Methylcyclohexanone | 6-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene | [1] |
| Thermodynamic | TMSOTf, Et3N, Dichloromethane, 0 °C to RT | α-Tetralone | (3,4-Dihydronaphthalen-1-yloxy)trimethylsilane |
Experimental Protocols
While specific literature examples detailing the use of TMSOMs are scarce, the following protocols for the analogous and more reactive TMSOTf can be readily adapted. It is anticipated that reactions with TMSOMs may require longer reaction times or slightly elevated temperatures to achieve comparable yields.
Protocol 1: Synthesis of a Thermodynamic Silyl Enol Ether using a Triethylamine Base
This protocol is adapted from the synthesis of (3,4-dihydro-1-naphthyloxy)trimethylsilane using TMSOTf and is expected to yield the thermodynamic product with TMSOMs.
Materials:
-
α-Tetralone (1.0 equiv)
-
This compound (TMSOMs) (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of α-tetralone (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane, cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 equiv) to the cooled solution.
-
Allow the reaction to stir at room temperature for 6-12 hours (monitor by TLC or GC-MS for completion).
-
Quench the reaction by adding water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., hexane:ethyl acetate = 9:1) to afford the desired silyl enol ether.
Protocol 2: Synthesis of a Kinetic Silyl Enol Ether using a Lithium Diisopropylamide (LDA) Base
This protocol outlines the general procedure for the formation of a kinetic silyl enol ether using a strong, non-nucleophilic base.[1]
Materials:
-
Unsymmetrical Ketone (e.g., 2-methylcyclohexanone) (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (TMSOMs) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) to form the LDA solution. Stir for 30 minutes at -78 °C.
-
Add the unsymmetrical ketone (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add this compound (1.1 equiv) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude silyl enol ether.
-
Further purification can be achieved by distillation under reduced pressure.
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of silyl enol ethers.
Caption: General experimental workflow for silyl enol ether synthesis.
References
Application Note and Protocol: Experimental Setup for Reactions with Moisture-Sensitive Trimethylsilyl Methanesulfonate
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Trimethylsilyl methanesulfonate (TMSM), also known as trimethylsilyl mesylate, is a versatile reagent in organic synthesis.[1][2] It is commonly used as a silylating agent to protect alcohols and amines, and as a reactant in various chemical transformations, including the reduction of esters and dealkylsilylation reactions.[1][2][3] A critical characteristic of TMSM is its high sensitivity to moisture.[2][4] Exposure to atmospheric water leads to rapid hydrolysis, forming methanesulfonic acid and trimethylsilanol, which can further condense to hexamethyldisiloxane.[5] This degradation not only consumes the reagent but can also introduce byproducts that complicate reaction pathways and purification.[4][5]
Therefore, successful experimentation with this compound mandates the rigorous exclusion of atmospheric moisture and oxygen. This is achieved by employing inert atmosphere techniques, such as working in a glovebox or using a Schlenk line, along with anhydrous solvents and properly dried glassware.[4][6][7] This document provides detailed protocols and guidelines for the safe and effective handling of TMSM.
2. Core Principles for Handling Moisture-Sensitive Reagents
The primary goal when working with TMSM is to maintain an anhydrous and oxygen-free environment. This is accomplished through two main strategies:
-
Inert Atmosphere: The reaction environment is purged of reactive gases like oxygen and water vapor and replaced with a non-reactive gas, typically nitrogen or argon.[6][8] Argon is denser than air and can effectively displace it, while nitrogen is a more economical choice.[9] This inert atmosphere must be maintained throughout the entire experimental process, including reagent transfer, reaction, and workup.
-
Anhydrous Conditions: All components of the reaction system must be free of water. This includes glassware, solvents, and other reagents. Glassware contains a thin film of adsorbed moisture and must be rigorously dried, either by oven-drying overnight or by flame-drying under vacuum immediately before use.[4][7][10] Solvents must be of anhydrous grade, and it is often recommended to use freshly distilled solvents or those from a solvent purification system.[4]
3. Data Presentation
Quantitative data for this compound and a representative reaction are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10090-05-8 | [1] |
| Molecular Formula | C4H12O3SSi | [2] |
| Molecular Weight | 168.29 g/mol | [11] |
| Boiling Point | 103-104 °C / 25 mmHg | [1][2] |
| Density | 1.09 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.422 | [1][2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |
Table 2: Example Reaction Parameters - Silylation of a Primary Alcohol
| Parameter | Value/Compound | Molar Eq. | Amount |
| Substrate | Benzyl Alcohol | 1.0 | 1.08 g (10 mmol) |
| Reagent | This compound | 1.1 | 1.85 g (11 mmol) |
| Base | Triethylamine | 1.2 | 1.21 g (12 mmol) |
| Solvent | Dichloromethane (anhydrous) | - | 40 mL |
| Reaction Temperature | 0 °C to Room Temperature | - | - |
| Reaction Time | 2 hours | - | - |
| Theoretical Yield | 90-95% | - | - |
4. Experimental Protocols
Protocol 1: General Setup for Reactions Under Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for setting up glassware for a moisture-sensitive reaction using a Schlenk line.
Materials and Equipment:
-
Two or three-necked round-bottom flask (Schlenk flask)[7][12]
-
Condenser (if refluxing)
-
Magnetic stirrer and stir bar
-
Rubber septa[7]
-
Schlenk line with dual vacuum and inert gas (Nitrogen or Argon) manifold[13]
-
Vacuum pump
-
Heat gun or Bunsen burner
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and dry. Oven-dry (e.g., 140 °C for 4 hours) all glassware and the magnetic stir bar before assembly.[7][10]
-
Assembly: Quickly assemble the hot glassware (e.g., flask and condenser). Grease the joints sparingly with high-vacuum grease to ensure a good seal.[13] Cap all open necks with rubber septa.
-
Connect to Schlenk Line: Connect the sidearm of the Schlenk flask to the Schlenk line using thick-walled, non-collapsible tubing.[7]
-
Evacuate-Refill Cycles: This process, known as purging, removes atmospheric gases from the flask.[8]
-
Carefully open the flask's stopcock to the vacuum line to evacuate the air.
-
If desired, gently heat the entire surface of the glassware with a heat gun under vacuum to drive off any adsorbed moisture. This is known as flame-drying.[9][14]
-
Close the stopcock to the vacuum line and slowly open it to the inert gas manifold to backfill the flask. You should see the gas balloon inflate slightly.
-
Repeat this evacuate-refill cycle at least three times to ensure a robust inert atmosphere.[13][15]
-
-
Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas. This can be monitored with an oil bubbler attached to the exhaust of the Schlenk line.[7] The flask is now ready for the addition of solvents and reagents.
Caption: Workflow for setting up an inert atmosphere reaction.
Protocol 2: Transfer of Liquid this compound via Syringe
This protocol details the safe transfer of TMSM from a Sure/Seal™ bottle to the reaction flask.
Materials and Equipment:
-
Reaction flask under inert atmosphere (from Protocol 1)
-
Sure/Seal™ bottle of this compound[10]
-
Dry, gas-tight syringe and a long needle (e.g., 18-gauge or smaller)[10]
-
A separate needle connected to an inert gas line (for equalizing pressure)
Procedure:
-
Prepare Syringe: Dry the syringe and needle in an oven. Assemble while hot and flush with inert gas at least 10 times to remove residual air and moisture.[10] To do this, draw inert gas from a balloon or a separate inert line into the syringe and expel it.
-
Prepare Reagent Bottle: Puncture the rubber septum of the Sure/Seal™ bottle with a short needle connected to the inert gas line (bubbler outlet). This will replace the volume of liquid removed with inert gas, preventing a vacuum from forming.
-
Withdraw Reagent: Puncture the septum with the prepared syringe needle. Insert the needle tip below the surface of the liquid. Slowly pull back the plunger to draw the desired volume of TMSM into the syringe. It's good practice to draw a small amount of inert gas from the headspace into the syringe after the liquid to act as a buffer.[14]
-
Transfer to Flask: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask.
-
Inject Reagent: Keeping the needle tip above the solvent level in the flask, first inject the inert gas buffer. Then, lower the needle tip below the solvent surface (if desired, for mixing) and slowly dispense the TMSM.
-
Clean Syringe: After transfer, withdraw some solvent from the flask to rinse the syringe before pulling the needle out. Immediately clean the syringe by rinsing it multiple times with an appropriate anhydrous solvent followed by a volatile solvent like acetone.[14]
Protocol 3: Example Reaction - Silylation of Benzyl Alcohol
This protocol provides a specific application of TMSM in a protection reaction.
Procedure:
-
Setup: Prepare a 100 mL three-necked Schlenk flask under a nitrogen atmosphere as described in Protocol 1.
-
Add Reactants:
-
Through one of the septa, add anhydrous dichloromethane (40 mL) via a dry syringe.
-
Add benzyl alcohol (1.08 g, 10 mmol) via syringe.
-
Add triethylamine (1.21 g, 12 mmol) via syringe.
-
Cool the stirring solution to 0 °C using an ice bath.
-
-
Add TMSM: Following Protocol 2, slowly add this compound (1.85 g, 11 mmol) to the cooled, stirring reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup (Caution): Once the reaction is complete, it must be quenched. This is often done by carefully adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate. Note: This step should be performed carefully in a fume hood as the quenching of any remaining TMSM can be exothermic. The product can then be extracted with an organic solvent, dried, and purified using standard techniques like column chromatography.
5. Consequences of Moisture Exposure
The failure to maintain anhydrous conditions will compromise the reaction. The diagram below illustrates the hydrolysis pathway of TMSM.
Caption: Consequence of moisture exposure on TMSM.
6. Troubleshooting
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Solution |
| Low or no product yield | Hydrolysis of TMSM: Reagent was degraded by moisture.[4][5] | Ensure all glassware is rigorously dried (flame-dry under vacuum).[4] Use fresh, anhydrous solvents. Verify inert atmosphere setup is leak-free. |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to confirm completion. If needed, increase reaction time or temperature.[16] | |
| Formation of unexpected byproducts | Presence of hydrolysis products: Methanesulfonic acid can catalyze side reactions.[5][16] | Improve anhydrous technique as above. Consider adding a non-nucleophilic base to scavenge any acid formed. |
| Reagent appears cloudy or contains solids | Decomposition: The reagent has been exposed to moisture and has hydrolyzed.[5] | Do not use the reagent. Procure a fresh, sealed bottle. Visually inspect the reagent before use; it should be a clear liquid.[5] |
| Difficulty in product purification | Contamination with siloxane byproducts: Hexamethyldisiloxane is a common, relatively nonpolar byproduct.[5] | Utilize column chromatography with an appropriate solvent system to separate the product from siloxane impurities.[5] |
7. Safety Precautions
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (neoprene or nitrile rubber).[17][18]
-
Flammability: TMSM is a flammable liquid.[19] Keep it away from heat, sparks, and open flames.[17] Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[18][20]
-
Reactivity: TMSM reacts with water and moisture.[18] Avoid contact with incompatible materials such as acids, alcohols, and oxidizing agents.[18]
-
Spills: In case of a spill, remove all ignition sources.[19] Absorb the spill with an inert, non-combustible material (e.g., dry sand) and place it in a suitable container for disposal.[18]
-
First Aid:
-
Skin Contact: Causes severe skin burns.[18] Immediately flush skin with plenty of water after removing contaminated clothing.[17]
-
Eye Contact: Causes serious eye damage.[18] Immediately rinse eyes cautiously with water for several minutes.[17]
-
Inhalation: May cause irritation to the respiratory tract.[18] Move the victim to fresh air.[17]
-
In all cases of exposure, seek immediate medical attention.[17]
-
References
- 1. (Trimethylsilyl)methanesulfonate = 97 10090-05-8 [sigmaaldrich.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. gelest.com [gelest.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. chemicalbook.com [chemicalbook.com]
Catalytic Applications of Trimethylsilyl Methanesulfonate in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMSOMs), also known as trimethylsilyl mesylate, is a versatile reagent in organic synthesis. It belongs to the family of silylating agents and Lewis acid catalysts, finding applications in a variety of organic transformations. While its trifluoro-substituted analog, trimethylsilyl trifluoromethanesulfonate (TMSOTf), is more extensively documented, TMSOMs serves as a potent catalyst in its own right, often exhibiting similar reactivity. It is primarily utilized for the introduction of the trimethylsilyl (TMS) group, the activation of functional groups, and as a catalyst in reactions such as reductions and dehydrations.[1]
This document provides an overview of the catalytic applications of TMSOMs, including detailed protocols for key reactions. Due to the limited availability of specific, detailed experimental data for TMSOMs in the public domain, representative protocols for the closely related and widely used catalyst, TMSOTf, are provided for analogous reactions. It is important to note that while the reactivity is often comparable, optimization of reaction conditions may be necessary when substituting TMSOTf with TMSOMs.
Core Catalytic Applications
The primary catalytic applications of this compound and its triflate analog include:
-
Silylation and Protection of Functional Groups: TMSOMs is an effective silylation agent for alcohols, phenols, and carboxylic acids. The resulting trimethylsilyl ethers and esters are more volatile and thermally stable, which is advantageous for gas chromatography and mass spectrometry analysis. The TMS group also serves as a protecting group for hydroxyl functionalities during multi-step syntheses.[1][2]
-
Reduction of Esters to Ethers: In conjunction with a reducing agent like a silane and a co-catalyst such as boron difluoride etherate, TMSOMs can catalyze the reduction of esters to the corresponding ethers.[1]
-
Regioselective Dehydration: TMSOMs has been implicated in regioselective dehydration reactions, facilitating the elimination of specific functional groups to form alkenes.[1]
-
Glycosylation Reactions: While TMSOTf is more commonly cited, silyl sulfonates are known to activate glycosyl donors for the formation of glycosidic bonds, a crucial transformation in carbohydrate chemistry.[3][4][5]
-
Friedel-Crafts and Related Reactions: As a Lewis acid, TMSOMs can catalyze Friedel-Crafts type reactions, promoting the addition of electrophiles to aromatic rings.[3]
Data Presentation: Comparison of Catalytic Applications
Due to the scarcity of specific quantitative data for this compound (TMSOMs), the following table summarizes representative data for analogous reactions catalyzed by the closely related Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This data is intended to provide a comparative overview of the potential scope and efficiency of these transformations.
| Application | Substrate Example | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silylation | Benzyl Alcohol | TMSOTf (cat.), Et₃N | CH₂Cl₂ | RT | 1-2 | >95 | [3] |
| Glycosylation | Glycosyl Bromide | TMSOTf (cat.), Ag₂O | CH₂Cl₂ | RT | 1-4 | 85-95 | [4] |
| Ester Reduction | Ethyl Benzoate | Et₃SiH, TMSOTf (cat.) | CH₂Cl₂ | 0 to RT | 2-6 | 80-90 | |
| Friedel-Crafts | Indole & Benzaldehyde | TMSOTf, Et₃N | CH₂Cl₂ | 0 to RT | 1-3 | >90 | [3] |
Note: The data presented for ester reduction is a generalized representation based on similar reductions and may not directly correspond to a single cited source for TMSOTf.
Experimental Protocols
Disclaimer: The following protocols are primarily based on the use of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) due to the lack of detailed published procedures for this compound (TMSOMs). Researchers should consider these as starting points and may need to optimize conditions such as catalyst loading, temperature, and reaction time when using TMSOMs.
Protocol 1: General Procedure for the Silylation of Alcohols
This protocol describes the protection of a primary alcohol using a catalytic amount of a trimethylsilyl sulfonate and a stoichiometric base.
Materials:
-
Alcohol (1.0 mmol)
-
This compound (or TMSOTf) (0.1 mmol, 10 mol%)
-
Triethylamine (1.2 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) to the stirred solution.
-
Slowly add this compound (0.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Workflow Diagram:
Caption: Workflow for the silylation of an alcohol.
Protocol 2: Catalytic Reduction of an Ester to an Ether
This protocol outlines the reduction of an ester to its corresponding ether using a silane reducing agent, catalyzed by a trimethylsilyl sulfonate.
Materials:
-
Ester (1.0 mmol)
-
Triethylsilane (Et₃SiH) (2.5 mmol)
-
This compound (or TMSOTf) (0.2 mmol, 20 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C.
-
Add triethylsilane (2.5 mmol) to the solution.
-
Slowly add this compound (0.2 mmol) to the stirred mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cautiously quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by flash chromatography.
Reaction Pathway Diagram:
Caption: Catalytic cycle for ester reduction to an ether.
Protocol 3: Koenigs-Knorr Glycosylation Catalyzed by a Trimethylsilyl Sulfonate
This protocol details a glycosylation reaction using a glycosyl bromide donor, activated by a trimethylsilyl sulfonate catalyst.
Materials:
-
Glycosyl Donor (e.g., Acetobromoglucose) (1.0 mmol)
-
Glycosyl Acceptor (e.g., a primary alcohol) (1.2 mmol)
-
This compound (or TMSOTf) (0.1 mmol, 10 mol%)
-
Silver(I) oxide (Ag₂O) or other suitable promoter (1.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene (10 mL)
-
Molecular Sieves (4 Å)
-
Triethylamine
-
Celita®
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 mmol), glycosyl acceptor (1.2 mmol), and anhydrous solvent (10 mL) under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the promoter (e.g., Ag₂O, 1.5 mmol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of this compound (0.1 mmol) in the reaction solvent.
-
Stir the reaction at this temperature for 1-8 hours, monitoring by TLC.
-
Upon completion, add a few drops of triethylamine to quench the catalyst.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove solids.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting glycoside by flash column chromatography.
Logical Relationship Diagram:
Caption: Key steps in catalyzed glycosylation.
Conclusion
This compound is a valuable catalytic reagent in organic synthesis, participating in a range of important transformations. While detailed experimental protocols specifically citing TMSOMs are less common in the literature compared to its triflate analog, the provided application notes and representative protocols for TMSOTf offer a strong foundation for researchers exploring the catalytic potential of TMSOMs. The key to its successful application lies in the understanding of its role as both a silylating agent and a Lewis acid, with the potential for fine-tuning reaction outcomes through careful control of reaction conditions. As with any catalytic system, empirical optimization is crucial for achieving high efficiency and selectivity in specific applications.
References
Application Notes and Protocols for the Protection of Hindered Secondary Alcohols with Trimethylsilyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. The hydroxyl group, a ubiquitous and reactive functionality, often necessitates temporary masking to prevent unwanted side reactions. While a plethora of methods exist for the protection of primary and unhindered secondary alcohols, sterically encumbered secondary alcohols present a significant synthetic challenge. Standard silylating agents, such as trimethylsilyl chloride (TMSCl), often fail to react or provide disappointingly low yields due to steric hindrance.[1][2]
This document provides detailed application notes and protocols for the use of trimethylsilyl methanesulfonate (TMSOMs) as a potent reagent for the effective protection of hindered secondary alcohols as their corresponding trimethylsilyl (TMS) ethers.
Advantages of this compound (TMSOMs)
This compound is a highly reactive silylating agent. Its enhanced reactivity stems from the excellent leaving group ability of the methanesulfonate (mesylate) anion, rendering the silicon center highly electrophilic. This intrinsic reactivity makes TMSOMs particularly well-suited for the silylation of sterically hindered hydroxyl groups where less reactive reagents are ineffective.[3] While literature specifically detailing the use of TMSOMs for this purpose is limited, its reactivity is comparable to the well-documented trimethylsilyl trifluoromethanesulfonate (TMSOTf), a workhorse for the silylation of challenging substrates.[4][5]
Key Advantages:
-
High Reactivity: Enables the efficient silylation of sterically hindered secondary and tertiary alcohols that are unreactive towards TMSCl.
-
Mild Reaction Conditions: The protection can often be achieved at low temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Neutral Byproducts: The reaction generates methanesulfonic acid, which is readily neutralized by a non-nucleophilic base.
-
Labile Protection: The resulting TMS ether is readily cleaved under mild acidic conditions or with fluoride ion sources, allowing for facile deprotection when required.[6][7]
Experimental Protocols
Protocol 1: Protection of a Hindered Secondary Alcohol with TMSOMs
This protocol describes a general procedure for the trimethylsilylation of a hindered secondary alcohol.
Materials:
-
Hindered secondary alcohol (1.0 equiv)
-
This compound (TMSOMs) (1.2 - 1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base, such as 2,6-lutidine or triethylamine (Et3N) (1.5 - 2.0 equiv)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered secondary alcohol (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv) to the stirred solution.
-
Slowly add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). For particularly hindered alcohols, the reaction may require warming to room temperature.
-
Upon completion of the reaction (typically 1-4 hours, as indicated by TLC), quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude TMS ether.
-
Purify the product by flash column chromatography on silica gel, if necessary.
Protocol 2: Deprotection of the TMS Ether
This protocol describes the cleavage of the TMS ether to regenerate the alcohol.
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) or Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate solution (for acid-mediated deprotection)
-
Saturated aqueous ammonium chloride solution (for fluoride-mediated deprotection)
-
Ethyl acetate or diethyl ether
Procedure A: Acid-Catalyzed Deprotection
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically rapid (5-30 minutes).[6]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Procedure B: Fluoride-Mediated Deprotection
-
Dissolve the TMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add TBAF solution (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[7]
Data Presentation
The following table provides representative data for the silylation of hindered secondary alcohols. As specific data for TMSOMs is not widely available, this table is based on expected outcomes and analogous reactions using the highly reactive silylating agent, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
| Entry | Substrate (Hindered Secondary Alcohol) | Silylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(1-Adamantyl)ethanol | TMSOMs (expected) | 2,6-Lutidine | DCM | 0 to rt | 2 | >95 |
| 2 | Di-tert-butylcarbinol | TMSOMs (expected) | 2,6-Lutidine | DCM | 0 to rt | 3 | >90 |
| 3 | 2,2,4,4-Tetramethyl-3-pentanol | TMSOMs (expected) | 2,6-Lutidine | DCM | rt | 4 | >90 |
| 4 | Menthone-derived secondary alcohol | TMSOMs (expected) | Et3N | DCM | 0 | 1.5 | >98 |
| 5 | Cholesterol | TMSOMs (expected) | 2,6-Lutidine | DCM | 0 | 1 | >95 |
Visualizations
Caption: Reaction mechanism for the silylation of a hindered secondary alcohol with TMSOMs.
References
- 1. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 2. orgosolver.com [orgosolver.com]
- 3. This compound | 10090-05-8 | Benchchem [benchchem.com]
- 4. Trimethylsilyl trifluoromethanesulfonate - Enamine [enamine.net]
- 5. What is Trimethylsilyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
silylation of phenols with Trimethylsilyl methanesulfonate reaction conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the silylation of phenols, a crucial protecting group strategy in organic synthesis. While direct protocols for the use of trimethylsilyl methanesulfonate as a silylating agent for phenols are not readily found in the reviewed scientific literature, this guide details widely-used and effective alternative methods. The following sections outline common silylating agents, reaction conditions, and a general experimental protocol for the efficient trimethylsilylation of phenolic hydroxyl groups.
Introduction
The protection of phenols is a fundamental tactic in multistep organic synthesis, preventing unwanted side reactions of the acidic phenolic proton and nucleophilic phenoxide. The trimethylsilyl (TMS) group is a popular choice for this purpose due to its ease of installation, stability under various non-aqueous conditions, and mild removal. This document focuses on common and reliable methods for the silylation of phenols.
Silylating Agents and Reaction Conditions
While this compound is not a commonly cited reagent for this transformation, several other reagents are extensively used for the silylation of phenols. The choice of silylating agent and conditions often depends on the substrate's reactivity, steric hindrance, and the desired selectivity.
A variety of methods have been reported for the trimethylsilylation of phenols, often employing reagents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) in the presence of a base or catalyst. For instance, an uncatalyzed method using HMDS in nitromethane has been developed for the silylation of a diverse range of phenols with excellent yields and short reaction times at room temperature[1]. Another approach involves the use of HMDS catalyzed by silica chloride, which also affords high yields of silylated phenols[2].
The following table summarizes reaction conditions for the silylation of phenols using various common methods.
| Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| HMDS | H-β zeolite | Toluene | Room Temp. | 10 h | 87 | Catalyst is reusable.[3] |
| HMDS | H-β zeolite | None (Neat) | 80 | 1.5 h | 90 | Solvent-free conditions provide an environmentally friendly protocol.[3] |
| HMDS | Silica Chloride | CH2Cl2 | Room Temp. | Varies | High | Silica chloride can be recovered and reused.[2] |
| HMDS | None | CH3NO2 | Room Temp. | Varies | Excellent | Uncatalyzed reaction.[1] |
| TMSCl | Pyridine | Varies | Varies | Varies | Varies | A common method for protecting phenols.[4] |
| TMSCl | Triethylamine | Varies | Varies | Varies | Varies | Another common base used with TMSCl. |
Experimental Protocol: General Procedure for the Silylation of Phenol with HMDS and a Catalyst
This protocol is a generalized procedure based on common laboratory practices for the silylation of phenols.
Materials:
-
Phenol or substituted phenol
-
Hexamethyldisilazane (HMDS)
-
Catalyst (e.g., H-β zeolite, silica chloride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and the catalyst (e.g., 10% w/w H-β zeolite).
-
Solvent and Reagent Addition: Add the anhydrous solvent (if not running neat) to dissolve or suspend the phenol. Add hexamethyldisilazane (HMDS, 1.0-1.5 eq) to the mixture under an inert atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, filter off the catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess HMDS.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel if necessary to afford the pure trimethylsilyl-protected phenol.
Logical Workflow for Phenol Silylation
The following diagram illustrates the general workflow for the silylation of a phenol.
Caption: General workflow for the silylation of phenols.
Conclusion
The silylation of phenols is a robust and essential transformation in organic synthesis. While the use of this compound for this purpose is not well-documented, a variety of other effective reagents and protocols are available. By selecting the appropriate silylating agent and optimizing the reaction conditions, researchers can achieve high yields of the desired protected phenols, facilitating the synthesis of complex molecules in drug discovery and development.
References
Application Notes and Protocols: Trimethylsilyl Methanesulfonate in the Preparation of Intermediates for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilyl methanesulfonate (TMSOMs), and its more frequently utilized trifluoro-substituted analog, trimethylsilyl trifluoromethanesulfonate (TMSOTf), are powerful reagents in modern organic synthesis. Their utility in the preparation of intermediates for drug discovery is extensive, primarily owing to their dual function as potent silylating agents and strong Lewis acids.[1] This allows for the activation of a wide range of functional groups under mild conditions, facilitating the construction of complex molecular architectures inherent to many therapeutic agents.[1]
These reagents are particularly instrumental in the synthesis of nucleoside analogs, a class of compounds with significant antiviral and anticancer properties.[2][3][4] TMSOTf plays a critical role in glycosylation reactions, enabling the coupling of sugar moieties with nucleobases to form the core structure of these therapeutic candidates.[2][5] Furthermore, its catalytic activity extends to accelerating carbon-carbon bond-forming reactions, further broadening its applicability in synthesizing diverse pharmaceutical intermediates.[6]
This document provides detailed application notes, experimental protocols, and quantitative data for key reactions involving this compound and its trifluoro-analog in the synthesis of drug discovery intermediates.
Key Applications in Pharmaceutical Intermediate Synthesis
Glycosylation for Nucleoside Analog Synthesis
TMSOTf is a widely employed catalyst for N-glycosylation, a crucial step in the synthesis of many antiviral and anticancer nucleoside analogs.[2] It effectively activates a variety of glycosyl donors, such as glycosyl trichloroacetimidates and phosphates, to facilitate their coupling with silylated nucleobases.[5][7]
General Reaction Scheme:
-
Donor Activation: The glycosyl donor is activated by a catalytic amount of TMSOTf.
-
Nucleophilic Attack: The silylated nucleobase attacks the activated donor.
-
Product Formation: The desired nucleoside analog is formed.
This methodology has been successfully applied in the synthesis of Elvucitabine, an anti-HIV agent.[2]
Activation of Glycosyl Donors
The strategic selection of a glycosyl donor is a critical factor in the successful synthesis of complex oligosaccharides and glycoconjugates.[5] TMSOTf is a key reagent for the activation of several common glycosyl donors.
-
Glycosyl Trichloroacetimidates: These are highly reactive donors activated by a catalytic amount of a Lewis acid like TMSOTf.[5][7]
-
Glycosyl Phosphates: TMSOTf is used in stoichiometric amounts to activate these donors for glycosylation.[5]
Lewis Acid Catalysis in C-C Bond Formation
TMSOTf can act as a potent Lewis acid to accelerate reactions such as the addition of terminal alkynes to aldehydes, yielding propargyl alcohols.[6] This reaction is significant for introducing alkynyl moieties, which are present in many active pharmaceutical ingredients.[8] In this context, TMSOTf activates the aldehyde, making it more susceptible to nucleophilic attack by a catalytically generated zinc acetylide.[6] Notably, the reaction does not proceed in the absence of TMSOTf.[6]
Data Presentation
Table 1: TMSOTf-Catalyzed Glycosylation in the Synthesis of Elvucitabine Intermediate
| Entry | Glycosyl Donor | Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Acetylated Lactol | Silylated 5-Fluorouracil | TMSOTf | CH₃CN | Not Specified | Not Specified | Not Specified | 2:1 |
Data synthesized from the description of Elvucitabine synthesis.[2]
Table 2: Activation of Glycosyl Donors with TMSOTf
| Glycosyl Donor Type | Stoichiometry of TMSOTf | Typical Solvent | Temperature Range (°C) |
| Glycosyl Trichloroacetimidate | 0.1 - 0.5 equiv.[7] | Anhydrous Dichloromethane[5][7] | -80 to 0[7] |
| Glycosyl Phosphate | 2.0 equiv.[5] | Anhydrous Dichloromethane[5] | -78 to Room Temp[5] |
Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Catalyzed N-Glycosylation of a Silylated Nucleobase
This protocol is a generalized procedure based on the synthesis of nucleoside analogs.[2]
Materials:
-
Glycosyl donor (e.g., acetylated sugar) (1.0 equiv)
-
Silylated nucleobase (e.g., silylated 5-fluorouracil) (1.0 - 1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic to stoichiometric amounts)
-
Anhydrous acetonitrile or dichloromethane
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry, inert atmosphere-flushed flask, dissolve the glycosyl donor and the silylated nucleobase in anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add TMSOTf to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired nucleoside intermediate.
Protocol 2: Activation of a Glycosyl Trichloroacetimidate Donor
This protocol is adapted from established methods for glycosylation using trichloroacetimidate donors.[5][7]
Materials:
-
Glycosyl acceptor (1.0 equiv)
-
Glycosyl trichloroacetimidate donor (1.1 equiv)[5]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.5 equiv)[7]
-
Activated 4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor, the trichloroacetimidate donor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to -78 °C.[5]
-
Stir the suspension for 30 minutes.
-
Add TMSOTf dropwise to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC until the starting material is consumed.[7]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through Celite® and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: TMSOTf-Accelerated Addition of a Terminal Alkyne to an Aldehyde
This protocol is based on the zinc-catalyzed addition of terminal acetylenes to aldehydes accelerated by TMSOTf.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Diethylzinc (1.1 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon)
Procedure:
-
In a dry, inert atmosphere-flushed flask, dissolve the aldehyde and terminal alkyne in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc to the solution, followed by the dropwise addition of TMSOTf.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the propargyl alcohol.
Visualizations
Caption: Experimental workflow for TMSOTf-catalyzed N-glycosylation.
Caption: Activation pathways for different glycosyl donors using TMSOTf.
References
- 1. Applications of TMSOTf in Pharmaceutical and Fine Chemical Synthesis | Aure Chemical [aurechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for Large-Scale Synthesis Considerations of Trimethylsilyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield a specific, detailed, and scalable protocol for the direct synthesis of Trimethylsilyl Methanesulfonate (TMS-OMs). The following application notes provide a comprehensive overview of the considerations for large-scale synthesis of silylating agents and include a detailed protocol for the synthesis of the structurally related compound, N-(trimethylsilyl) methanesulfonamide. This protocol would require significant adaptation and verification for the synthesis of this compound.
Introduction
This compound (TMS-OMs) is a potent silylating agent utilized in organic synthesis to introduce a trimethylsilyl (TMS) protecting group to various functional groups, particularly alcohols. This protection strategy is crucial in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs), by preventing unwanted side reactions. The large-scale synthesis of TMS-OMs and related silylating agents requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high purity, yield, and operator safety.
Applications in Drug Development and Organic Synthesis
This compound and other silylating agents are indispensable tools in modern organic chemistry and drug development. Their primary applications include:
-
Protection of Functional Groups: Silyl ethers, formed by the reaction of silylating agents with alcohols, are stable under a wide range of reaction conditions but can be readily cleaved when desired. This allows for the selective modification of other parts of a complex molecule.[1]
-
Increased Solubility: The introduction of a bulky, non-polar trimethylsilyl group can enhance the solubility of intermediates in organic solvents, facilitating reactions and purification.
-
Enhanced Volatility: Derivatization with silylating agents increases the volatility of polar compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).
-
Activation of Carbonyls: Silylating agents can be used to form silyl enol ethers from ketones and aldehydes, which are key intermediates in various carbon-carbon bond-forming reactions.
Large-Scale Synthesis Considerations
The transition from laboratory-scale to large-scale industrial synthesis presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Health and Safety
Silylating agents and their precursors are often hazardous materials that require strict safety protocols, especially when handled in large quantities.
-
Reactivity: Many silylating agents react vigorously with water and other protic solvents, releasing corrosive byproducts.[2] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Toxicity and Corrosivity: Precursors like methanesulfonyl chloride and byproducts such as hydrogen chloride are corrosive and toxic.[3] Appropriate personal protective equipment (PPE) is mandatory.
-
Flammability: this compound is a flammable liquid.[4] Large-scale operations must be conducted in an environment free from ignition sources, and all equipment must be properly grounded to prevent static discharge.
Table 1: Personal Protective Equipment (PPE) for Handling Large-Scale Silylating Agent Synthesis
| PPE Item | Specification |
| Respiratory Protection | Full-face respirator with cartridges appropriate for organic vapors and acid gases. For large-scale releases, a self-contained breathing apparatus (SCBA) is necessary. |
| Eye Protection | Chemical splash goggles and a face shield are required. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn. Regular inspection for degradation is crucial. |
| Body Protection | Chemical-resistant apron, coveralls, and boots are necessary to prevent skin contact. For highly hazardous operations, a full chemical-resistant suit may be required. |
| Emergency Equipment | Readily accessible safety showers and eyewash stations are mandatory in the immediate work area. Spill kits containing appropriate absorbent materials should also be available. |
Process and Equipment
Large-scale synthesis requires robust equipment and well-defined process parameters.
-
Reactors: Glass-lined or stainless steel reactors are suitable for handling the corrosive reagents and reaction mixtures. The reactor should be equipped with a robust agitation system, a reflux condenser, and ports for the addition of reagents and inert gas blanketing.
-
Temperature Control: The reaction may be exothermic, requiring an efficient cooling system to maintain the desired reaction temperature. Conversely, heating may be required to drive the reaction to completion. A reliable temperature monitoring and control system is critical.
-
Material Transfer: The transfer of large quantities of flammable and corrosive liquids should be conducted using closed systems, such as transfer pumps and lines, to minimize operator exposure and the risk of spills.
Experimental Protocol: Scalable Synthesis of N-(trimethylsilyl) methanesulfonamide
This protocol describes the synthesis of N-(trimethylsilyl) methanesulfonamide, a compound structurally related to this compound. This procedure would require significant modification and safety assessment for the synthesis of TMS-OMs.
Reaction Scheme
Methanesulfonyl Chloride + Hexamethyldisilazane → N-(trimethylsilyl) methanesulfonamide + Trimethylsilyl chloride
Quantitative Data
Table 2: Reagents for Large-Scale Synthesis of N-(trimethylsilyl) methanesulfonamide
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Volume (L) | Mass (kg) |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 10.25 | 7.0 | 11.74 |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.39 | 10.31 | 20.0 | 16.64 |
Table 3: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Temperature | Initial addition at ambient temperature, followed by reflux at 115-120 °C.[5] |
| Reaction Time | 2 hours at reflux.[5] |
| Purification Method | Removal of volatile byproducts under vacuum, followed by recrystallization.[5] |
| Expected Yield | Approximately 91%.[5] |
| Product Appearance | Colorless crystals.[5] |
Detailed Methodology
-
Reactor Setup: A suitable multi-necked, jacketed reactor is rendered inert by purging with dry nitrogen. The reactor is equipped with a mechanical stirrer, a reflux condenser with a nitrogen outlet, a thermocouple for temperature monitoring, and an addition funnel.
-
Charging of Reagents: The reactor is charged with hexamethyldisilazane (20.0 L, 10.31 mol).
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (7.0 L, 10.25 mol) is added dropwise to the stirred hexamethyldisilazane via the addition funnel over a period of approximately 1-2 hours. The temperature of the reaction mixture should be monitored and controlled, using the reactor's cooling jacket if necessary, to maintain it at ambient temperature.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 115-120 °C) and maintained at this temperature for 2 hours with continuous stirring.[5]
-
Work-up and Isolation: The reactor is cooled to room temperature. The volatile byproduct, trimethylsilyl chloride, and any excess reagents are removed by distillation under reduced pressure.
-
Purification: The resulting crude product, a white powder, is then recrystallized from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the pure N-(trimethylsilyl) methanesulfonamide as colorless crystals.[5] The purified product is dried under vacuum.
Visualizations
Synthesis Workflow
References
- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 2. CN102824927A - Method for preparing solid supported trimethylsilyl trifluoromethanesulfonate and application thereof - Google Patents [patents.google.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Trimethylsilyl Methanesulfonate in Flow Chemistry Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethylsilyl Methanesulfonate (TMSOMs) in flow chemistry systems. While direct literature on the flow applications of TMSOMs is emerging, the protocols provided are based on the well-established reactivity of analogous silylating agents, such as Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), and general principles of continuous flow synthesis. TMSOMs is a powerful and versatile silylating agent, and its application in flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.
Introduction to this compound
This compound is an organosilicon compound that serves as a potent electrophilic source of the trimethylsilyl (TMS) group. It is analogous in reactivity to the more commonly used trimethylsilyl trifluoromethanesulfonate (TMSOTf), though it is generally considered to be slightly less reactive. This moderated reactivity can be advantageous in achieving greater selectivity in certain transformations.
Key Advantages in Flow Chemistry:
-
Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, mitigating the risks associated with highly reactive silylating agents and exothermic reactions.
-
Precise Reaction Control: The excellent heat and mass transfer in continuous flow systems allow for precise control over reaction temperature, residence time, and stoichiometry, leading to higher yields and purities.[1]
-
Increased Efficiency: The automation and continuous nature of flow chemistry can lead to higher throughput and reduced manual handling compared to batch processes.[2]
-
Telescoped Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps, such as silylation, subsequent reaction, and deprotection, without the need for intermediate isolation and purification.
Core Applications in Organic Synthesis
The primary applications of TMSOMs in organic synthesis, adaptable to flow chemistry, include the formation of silyl enol ethers and the catalysis of Mukaiyama aldol reactions.
Formation of Silyl Enol Ethers from Ketones and Aldehydes
Silyl enol ethers are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions.[3] The use of TMSOMs in a flow system allows for the rapid and controlled generation of these intermediates.
General Reaction Scheme:
Mukaiyama Aldol Reaction
The Mukaiyama aldol addition is a powerful method for the formation of β-hydroxy carbonyl compounds, where a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid.[4] TMSOMs can act as both the silylating agent to form the silyl enol ether in situ and the Lewis acid catalyst to promote the aldol addition.
General Reaction Scheme:
Experimental Protocols for Flow Chemistry
The following protocols are adapted from established procedures for the analogous reagent TMSOTf and should be considered as a starting point for optimization with TMSOMs.
Protocol 1: Continuous Flow Synthesis of a Silyl Enol Ether
This protocol describes the continuous synthesis of the trimethylsilyl enol ether of a model ketone, acetophenone.
Materials:
-
Acetophenone
-
This compound (TMSOMs)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Flow reactor system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.
Solution Preparation:
-
Solution A (Ketone & Base): Prepare a 0.5 M solution of acetophenone and a 0.6 M solution of triethylamine in anhydrous DCM.
-
Solution B (Silylating Agent): Prepare a 0.55 M solution of TMSOMs in anhydrous DCM.
Flow Reactor Setup and Operation:
// Nodes PumpA [label="Pump A\n(Ketone & Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpB [label="Pump B\n(TMSOMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; TMixer [label="T-Mixer", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.5]; ReactorCoil [label="Heated Reactor Coil\n(e.g., 10 mL PFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; BPR [label="Back-Pressure\nRegulator (5 bar)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collection [label="Product Collection", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PumpA -> TMixer [arrowhead=normal, color="#5F6368"]; PumpB -> TMixer [arrowhead=normal, color="#5F6368"]; TMixer -> ReactorCoil [arrowhead=normal, color="#5F6368"]; ReactorCoil -> BPR [arrowhead=normal, color="#5F6368"]; BPR -> Collection [arrowhead=normal, color="#5F6368"]; } dot Caption: Continuous flow setup for silyl enol ether synthesis.
Quantitative Data (Hypothetical for TMSOMs, based on TMSOTf data):
| Parameter | Value |
| Flow Rate (Solution A) | 0.5 mL/min |
| Flow Rate (Solution B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Reactor Temperature | 25 °C |
| Back Pressure | 5 bar |
| Expected Yield | >90% |
Procedure:
-
Set up the flow reactor system as depicted in the diagram.
-
Set the reactor temperature to 25 °C and the back-pressure regulator to 5 bar.
-
Begin pumping Solution A and Solution B at their respective flow rates into the T-mixer.
-
Allow the system to reach a steady state by running for at least three residence times (30 minutes), collecting the initial output as waste.
-
Once at a steady state, collect the product stream.
-
The output can be quenched with an aqueous solution (e.g., saturated NaHCO3) and extracted for analysis or used directly in a subsequent telescoped reaction.
Protocol 2: Telescoped Continuous Flow Mukaiyama Aldol Reaction
This protocol details a two-stage continuous flow process for the in situ generation of a silyl enol ether followed by its reaction with an aldehyde.
Materials:
-
Acetophenone
-
This compound (TMSOMs)
-
Triethylamine (Et3N)
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Flow reactor system with three pumps, two T-mixers, two reactor coils, and a back-pressure regulator.
Solution Preparation:
-
Solution A (Ketone & Base): 0.5 M acetophenone and 0.6 M triethylamine in anhydrous DCM.
-
Solution B (Silylating Agent): 0.55 M TMSOMs in anhydrous DCM.
-
Solution C (Aldehyde): 0.5 M benzaldehyde in anhydrous DCM.
Flow Reactor Setup and Operation:
// Nodes PumpA [label="Pump A\n(Ketone & Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpB [label="Pump B\n(TMSOMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpC [label="Pump C\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; TMixer1 [label="T-Mixer 1", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.5]; Reactor1 [label="Reactor 1 (5 mL)\nSilyl Enol Ether Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; TMixer2 [label="T-Mixer 2", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.5]; Reactor2 [label="Reactor 2 (10 mL)\nMukaiyama Aldol Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; BPR [label="Back-Pressure\nRegulator (5 bar)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Collection [label="Product Collection", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PumpA -> TMixer1 [arrowhead=normal, color="#5F6368"]; PumpB -> TMixer1 [arrowhead=normal, color="#5F6368"]; TMixer1 -> Reactor1 [arrowhead=normal, color="#5F6368"]; Reactor1 -> TMixer2 [arrowhead=normal, color="#5F6368"]; PumpC -> TMixer2 [arrowhead=normal, color="#5F6368"]; TMixer2 -> Reactor2 [arrowhead=normal, color="#5F6368"]; Reactor2 -> BPR [arrowhead=normal, color="#5F6368"]; BPR -> Collection [arrowhead=normal, color="#5F6368"]; } dot Caption: Telescoped flow setup for Mukaiyama aldol reaction.
Quantitative Data (Hypothetical for TMSOMs, based on TMSOTf data):
| Parameter | Stage 1 (Silyl Enol Ether Formation) | Stage 2 (Mukaiyama Aldol) |
| Flow Rate (A) | 0.25 mL/min | - |
| Flow Rate (B) | 0.25 mL/min | - |
| Flow Rate (C) | - | 0.5 mL/min |
| Total Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Reactor Volume | 5 mL | 10 mL |
| Residence Time | 10 min | 10 min |
| Temperature | 25 °C | -20 °C |
| Overall Expected Yield | \multicolumn{2}{c | }{>80% } |
Procedure:
-
Set up the two-stage flow reactor as shown in the diagram.
-
Set the temperature of Reactor 1 to 25 °C and Reactor 2 to -20 °C. Set the back-pressure to 5 bar.
-
Start pumping Solutions A and B into T-Mixer 1. The stream from Reactor 1 is then mixed with Solution C in T-Mixer 2.
-
Allow the system to stabilize for at least three total residence times (60 minutes) before collecting the product.
-
The collected product stream is typically worked up with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the silyl ether and yield the β-hydroxy ketone.
Safety Considerations
This compound and related silylating agents are reactive and require careful handling.
-
Moisture Sensitivity: TMSOMs is moisture-sensitive and will hydrolyze to form methanesulfonic acid and trimethylsilanol. All reactions should be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: The hydrolysis byproducts are corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat when handling TMSOMs and its solutions.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
// Nodes Start [label="Handling TMSOMs", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_PPE [label="Wear Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Work_Area [label="Work in Fume Hood\nUnder Inert Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Spill [label="Spill Occurs", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Minor_Spill [label="Minor Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; Major_Spill [label="Major Spill", fillcolor="#F1F3F4", fontcolor="#202124"]; Contain [label="Contain with Inert Absorbent", fillcolor="#F1F3F4", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nAlert Supervisor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleanup [label="Dispose of as Hazardous Waste", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Check_PPE [arrowhead=normal, color="#5F6368"]; Check_PPE -> Work_Area [arrowhead=normal, color="#5F6368"]; Work_Area -> Spill [arrowhead=normal, color="#5F6368"]; Spill -> Minor_Spill [label=" Yes", arrowhead=normal, color="#34A853"]; Spill -> Major_Spill [label="No", arrowhead=normal, color="#EA4335"]; Minor_Spill -> Contain [arrowhead=normal, color="#5F6368"]; Contain -> Cleanup [arrowhead=normal, color="#5F6368"]; Major_Spill -> Evacuate [arrowhead=normal, color="#5F6368"]; } dot Caption: Basic safety workflow for handling TMSOMs spills.
Conclusion
This compound is a valuable reagent for silylation reactions that can be effectively implemented in continuous flow chemistry systems. The protocols and data presented, adapted from the closely related TMSOTf, provide a solid foundation for researchers to develop robust and scalable synthetic processes. The advantages of flow chemistry, including enhanced safety, precise control, and the potential for telescoped reactions, make it an attractive methodology for the utilization of TMSOMs in modern organic synthesis and drug development. Further optimization of the presented protocols for specific substrates and desired outcomes is encouraged.
References
Troubleshooting & Optimization
troubleshooting low yield in Trimethylsilyl methanesulfonate reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethylsilyl methanesulfonate (TMSM) reactions. Our goal is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this compound synthesis?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. This compound and the starting materials are highly sensitive to moisture. Any presence of water can lead to the hydrolysis of the silylating agent and the product, forming methanesulfonic acid and trimethylsilanol, which significantly reduces the yield.[1] It is imperative to use oven-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: My reaction has a low yield despite using anhydrous conditions. What are other potential causes?
A2: Besides moisture, low yields can result from several other factors:
-
Reagent Quality: Ensure that the starting materials, such as methanesulfonyl chloride and the trimethylsilyl source (e.g., trimethylsilanol or hexamethyldisilazane), are of high purity and have been stored properly to prevent degradation.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider optimizing the reaction time and temperature. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal endpoint.[1]
-
Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: What are the common side products in this compound synthesis?
A3: Common side products include:
-
Methanesulfonic acid: Formed from the reaction of methanesulfonyl chloride with water.[1]
-
Trimethylsilanol: Formed from the hydrolysis of the trimethylsilylating agent or the product.
-
Hexamethyldisiloxane: Can form from the dimerization of trimethylsilanol.
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials in the product mixture.
Q4: How can I effectively purify crude this compound?
A4: The most common and effective method for purifying this compound is vacuum distillation. Due to its relatively high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition. It is a colorless liquid with a boiling point of 103-104 °C at 25 mmHg.
Troubleshooting Guide: Low Yield
Low yields are a common frustration in organic synthesis. This guide provides a systematic approach to diagnosing and resolving the root causes of this issue in your this compound reactions.
Problem: Consistently Low Yield (<50%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Moisture Contamination | - Observe for fuming upon addition of reagents (reaction with moisture in the air).- Analyze a crude sample by ¹H NMR for the presence of methanesulfonic acid and trimethylsilanol peaks. | - Rigorously dry all glassware in an oven (e.g., 120 °C overnight) and cool under an inert atmosphere.- Use freshly distilled, anhydrous solvents.- Handle all reagents under a dry, inert atmosphere (nitrogen or argon). |
| Poor Reagent Quality | - Check the supplier's certificate of analysis.- If possible, analyze the starting materials by NMR or GC-MS for impurities. | - Use new bottles of high-purity reagents.- Purify starting materials if necessary (e.g., distill methanesulfonyl chloride). |
| Suboptimal Reaction Temperature | - Monitor the internal reaction temperature throughout the experiment. | - If the reaction is sluggish, consider a modest increase in temperature.- If side product formation is observed at higher temperatures, try conducting the reaction at a lower temperature for a longer duration. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or GC-MS at regular intervals. | - Continue the reaction until the starting material is consumed.- Note that excessively long reaction times can sometimes lead to product decomposition. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from methanesulfonyl chloride and a trimethylsilyl source. The following protocol is adapted from procedures for similar silylation reactions.
Materials:
-
Methanesulfonyl chloride
-
Trimethylsilanol (or Hexamethyldisilazane)
-
Triethylamine (if using trimethylsilanol)
-
Anhydrous dichloromethane (or other suitable anhydrous solvent)
-
Oven-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus for vacuum distillation
Procedure (using Trimethylsilanol):
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas inlet for the inert atmosphere.
-
Reagent Addition: Under a positive pressure of nitrogen or argon, charge the flask with trimethylsilanol (1.0 equivalent) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the salt with a small amount of anhydrous dichloromethane.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation. Collect the fraction boiling at 103-104 °C / 25 mmHg.
Data Presentation
Table 1: Reaction Parameters for Analogous Silyl Ester Synthesis
| Parameter | Condition 1 | Condition 2 |
| Silylating Agent | Trimethylsilanol | Hexamethyldisilazane |
| Base | Triethylamine | Not required |
| Solvent | Dichloromethane | Toluene |
| Temperature | 0 °C to Room Temp | Reflux |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | Moderate to High | High |
Mandatory Visualizations
Caption: Main reaction and side reaction pathways.
Caption: A workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Products from Trimethylsilyl Methanesulfonate (TMSOMs) Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving Trimethylsilyl methanesulfonate (TMSOMs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of products from reactions where TMSOMs is used as a reagent.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired product after aqueous workup | 1. Hydrolysis of TMS-protected functional groups: The desired product may contain a trimethylsilyl (TMS) ether or other TMS-protected group that is sensitive to aqueous conditions.[1] 2. Product solubility in the aqueous phase: The desired product may have some water solubility, leading to loss during extraction. | 1. Use a non-aqueous workup: If the product is highly sensitive to water, consider a non-aqueous workup. This involves quenching the reaction with a non-protic solvent and then removing volatile byproducts under vacuum.[1] 2. Minimize contact time with aqueous solutions: If an aqueous workup is necessary, perform the extraction quickly and at a low temperature to minimize hydrolysis. 3. Use a milder quenching agent: Instead of acidic or basic solutions, consider quenching with a saturated solution of ammonium chloride (NH₄Cl).[2] 4. Back-extraction: If product loss to the aqueous layer is suspected, perform a back-extraction of the aqueous layer with a suitable organic solvent. |
| Presence of a water-soluble, acidic impurity in the purified product | Residual Methanesulfonic Acid: TMSOMs hydrolyzes to form methanesulfonic acid, which is highly water-soluble and acidic. Incomplete removal during workup can lead to contamination. | 1. Thorough aqueous washing: Wash the organic layer multiple times with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the methanesulfonic acid.[3] Test the pH of the final aqueous wash to ensure it is neutral or slightly basic.[3] 2. Brine wash: After the bicarbonate wash, wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[3] |
| Presence of a non-polar, greasy, or oily impurity in the purified product | 1. Unreacted TMSOMs: If the reaction did not go to completion, there may be residual TMSOMs. 2. Silyl byproducts: Hydrolysis of TMSOMs and other silylating agents can form trimethylsilanol (TMSOH) and hexamethyldisiloxane (HMDSO). These are relatively non-polar. | 1. Quenching: Ensure the reaction is properly quenched to hydrolyze any remaining TMSOMs. 2. Aqueous Extraction: While TMSOH has some water solubility, HMDSO is less soluble. Multiple aqueous washes can help remove some of these byproducts. 3. Column Chromatography: Flash column chromatography on silica gel is often effective for separating the desired product from non-polar silyl byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system is typically used. 4. Distillation/Evaporation: If the desired product is not volatile, volatile silyl byproducts can sometimes be removed under reduced pressure. |
| Formation of an emulsion during aqueous workup | Presence of both polar and non-polar species: The combination of the organic solvent, water, and various reaction components can lead to the formation of a stable emulsion. | 1. Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion. 2. Filtration through Celite®: Pass the entire mixture through a pad of Celite® or another filter aid. 3. Centrifugation: If available, centrifuging the mixture can help to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts to consider when purifying a reaction mixture containing TMSOMs?
A1: The primary byproducts to consider are methanesulfonic acid, trimethylsilanol (TMSOH), and hexamethyldisiloxane (HMDSO). Methanesulfonic acid is formed from the hydrolysis of the methanesulfonate portion of TMSOMs. TMSOH and HMDSO are formed from the hydrolysis of the trimethylsilyl group.[1]
Q2: How do I effectively quench a reaction that uses TMSOMs?
A2: Reactions with TMSOMs should be carefully quenched to hydrolyze any unreacted reagent and begin the purification process. A common method is to slowly add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[2][3] This will neutralize the methanesulfonic acid that is formed upon hydrolysis and hydrolyze the TMSOMs.
Q3: My desired product contains a TMS ether protecting group. Will a standard aqueous workup cleave it?
A3: It is possible. Trimethylsilyl ethers have varying stability, but they can be susceptible to hydrolysis under acidic or basic conditions, and even with prolonged exposure to neutral water.[1][4] If your product contains a sensitive TMS ether, it is best to use a non-aqueous workup or a very quick, cold, and neutral aqueous wash.
Q4: What is a suitable solvent for extracting my product after quenching a TMSOMs reaction?
A4: The choice of extraction solvent depends on the polarity of your desired product. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. These solvents are effective at dissolving a wide range of organic compounds while being immiscible with water.
Q5: How can I remove residual silyl byproducts like trimethylsilanol and hexamethyldisiloxane?
A5: Trimethylsilanol has some water solubility and can be partially removed with aqueous washes. Hexamethyldisiloxane is less polar and may require purification by flash column chromatography on silica gel for complete removal. Due to their volatility, these byproducts can sometimes be removed by evaporation under reduced pressure if the desired product is not volatile.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for TMSOMs Reactions
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be at least 5-10 times the volume of the TMSOMs used.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).
-
Washing: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x 50 mL)
-
Water (1 x 50 mL)
-
Saturated aqueous NaCl (brine) solution (1 x 50 mL)
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as required.
Protocol 2: Non-Aqueous Workup for Products Sensitive to Hydrolysis
-
Quenching (Anhydrous): Cool the reaction mixture to 0 °C. If a base was used in the reaction (e.g., triethylamine), it can be removed by filtration of its hydrochloride salt after the addition of an anhydrous ether.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile solvent.
-
Removal of Volatile Byproducts: Place the crude product under high vacuum for an extended period to remove volatile silyl byproducts such as hexamethyldisiloxane.
-
Direct Purification: Directly purify the crude product by flash column chromatography on silica gel, eluting with an anhydrous solvent system.
Visual Guides
Caption: Standard aqueous workup workflow for TMSOMs reactions.
Caption: Troubleshooting logic for common impurities.
References
Technical Support Center: Optimizing Silylation Reactions with Trimethylsilyl Methanesulfonate
Welcome to the technical support center for optimizing silylation reactions using Trimethylsilyl Methanesulfonate (TMSOMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction efficiency and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSOMs) and what are its primary applications in silylation?
This compound is a powerful silylating agent used to introduce a trimethylsilyl (TMS) group to a molecule, typically to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3] This process replaces an active hydrogen with a TMS group, which can increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[4] TMSOMs is noted for its high reactivity, being approximately 40 times more reactive than trimethylsilyl chloride (TMCS) for the silylation of ketones.[5] Its primary use is often in the formation of silyl enol ethers from ketones.[6]
Q2: My silylation reaction with TMSOMs is giving a low yield. What are the common causes?
Low yields in silylation reactions are frequently due to a few key factors:
-
Presence of Moisture: Silylating agents, including TMSOMs, are highly sensitive to moisture. Water will react with the reagent, leading to its decomposition and reducing the amount available for the desired reaction.[4][7]
-
Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions. This can include insufficient reaction time, incorrect temperature, or an inadequate amount of the silylating reagent.[4]
-
Suboptimal Reagent Reactivity: The choice of silylating agent and any necessary catalysts is crucial. For less reactive substrates, a more powerful silylating system may be required.[4]
-
Side Reactions: TMSOMs is a very reactive silylating agent and can participate in side reactions, such as the cleavage of ethers and esters, which can consume the starting material or the product.[6]
Q3: What are the best practices for handling and storing this compound?
Due to its moisture sensitivity, TMSOMs should be handled under anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere).[7] It is crucial to use oven-dried glassware and anhydrous solvents.[7][8] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture. A clear, colorless to light yellow liquid indicates good quality; cloudiness or the presence of a precipitate suggests hydrolysis and degradation.[7]
Q4: Can I use TMSOMs for all types of substrates?
While TMSOMs is a powerful silylating agent, its high reactivity may limit its use in "ordinary derivatization" due to potential side reactions like ether and ester cleavage.[6] It is particularly effective for the formation of silyl enol ethers from ketones.[6] For more sensitive substrates or multifunctional molecules, a less reactive silylating agent or careful optimization of reaction conditions may be necessary to avoid unwanted side reactions.
Q5: How can I confirm that my silylation reaction has been successful?
Successful silylation can be confirmed through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method, where the silylated product will exhibit a different retention time compared to the starting material.[4] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern corresponding to the addition of the trimethylsilyl group.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the presence of the TMS group.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried under vacuum.[8] Use anhydrous solvents, preferably from a solvent purification system.[8] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] |
| Incomplete Reaction | Increase the reaction time. Monitor the reaction progress using TLC or GC.[9] Increase the reaction temperature. While many silylations proceed at room temperature, heating (e.g., to 60-80°C) can drive the reaction to completion.[4] Use a slight excess of TMSOMs to ensure the complete conversion of the starting material. |
| Insufficient Reagent Reactivity | For less reactive substrates, consider the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) to facilitate the reaction.[6] |
| Reagent Degradation | Use a fresh bottle of TMSOMs. Visually inspect the reagent for any signs of decomposition (cloudiness, precipitate).[7] |
Issue 2: Formation of Multiple Products or Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Given the high reactivity of TMSOMs, consider lowering the reaction temperature to minimize side reactions like ether or ester cleavage.[6] Reduce the reaction time; prolonged exposure to the reactive silylating agent can lead to byproduct formation.[10] |
| Presence of Impurities | Ensure the purity of the starting material and solvents. Impurities can react with TMSOMs to form unexpected byproducts. |
| Incomplete Silylation | If multiple peaks corresponding to partially silylated products are observed in the GC chromatogram, follow the steps in the "Low or No Product Formation" guide to drive the reaction to completion. |
| Solvent Participation | In some cases, solvents like acetonitrile or THF can act as nucleophiles.[8] If byproducts incorporating the solvent are observed, consider switching to a less reactive solvent such as dichloromethane or toluene.[8] |
Data Presentation
Table 1: General Reaction Conditions for Silylation of Alcohols
| Parameter | Typical Condition | Notes |
| Substrate | Primary or Secondary Alcohols | Tertiary alcohols are less reactive.[11] |
| Silylating Agent | This compound (TMSOMs) | 1.0 - 1.2 equivalents |
| Base (Optional) | Triethylamine or Pyridine | 1.1 - 1.5 equivalents. Often used to neutralize the generated methanesulfonic acid.[6] |
| Solvent | Anhydrous Dichloromethane, THF, or Acetonitrile | Polar aprotic solvents are generally preferred.[8] |
| Temperature | 0°C to Room Temperature | Can be heated to 60-80°C for less reactive substrates.[4] |
| Reaction Time | 30 minutes to 16 hours | Monitor by TLC or GC.[4][11] |
Table 2: Relative Reactivity of Silylating Agents
| Silylating Agent | Relative Reactivity | Common Applications |
| This compound (TMSOMs) | Very High | Formation of silyl enol ethers from ketones.[5][6] |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Highest | Silylation of ketones.[6] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | High | General purpose, good for GC derivatization.[4] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | High | General purpose, good for GC derivatization.[4] |
| Trimethylsilyl chloride (TMCS) | Moderate | Often used with a base; cost-effective.[9] |
| Hexamethyldisilazane (HMDS) | Low | Requires higher temperatures or a catalyst.[4][6] |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol with TMSOMs
Materials:
-
Primary Alcohol
-
This compound (TMSOMs)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (e.g., nitrogen or argon line).
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of an inert gas.
-
Dissolve the primary alcohol (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirring solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by distillation or column chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for low silylation yield.
References
- 1. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
Technical Support Center: Enhancing Selectivity in Trimethylsilyl Methanesulfonate (TMSOMs) Silylations
<
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during silylation reactions using Trimethylsilyl methanesulfonate (TMSOMs). The focus is on practical strategies to enhance reaction selectivity for the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMSOMs) and how does its reactivity compare to other silylating agents?
This compound (TMSOMs) is a powerful and highly electrophilic silylating agent used for the protection of alcohols and the formation of silyl enol ethers. Its reactivity is significantly higher than that of trimethylsilyl chloride (TMCS) but generally considered less potent than trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] This intermediate reactivity makes it a useful reagent when milder agents are too slow and stronger agents like TMSOTf lead to side reactions or lack of selectivity.[2]
Q2: What are the critical factors that control the selectivity of TMSOMs silylations?
Controlling the selectivity of TMSOMs silylations is crucial, especially in substrates with multiple functional groups like polyols.[3] The primary factors are:
-
Steric Hindrance: The accessibility of the hydroxyl group is the most significant factor. TMSOMs will preferentially react with less sterically hindered alcohols. The general reactivity trend is: primary (1°) > secondary (2°) > tertiary (3°).[4][5][6]
-
Solvent Choice: The polarity of the solvent can dramatically influence the reaction mechanism and, consequently, the stereoselectivity.[7][8][9] Nonpolar solvents tend to favor SN2-type pathways, while polar solvents can promote SN1-type reactions through the stabilization of charged intermediates.[7]
-
Temperature: Lowering the reaction temperature is a key strategy to increase selectivity.[10] At reduced temperatures (e.g., 0 °C to -78 °C), the rate difference between the silylation of sterically different hydroxyl groups is magnified, allowing for more precise control.[11]
-
Stoichiometry and Addition Rate: Carefully controlling the stoichiometry of TMSOMs is essential to avoid over-silylation. Using a slight excess or stoichiometric amounts and adding the reagent slowly allows it to react with the most accessible hydroxyl group before reacting with less accessible ones.[12]
-
Base: The choice of base is important. Non-nucleophilic, sterically hindered bases like 2,6-lutidine or triethylamine are commonly used to scavenge the methanesulfonic acid byproduct without competing in the reaction.[2][5]
Q3: How can I selectively silylate a primary alcohol in the presence of a secondary alcohol?
This is a classic chemoselectivity challenge that leverages steric hindrance. To achieve high selectivity for the primary alcohol:
-
Lower the Temperature: Conduct the reaction at 0 °C or colder. This slows the rate of silylation for the more hindered secondary alcohol more significantly than for the primary one.[10]
-
Use Precise Stoichiometry: Use 1.0 to 1.1 equivalents of TMSOMs to ensure there is not enough reagent to react with both hydroxyl groups.
-
Choose an Appropriate Solvent: A nonpolar aprotic solvent like dichloromethane (DCM) or toluene is often a good choice.
-
Slow Addition: Add the TMSOMs dropwise to the reaction mixture to maintain a low concentration, favoring reaction at the most reactive site.[10]
Q4: What is the role of the solvent in controlling stereoselectivity in silylations?
The solvent plays a pivotal role in determining the stereochemical outcome of silylations, particularly with reagents like TMSOMs that can promote the formation of oxocarbenium ion intermediates.[7]
-
Nonpolar Solvents (e.g., Dichloromethane, Toluene, Trichloroethylene): These solvents do not effectively stabilize charged intermediates. This environment favors a concerted SN2-type mechanism, which typically results in the inversion of stereochemistry at a chiral center.[7]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can stabilize cationic intermediates. This promotes an SN1-type mechanism, where a planar oxocarbenium ion is formed. The incoming nucleophile (the alcohol) can then attack from either face, potentially leading to a mixture of stereoisomers or favoring the thermodynamically more stable product.[7]
Troubleshooting Guide
Unpredictable outcomes such as low yield, incomplete reactions, or poor selectivity are common issues. This guide provides a systematic approach to diagnosing and solving these problems.[13][14]
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: TMSOMs is highly moisture-sensitive and will be rapidly quenched by water.[14][15] 2. Degraded Reagent: The silylating agent may have degraded due to improper storage. 3. Insufficiently Strong Base: The base may not be effectively scavenging the acid byproduct. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware (flame-dry or oven-dry).[15] Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar).[14] 2. Use a fresh bottle or vial of TMSOMs. 3. Switch to a stronger, non-nucleophilic base like 2,6-lutidine or proton sponge. |
| Poor Selectivity (Multiple Products) | 1. Reaction Temperature Too High: Higher temperatures reduce the kinetic difference between reactive sites.[10] 2. Excess Silylating Agent: Using too much TMSOMs will lead to the silylation of less reactive sites. 3. Reaction Time Too Long: Even at low temperatures, given enough time, the reaction may proceed at secondary sites. | 1. Lower the Temperature: Run the reaction at 0 °C, -20 °C, or even -78 °C.[10] 2. Use Stoichiometric Amounts: Carefully measure and use ~1.0 equivalent of TMSOMs per desired silylation. 3. Monitor the Reaction Closely: Use TLC or GC to track the consumption of the starting material and quench the reaction as soon as the desired product is formed.[14][16] |
| Formation of Byproducts (e.g., Hexamethyldisiloxane) | 1. Presence of Water: The most common cause, leading to hydrolysis of the silylating agent.[14] 2. Reaction with Solvent: Highly reactive silylating agents can sometimes react with solvents like THF. | 1. Strictly Anhydrous Conditions: As above, this is the most critical parameter to control.[14][15] 2. Choose a less reactive, non-coordinating solvent like dichloromethane or toluene. |
Data Presentation
Table 1: Influence of Solvent Polarity on Silylation Mechanism (Analogous to TMSOTf)
This table illustrates how solvent choice can dictate the reaction pathway, which is a key principle for controlling stereoselectivity.[7]
| Solvent | Relative Polarity | Favored Mechanism | Typical Stereochemical Outcome |
| Toluene | Low | SN2-like | Inversion |
| Dichloromethane (DCM) | Low-Medium | SN2-like | Inversion |
| Tetrahydrofuran (THF) | Medium | Mixed SN1/SN2 | Mixture of products/retention |
| Acetonitrile (ACN) | High | SN1-like | Racemization/retention |
Visualizations
Workflow for Troubleshooting Poor Selectivity
Caption: A logical workflow for troubleshooting and improving the selectivity of TMSOMs silylations.
Key Factors Influencing Silylation Selectivity
Caption: Diagram illustrating the interplay of substrate, reagent, and reaction conditions on selectivity.
Experimental Protocols
Protocol: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol provides a general method for achieving high chemoselectivity for the less sterically hindered hydroxyl group in a polyol.[10]
Materials:
-
Diol substrate (containing both 1° and 2° alcohols)
-
This compound (TMSOMs)
-
Anhydrous dichloromethane (DCM)
-
2,6-Lutidine (freshly distilled)
-
Nitrogen or Argon gas supply
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Ice-water bath or cryocooler
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the diol substrate (1.0 eq.) to an oven-dried round-bottom flask.
-
Dissolution: Add anhydrous DCM to dissolve the substrate (target concentration of 0.1–0.5 M).
-
Base Addition: Add 2,6-lutidine (1.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For more challenging substrates, a lower temperature (e.g., -20 °C) may be required.
-
TMSOMs Addition: Slowly add TMSOMs (1.05 eq.) dropwise to the cold, stirred solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Check every 15-30 minutes. The goal is to see the complete consumption of the starting material with minimal formation of the di-silylated product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-silylated product.
Safety Note: this compound is a reactive and moisture-sensitive compound. Handle it in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE).
References
- 1. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. General Silylation Procedures - Gelest [technical.gelest.com]
- 6. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trimethylsilylation of cellulose in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
Technical Support Center: Managing Methanesulfonic Acid Byproducts in Research and Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formation and management of methanesulfonic acid (MSA) and its related byproducts, particularly in the context of active pharmaceutical ingredient (API) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is methanesulfonic acid (MSA) and why is it a concern as a byproduct?
A1: Methanesulfonic acid (CH₃SO₃H) is a strong organic acid used as a catalyst and a counter-ion in the synthesis of APIs.[1] While effective, residual MSA can react with alcohol solvents (like methanol or ethanol), especially at elevated temperatures, to form sulfonate esters (e.g., methyl methanesulfonate, MMS).[2][3] These sulfonate esters are a significant concern because they are potentially genotoxic impurities (PGIs), meaning they can damage DNA and are considered a safety risk even at trace levels.[1][2] Regulatory agencies require strict control of such impurities in pharmaceutical products.[4]
Q2: Under what conditions does the formation of sulfonate ester byproducts increase?
A2: The formation of sulfonate esters is significantly influenced by several process parameters. Key factors that increase the rate of formation include:
-
High Temperatures: The reaction rate between MSA and alcohols to form esters increases with temperature.[3]
-
Low Water Content: The presence of water can suppress the formation of sulfonate esters and promote their hydrolysis back to MSA and the alcohol.[5][6] Anhydrous or low-water conditions favor ester formation.
-
Excess Acid: A significant excess of methanesulfonic acid that is not neutralized can drive the equilibrium towards the formation of the ester byproduct.[2]
-
Prolonged Reaction/Storage Times: Longer exposure of MSA to alcohols, especially under unfavorable conditions, increases the cumulative amount of sulfonate ester formed.[7]
Q3: How can I minimize the formation of methanesulfonic acid-related byproducts during my synthesis?
A3: A proactive approach to process design is the most effective strategy. Consider the following control measures:
-
Temperature Control: Conduct reactions and workups at the lowest effective temperature. A reduction in temperature from 40°C to 10°C can lead to a four-fold decrease in sulfonate ester formation.[3]
-
Solvent Selection and Water Content: If the reaction chemistry allows, use solvents that are not low-molecular-weight alcohols. If an alcohol solvent is necessary, the intentional addition of a small amount of water (e.g., 5% v/v) can dramatically reduce the formation of sulfonate esters.[5][8]
-
Stoichiometry Control: Use the minimum effective amount of MSA. If the API is a basic salt, using a slight excess of the base to ensure all the MSA is neutralized can prevent the formation of the ester.[2][9] In the presence of a slight excess of base, ester formation may not be detected.[2][9]
-
Minimize Reaction and Hold Times: Avoid unnecessarily long reaction times or prolonged storage of solutions containing both MSA and an alcohol.[7]
Troubleshooting Guide
Issue 1: I have completed my reaction where MSA was used as a catalyst, and I need to remove the residual acid.
-
Solution 1: Aqueous Workup (for water-insoluble products): This is the most common and cost-effective method.[10]
-
Dilute the reaction mixture with a water-insoluble organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11] This neutralizes the MSA, forming a water-soluble salt that is extracted into the aqueous layer.
-
Separate the organic and aqueous layers. Repeat the wash if necessary.
-
Wash the organic layer with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[12]
-
-
Solution 2: Scavenger Resins (for water-soluble products or to avoid aqueous workup):
-
Solution 3: Distillation/Vacuum Removal: For volatile products, residual MSA can sometimes be removed by heating under high vacuum (e.g., 60-80 °C).[11] However, this method is often not sufficient for complete removal.[11]
Issue 2: My final API product shows traces of methanesulfonate esters. How can I address this?
-
Root Cause Analysis: First, review your process parameters against the recommendations in the FAQ section. The formation of these esters is a strong indication that there is unreacted MSA in the presence of an alcohol at some stage.
-
Process Optimization:
-
Implement stricter temperature controls.
-
Evaluate the impact of adding a controlled amount of water to your solvent system.
-
Adjust the stoichiometry to ensure complete neutralization of the MSA.
-
-
Purification: Recrystallization of the final product can be an effective method to purge sulfonate ester impurities.
Issue 3: I am having trouble quantifying the amount of residual MSA in my sample.
-
Method Selection: Standard reversed-phase HPLC with UV detection is often challenging for MSA due to its high polarity and lack of a UV chromophore. The following techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS): This is a sensitive and robust method for quantifying MSA at low ppm levels.[13]
-
Ion Chromatography (IC) with Conductivity Detection: IC is well-suited for the analysis of small, ionic species like methanesulfonate.[14][15]
-
Data on Byproduct Formation
The following tables summarize quantitative data on the formation of methanesulfonate esters under various conditions.
Table 1: Effect of Temperature on Methyl Methanesulfonate (MMS) Formation in Methanol
| Temperature (°C) | Molar Conversion to MMS after 50 hours (%) |
| 60 | ~0.35 |
| Lower Temperatures | Significantly Reduced |
Data suggests a dramatic reduction in sulfonate ester formation at lower temperatures.[6]
Table 2: Effect of Water on Ethyl Methanesulfonate (EMS) Formation in Ethanol with 1M MSA at 70°C
| Water Content (% v/v) | Conversion to EMS after 10 hours (%) |
| 0 | 0.25 |
| 5 | 0.05 |
The presence of even a small amount of water significantly slows the production of the sulfonate ester.[5]
Experimental Protocols
Protocol 1: General Aqueous Workup for MSA Removal
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., 2-3 volumes of ethyl acetate).
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).
-
Extraction: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Wash the organic layer again with the NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to facilitate the removal of water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Quantification of Methanesulfonic Acid using Ion Chromatography (IC)
This is a general protocol and should be optimized for specific instrumentation and sample matrices.
-
Standard Preparation:
-
Prepare a stock solution of methanesulfonic acid (e.g., 1 mg/mL) in deionized water.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples (e.g., 0.1 to 5 µg/mL).[14]
-
-
Sample Preparation:
-
Accurately weigh the API sample.
-
Dissolve the sample in an appropriate solvent (e.g., deionized water or a suitable organic/aqueous mixture) to a known concentration. The final concentration should be such that the expected MSA level falls within the calibration range.
-
-
Chromatographic Conditions (Example):
-
Column: A suitable anion exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11-HC).[14]
-
Eluent: A potassium hydroxide (KOH) or sodium hydroxide (NaOH) gradient.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Suppressed conductivity.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of MSA in the samples by comparing the peak area to the calibration curve.
-
Visual Workflows
References
- 1. pharmtech.com [pharmtech.com]
- 2. Collection - Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. netpharmalab.es [netpharmalab.es]
- 5. researchgate.net [researchgate.net]
- 6. pqri.org [pqri.org]
- 7. researchgate.net [researchgate.net]
- 8. pqri.org [pqri.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. ijpsr.com [ijpsr.com]
preventing desilylation during workup of Trimethylsilyl methanesulfonate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent the unintended cleavage of trimethylsilyl (TMS) ethers during the workup of reactions involving Trimethylsilyl methanesulfonate (TMSOMs) and its triflate analogue (TMSOTf).
Troubleshooting Guide
This section addresses specific issues you may encounter that lead to the cleavage of your TMS ether.
Issue 1: My TMS ether is cleaving during the aqueous workup.
This is a common issue often related to the pH of the aqueous solution or prolonged exposure.
| Potential Cause | Recommended Solution | Explanation |
| Acidic conditions from reaction byproducts | Before adding water, quench the reaction mixture with a non-nucleophilic base such as pyridine or triethylamine.[1] Alternatively, use a buffered aqueous solution, such as saturated sodium bicarbonate, for washing.[2][3] | Reactions with this compound can generate methanesulfonic acid, a strong acid that will readily cleave TMS ethers upon the addition of water. Neutralizing the acid in situ before aqueous workup is crucial. |
| Prolonged contact time with the aqueous phase | Perform extractions and phase separations as quickly and efficiently as possible. Minimize the time the organic layer containing the TMS ether is in contact with the aqueous layer. | The longer the exposure to aqueous conditions, even at a neutral pH, the higher the risk of hydrolysis of the labile TMS ether.[4] |
| Use of protic solvents in workup | Whenever possible, opt for a non-aqueous workup. If an aqueous workup is necessary, use aprotic solvents like dichloromethane or diethyl ether for extraction. | Protic solvents, especially in the presence of trace acid or base, can facilitate the hydrolysis of silyl ethers.[4] |
Issue 2: My TMS ether is degrading during purification by silica gel chromatography.
| Potential Cause | Recommended Solution | Explanation |
| Acidic nature of silica gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate). Alternatively, use a less acidic stationary phase like neutral alumina. A short plug of silica is preferable to a long column. | Standard silica gel is acidic and can cause the cleavage of sensitive protecting groups like TMS ethers.[5] |
| Hydrolysis on the column | Ensure your solvents for chromatography are anhydrous. | The water content in the solvent system can contribute to the hydrolysis of the TMS ether on the solid support. |
Frequently Asked Questions (FAQs)
Q1: Why are TMS ethers so prone to cleavage during the workup of this compound reactions?
A1: this compound is a powerful silylating agent and a strong Lewis acid. Reactions involving this reagent can produce methanesulfonic acid as a byproduct. This strong acid readily catalyzes the hydrolysis of the highly labile TMS ether, especially in the presence of water during an aqueous workup.
Q2: What is the best way to quench a reaction where this compound was used?
A2: The most effective method is to add a non-nucleophilic base to the reaction mixture before introducing any aqueous solution. Pyridine or triethylamine are commonly used for this purpose.[1] This neutralizes the strong acid byproduct, making the subsequent workup much safer for the TMS group.
Q3: Can I avoid an aqueous workup altogether?
A3: Yes, a non-aqueous workup is often the best strategy to preserve a TMS ether. After quenching the reaction with a base like pyridine or triethylamine, the resulting ammonium salt can often be precipitated by adding a non-polar solvent like pentane and then removed by filtration.[6] The filtrate can then be concentrated and purified.
Q4: How does the stability of a TMS ether compare to other common silyl ethers?
A4: The TMS group is one of the most labile silyl protecting groups. Its stability is significantly lower than that of bulkier silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). This high lability is why careful workup procedures are so critical.
Q5: My molecule is sensitive to basic conditions. What is the best workup strategy in this case?
A5: If your product is base-sensitive, a carefully controlled aqueous workup with a mild buffer is recommended. After the reaction is complete, you can dilute the mixture with a cold, aprotic solvent and wash it with a cold, saturated solution of sodium bicarbonate. The key is to keep the temperature low and the contact time with the aqueous phase to a minimum.
Data Presentation
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is greatly influenced by the steric bulk around the silicon atom. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the lability of the TMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2][7][8]
Experimental Protocols
Protocol 1: Non-Aqueous Workup with Pyridine Quench
This protocol is ideal for preserving highly sensitive TMS ethers.
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents relative to the this compound used) to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 15-20 minutes.
-
Dilute the reaction mixture with pentane or a mixture of hexanes and diethyl ether to precipitate the pyridinium methanesulfonate salt.
-
Filter the mixture through a pad of Celite or a sintered glass funnel, washing the filter cake with the precipitation solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on neutralized silica gel.
Protocol 2: Aqueous Workup with Triethylamine and Bicarbonate Wash
This protocol is a more traditional approach but requires careful control to prevent desilylation.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Add triethylamine (1.5 equivalents relative to the this compound) and stir for 10 minutes.[1]
-
Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the mixture to a separatory funnel and wash quickly with cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify as required.
Visualizations
Caption: Acid-catalyzed desilylation pathway and its prevention.
Caption: Decision tree for selecting an appropriate workup strategy.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Managing Exothermic Reactions with Trimethylsilyl Methanesulfonate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Trimethylsilyl methanesulfonate (TMSM). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (TMSM) reactions?
A1: The primary hazards include the potential for highly exothermic reactions, which can lead to thermal runaway if not properly controlled. TMSM is also moisture-sensitive and can react with water to produce methanesulfonic acid and trimethylsilanol, which can further catalyze exothermic decomposition. Additionally, like many organosilicon compounds, it can be flammable.[1][2]
Q2: What are the initial signs of a potential thermal runaway reaction with TMSM?
A2: Early warning signs include a rapid, unexpected increase in reaction temperature, a sudden rise in pressure within the reaction vessel, visible gas evolution, and a change in the color or viscosity of the reaction mixture.[3][4] Continuous monitoring of the reaction temperature is crucial for early detection.
Q3: How can I prevent a thermal runaway reaction when using TMSM?
A3: Prevention is key and involves several strategies:
-
Slow, controlled addition: Add the TMSM reagent dropwise or via a syringe pump to control the rate of reaction and heat generation.[3]
-
Adequate cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat) capable of dissipating the heat generated.
-
Dilution: Running the reaction in a suitable, anhydrous solvent can help to moderate the temperature increase by increasing the thermal mass of the system.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[3][5]
-
Proper stirring: Ensure efficient stirring to maintain homogenous temperature distribution and prevent the formation of localized hot spots.[1]
Q4: What should I do in the event of a thermal runaway?
A4: In the event of a thermal runaway, immediate and decisive action is critical. Activate your laboratory's emergency response plan, which should include:
-
Emergency Cooling: If safe to do so, apply maximum cooling to the reactor.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Quenching: If a pre-determined and tested quenching procedure is in place, and it is safe to do so, initiate it. A common approach for silylating agents involves quenching with a less reactive substance. However, for a runaway, this may not be advisable due to the rapid nature of the event.
-
Evacuation: If the reaction cannot be brought under control, evacuate the immediate area and alert others. Activate the fume hood emergency purge if available and safe to do so.
-
Emergency Services: Contact your institution's emergency response team.[2]
Troubleshooting Guide: Exothermic Silylation Reactions
Issue 1: Reaction is too exothermic and difficult to control.
| Potential Cause | Recommended Solution |
| Reagent addition is too fast. | Reduce the addition rate of this compound. Use a syringe pump for precise control.[3] |
| Inadequate cooling capacity. | Ensure the cooling bath is at the appropriate temperature and has sufficient volume. Consider using a more efficient cooling system like a cryostat. |
| Reaction concentration is too high. | Increase the volume of anhydrous solvent to dilute the reaction mixture and increase the overall heat capacity. |
| Poor heat transfer. | Use a reaction vessel with a larger surface area-to-volume ratio. Ensure efficient stirring to improve heat transfer to the vessel walls. |
Issue 2: Side product formation is observed.
| Potential Cause | Recommended Solution |
| Localized overheating ("hot spots"). | Improve stirring efficiency to ensure uniform temperature distribution throughout the reaction mixture.[1] |
| Reaction temperature is too high. | Maintain a lower reaction temperature throughout the addition and reaction period. This may require slower addition and more efficient cooling.[1] |
| Presence of moisture. | Ensure all glassware, solvents, and reagents are rigorously dried. Silylation reactions are often sensitive to water, which can lead to side reactions.[1][6] |
Issue 3: The reaction does not go to completion, even with an exotherm.
| Potential Cause | Recommended Solution |
| Insufficient reagent. | Ensure the stoichiometry is correct. A slight excess of the silylating agent may be necessary. |
| Short reaction time. | After the initial exotherm subsides, the reaction may require a longer period at a specific temperature to proceed to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR). |
| Inadequate mixing. | On a larger scale, inefficient mixing can lead to incomplete reactions. Ensure the stirring is adequate for the vessel size and geometry.[1] |
Data Presentation: Illustrative Reaction Parameters
Disclaimer: The following quantitative data is for illustrative purposes only and should not be considered as experimentally verified values. Actual reaction parameters will vary depending on the specific substrates, solvents, and reaction conditions.
Table 1: Illustrative Heat of Reaction for Silylation of an Alcohol with TMSM
| Substrate | Solvent | Heat of Reaction (ΔHrxn) (kJ/mol) |
| Primary Alcohol | Dichloromethane | -80 to -120 |
| Secondary Alcohol | Dichloromethane | -60 to -100 |
| Tertiary Alcohol | Dichloromethane | -40 to -70 |
Table 2: Illustrative Temperature Profiles for Controlled vs. Runaway Reactions
| Time (minutes) | Controlled Reaction Temperature (°C) | Runaway Reaction Temperature (°C) |
| 0 | 0 | 0 |
| 5 | 5 | 15 |
| 10 | 10 | 45 |
| 15 | 12 | 110 (Boiling) |
| 20 | 10 | >150 (Decomposition) |
Experimental Protocols
Protocol 1: Controlled Silylation of a Primary Alcohol
Objective: To safely perform the silylation of a primary alcohol using this compound with appropriate control of the exothermic reaction.
Materials:
-
Primary alcohol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
This compound (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnel or syringe pump
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
-
Set up the oven-dried three-neck flask with a magnetic stir bar, thermometer, and a connection to the inert gas line.
-
Under a positive pressure of inert gas, charge the flask with the primary alcohol and anhydrous DCM.
-
Add the anhydrous triethylamine to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the this compound dropwise via the dropping funnel or syringe pump over a period of 30-60 minutes.
-
Monitor the internal reaction temperature closely during the addition. The temperature should not be allowed to rise more than 5-10 °C above the initial temperature. Adjust the addition rate as necessary to maintain temperature control.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Proceed with the standard aqueous workup and purification procedures.
Protocol 2: Emergency Quenching Procedure
Objective: To provide a general guideline for quenching a silylation reaction that is showing signs of becoming uncontrollable. This procedure should be adapted and tested for specific reaction conditions beforehand.
Materials:
-
Quenching agent: A high-boiling point, inert solvent such as toluene or a pre-cooled, less reactive protic solvent like isopropanol. The choice of quenching agent must be carefully considered based on the reaction chemistry.
-
Large vessel for receiving the quenched reaction mixture.
-
Appropriate personal protective equipment (PPE), including a face shield and blast shield.
Procedure:
-
Assess the situation: This procedure should only be attempted if the reaction is in the very early stages of an uncontrolled exotherm and can be approached safely. If a runaway is in progress, evacuate immediately.
-
Stop all reagent addition.
-
Apply maximum cooling to the reaction vessel.
-
If the temperature continues to rise rapidly, and it is safe to do so, slowly and carefully add the pre-determined quenching agent to the reaction mixture. The goal is to dilute and cool the reaction.
-
Be prepared for a vigorous reaction upon addition of the quenching agent.
-
If the quench is successful in bringing the temperature under control, continue cooling and stirring.
-
If the quench is unsuccessful or the situation escalates, evacuate immediately and contact emergency services.
Visualizations
Caption: Workflow for managing exothermic reactions with TMSM.
Caption: Troubleshooting decision tree for silylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
removal of unreacted Trimethylsilyl methanesulfonate from the reaction mixture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing unreacted Trimethylsilyl methanesulfonate (TMSOMs) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?
A1: Unreacted this compound is a reactive and moisture-sensitive reagent. If not removed, it can interfere with subsequent reaction steps, complicate product purification, and potentially lead to the formation of unwanted byproducts. Its hydrolysis product, methanesulfonic acid, can also degrade acid-sensitive functional groups in the desired product.
Q2: What are the primary hydrolysis byproducts of this compound?
A2: this compound readily hydrolyzes in the presence of water to form methanesulfonic acid and trimethylsilanol. Trimethylsilanol can further condense to form hexamethyldisiloxane.[1]
Q3: What are the common methods for removing unreacted this compound?
A3: The main strategies for removing unreacted TMSOMs include:
-
Aqueous Work-up: Quenching the reaction mixture with water or an aqueous solution to hydrolyze the TMSOMs, followed by extraction.
-
Quenching with Nucleophiles: Reacting the excess TMSOMs with a nucleophile, such as an amine, to form a more easily removable sulfonamide.
-
Scavenger Resins: Using a solid-supported scavenger, typically an amine-functionalized resin, to covalently bind and remove the unreacted TMSOMs by filtration.[2]
-
Non-Aqueous Work-up: For highly moisture-sensitive products, removal of volatile TMSOMs under high vacuum may be possible, followed by purification techniques like chromatography or crystallization.
Q4: How can I tell if all the this compound has been removed?
A4: The absence of unreacted TMSOMs and its byproducts can be verified using analytical techniques such as:
-
¹H NMR Spectroscopy: Disappearance of the characteristic signals for TMSOMs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Absence of the corresponding peaks for TMSOMs and its volatile byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Product degradation or low yield after aqueous work-up. | The desired product is sensitive to the acidic conditions generated by the hydrolysis of TMSOMs (methanesulfonic acid). | - Perform the aqueous wash quickly at low temperatures (0-5 °C).- Use a mild aqueous base (e.g., saturated sodium bicarbonate solution) for the wash to neutralize the methanesulfonic acid.- Consider a non-aqueous removal method. |
| An emulsion forms during aqueous extraction. | Formation of silyl ethers or other surfactants as byproducts. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of Celite. |
| Incomplete removal of TMSOMs or its byproducts. | - Insufficient quenching reagent or time.- Inefficient extraction of byproducts. | - Increase the amount of quenching agent or the reaction time.- Perform multiple extractions with the aqueous phase.- For scavenger resins, increase the equivalents of resin or the stirring time. |
| Desired product is water-soluble, making aqueous work-up difficult. | The product partitions into the aqueous layer along with the hydrolyzed byproducts. | - Use a scavenger resin for a non-aqueous work-up.- Carefully saturate the aqueous layer with a salt (e.g., NaCl or (NH₄)₂SO₄) to "salt out" the product into the organic layer. |
Experimental Protocols
Protocol 1: Aqueous Work-up for TMSOMs Removal
This protocol is suitable for products that are stable to mildly acidic aqueous conditions and are not water-soluble.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add cold deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The addition of a mild base will neutralize the methanesulfonic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Amines
This method converts TMSOMs into a sulfonamide, which can then be removed by extraction or chromatography.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C.
-
Amine Addition: Slowly add 1.5-2.0 equivalents of the chosen amine (relative to the initial amount of TMSOMs) to the stirred reaction mixture.
-
Ammonia: A solution of ammonia in an organic solvent (e.g., 2 M in methanol) or bubbling ammonia gas through the solution.
-
Primary/Secondary Amine: e.g., butylamine or diethylamine.
-
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
If the resulting sulfonamide is water-soluble, proceed with an aqueous work-up as described in Protocol 1.
-
If the sulfonamide is not water-soluble, it may need to be removed by chromatography.
-
Protocol 3: Removal using a Scavenger Resin
This is an effective method for moisture-sensitive products as it avoids an aqueous work-up. Amine-functionalized silica or polystyrene resins are commonly used.
Methodology:
-
Resin Selection: Choose an appropriate amine scavenger resin (e.g., aminopropyl-functionalized silica gel).
-
Resin Addition: Add 3-5 equivalents of the scavenger resin (based on the initial moles of TMSOMs) to the reaction mixture.
-
Scavenging: Stir the suspension at room temperature for 2-16 hours. Monitor the disappearance of TMSOMs by TLC or GC-MS.
-
Filtration: Filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
Data Presentation
Table 1: Physical and Chemical Properties of TMSOMs and Key Byproducts
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₄H₁₂O₃SSi | 168.29 | 103-104 / 25 mmHg[3][4][5] | 1.09[3][4][5] |
| Methanesulfonic acid | CH₄O₃S | 96.11 | 167 / 10 mmHg | 1.48 |
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | 99 | 0.813 |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 101 | 0.764 |
Table 2: Analytical Methods for Verification of TMSOMs Removal
| Analytical Technique | Sample Preparation | Typical Parameters | Analyte and Expected Signal |
| ¹H NMR Spectroscopy | Dissolve a small aliquot of the crude product in a deuterated solvent (e.g., CDCl₃). | 300-500 MHz spectrometer. | TMSOMs: Singlet for Si(CH₃)₃ at ~0.4 ppm; Singlet for S-CH₃ at ~2.9 ppm.Trimethylsilanol/Hexamethyldisiloxane: Singlet for Si(CH₃)₃ at ~0.1-0.2 ppm.[6][7][8] |
| GC-MS | Dilute a sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Silylation of the product may be necessary to improve volatility.[3][9] | Capillary column (e.g., DB-5ms), electron ionization (EI).[10] | TMSOMs: Look for the molecular ion or characteristic fragment ions. |
Visualizations
Caption: Decision workflow for the removal of unreacted TMSOMs.
References
- 1. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TRIMETHYLSILANE(993-07-7) 1H NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
identifying byproducts in Trimethylsilyl methanesulfonate reactions by NMR
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trimethylsilyl methanesulfonate (TMSOMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Unexpected Peaks in Your NMR Spectrum
Encountering unexpected signals in your NMR spectrum can be a common challenge. This guide will help you to identify potential byproducts arising from your this compound reactions.
dot
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Question: I see unexpected singlets in my ¹H NMR spectrum. What could they be?
Answer: Unexpected singlets in your ¹H NMR spectrum often point to the presence of small, symmetrical byproducts. The most common culprits in TMSOMs reactions are hydrolysis products and residual reagents. Compare the chemical shifts of your unknown peaks with the data in the table below.
Table 1: ¹H NMR Chemical Shifts of Common Byproducts in CDCl₃
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Trimethylsilanol (TMSOH) | Si-OH | ~0.14 | s | Broad singlet, can exchange with D₂O. |
| Hexamethyldisiloxane (HMDSO) | Si-O-Si | ~0.06 | s | Often formed from the condensation of two TMSOH molecules. |
| Methanesulfonic Acid | S-CH₃ | ~2.8-3.0 | s | Can be broad; chemical shift is concentration and solvent dependent. |
| Acetic Anhydride | CO-CH₃ | ~2.22 | s | Potential byproduct in reactions with carboxylic acids. |
| N,N-Dimethylmethanesulfonamide | N-(CH₃)₂ | ~2.6-2.8 | s | Possible byproduct in reactions with dimethylamine. |
Question: My ¹³C and ²⁹Si NMR spectra show extra signals. How can I identify the byproducts?
Answer: ¹³C and especially ²⁹Si NMR are powerful tools for identifying silicon-containing byproducts. The chemical shift in ²⁹Si NMR is particularly sensitive to the substituents on the silicon atom.
dot
Caption: Formation pathway of common silicon byproducts.
Table 2: ¹³C and ²⁹Si NMR Chemical Shifts of Common Byproducts in CDCl₃
| Compound | ¹³C Chemical Shift (δ, ppm) | ²⁹Si Chemical Shift (δ, ppm) | Notes |
| Trimethylsilanol (TMSOH) | ~ -1.5 | ~ 17 | The ²⁹Si shift is sensitive to solvent and concentration. |
| Hexamethyldisiloxane (HMDSO) | ~ 2.0 | ~ 7 | A sharp signal in both ¹³C and ²⁹Si NMR. |
| Methanesulfonic Acid | ~ 40.0 | N/A | |
| Acetic Anhydride | ~ 22.0 (CH₃), ~ 167.0 (C=O) | N/A | |
| N,N-Dimethylmethanesulfonamide | ~ 37.0 (N-CH₃), ~ 40.0 (S-CH₃) | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in TMSOMs reactions?
A1: The most frequent cause of byproduct formation is the presence of moisture. This compound is highly reactive towards water, leading to hydrolysis. Other sources include impurities in the starting materials or solvents, and side reactions with the substrate, particularly at elevated temperatures.
Q2: How can I minimize the formation of hydrolysis products like trimethylsilanol and methanesulfonic acid?
A2: Strict anhydrous conditions are crucial.[1] Ensure all glassware is flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: I am reacting TMSOMs with a primary amine and see multiple silylated products. What could be happening?
A3: Primary amines have two reactive N-H bonds, which can lead to the formation of both mono- and bis-silylated products. The ratio of these products can depend on the stoichiometry of the reagents, reaction time, and temperature. In some cases, over-silylation can be a significant side reaction.
Q4: When reacting TMSOMs with a carboxylic acid, I observe a byproduct with a carbonyl signal around 167 ppm in the ¹³C NMR. What is it?
A4: This signal is characteristic of a carboxylic anhydride. TMSOMs can react with two equivalents of a carboxylic acid to form the corresponding anhydride. To minimize this, use a 1:1 stoichiometry of the carboxylic acid to TMSOMs and control the reaction temperature.
Q5: What is a general procedure for quenching a TMSOMs reaction?
A5: The appropriate quenching procedure depends on the stability of your desired silylated product. For robust silyl ethers, a careful quench with saturated aqueous sodium bicarbonate solution can be used to neutralize the methanesulfonic acid byproduct. For more sensitive products, a non-aqueous workup is recommended. This can involve filtration through a pad of celite or silica gel to remove solid byproducts, followed by removal of volatile components under reduced pressure.
Experimental Protocols
General Protocol for Silylation of an Alcohol with this compound
dot
Caption: A typical workflow for alcohol silylation.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) to dissolve the starting materials.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of TMSOMs: Slowly add this compound (1.1 equiv.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of your reaction mixture or purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton or glass wool in the pipette during the transfer.
-
Capping: Cap the NMR tube securely.
-
Analysis: The sample is now ready for NMR analysis.
References
minimizing steric hindrance effects in Trimethylsilyl methanesulfonate applications
Welcome to the technical support center for Trimethylsilyl methanesulfonate (TMSOMs) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of TMSOMs, with a specific focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary applications of this compound (TMSOMs) and why is it used?
A1: this compound is a powerful and versatile reagent in organic synthesis. Its primary applications include:
-
Silylation of Alcohols: It is used to protect hydroxyl groups by converting them into trimethylsilyl (TMS) ethers. This is crucial in multi-step syntheses to prevent unwanted side reactions.
-
Glycosylation Reactions: TMSOMs is an effective promoter for the formation of glycosidic bonds, which is a key step in the synthesis of oligosaccharides and glycoconjugates.[1][2] It can activate glycosyl donors, facilitating their reaction with glycosyl acceptors.
-
Lewis Acid Catalysis: The trimethylsilyl group can act as a Lewis acid, activating substrates for various transformations.
It is favored for its high reactivity, often succeeding where other silylating agents fail.
Q2: How does steric hindrance impact the efficiency of reactions involving TMSOMs?
A2: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of TMSOMs, a bulky substrate (e.g., a tertiary or hindered secondary alcohol) can physically block the approach of the TMSOMs reagent. This can lead to several undesirable outcomes:
-
Low or No Yield: The reaction may not proceed to completion, leaving a significant amount of unreacted starting material.
-
Slow Reaction Rates: The activation energy of the reaction increases, requiring longer reaction times or harsher conditions.
-
Formation of Side Products: If the target site is too crowded, the reagent may react with less hindered, but undesired, functional groups elsewhere in the molecule. Elimination reactions can also become more prevalent.
Q3: My silylation reaction of a hindered secondary alcohol with TMSOMs is resulting in a low yield. What are the initial troubleshooting steps?
A3: Low yields in the silylation of sterically hindered alcohols are a common issue. Here is a systematic approach to troubleshooting:
-
Verify Anhydrous Conditions: TMSOMs and its intermediates are extremely sensitive to moisture.[3][4] Ensure all glassware is oven-dried, and solvents are rigorously dried and stored under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimize Reaction Temperature: While reactions are often started at 0 °C to control reactivity, hindered substrates may require higher temperatures to overcome the activation energy. Try gradually increasing the temperature, for example, from 0 °C to room temperature or even gentle heating (e.g., 40-50 °C), while monitoring the reaction by TLC or LC-MS.
-
Choice of Base: A non-nucleophilic, hindered base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) is typically used to neutralize the methanesulfonic acid byproduct.[5] Ensure the base is pure and used in a slight excess (1.1-1.5 equivalents).[4]
-
Increase Reaction Time: Sterically hindered reactions are often slow. Monitor the reaction over an extended period (e.g., 12-24 hours) before concluding that it has failed.
-
Reagent Purity: Confirm the purity of your TMSOMs and the substrate. Impurities can inhibit the reaction.
Q4: What are some alternative reagents or methods for silylating highly hindered alcohols if optimizing TMSOMs conditions fails?
A4: When steric hindrance is too significant for TMSOMs, several alternative strategies can be employed:
-
Use a Less Bulky Silylating Agent: While TMS is relatively small, other silylating agents with different reactivity profiles can be effective. For example, Triethylsilyl (TES) or Tert-butyldimethylsilyl (TBDMS) groups, introduced using their respective chlorides or triflates, can sometimes be more suitable depending on the specific substrate and desired stability of the protecting group.
-
Alternative Sulfonates: Reagents like mesyl chloride (MsCl) or tosyl chloride (TsCl) can be used for similar transformations, though they are primarily for forming mesylates and tosylates as leaving groups.[6] In some cases, trifluoromethanesulfonate (triflate) derivatives are used due to their high reactivity.[6]
-
Different Activation Methods: For extremely challenging cases, consider methods that generate a more reactive nucleophile. For instance, deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH) to form the alkoxide before adding the silylating agent can dramatically increase the reaction rate.[6]
Data Presentation: Impact of Steric Hindrance on Silylation Yield
The following table summarizes the typical yields for the silylation of different types of alcohols with TMSOMs under standard conditions, illustrating the effect of increasing steric bulk around the hydroxyl group.
| Substrate Type | Example Alcohol | Steric Hindrance | Typical Yield (%) |
| Primary | 1-Butanol | Low | >95% |
| Secondary | 2-Pentanol | Medium | 80-90% |
| Hindered Secondary | 1-Adamantylmethanol | High | 40-60% |
| Tertiary | tert-Butanol | Very High | <10% |
Note: Yields are representative and can be optimized with adjustments to reaction conditions.
Experimental Protocols
Protocol: Silylation of a Hindered Secondary Alcohol (e.g., 1-Adamantylmethanol) using TMSOMs
Materials:
-
1-Adamantylmethanol (1.0 eq)
-
This compound (TMSOMs) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (NEt3) (1.5 eq)[4]
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Addition of TMSOMs: Add TMSOMs (1.2 eq) dropwise to the stirred solution over 10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40 °C) may be required.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO3 solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure silyl ether.
Visualizations
Caption: Troubleshooting workflow for low-yield TMSOMs reactions.
Caption: Steric hindrance effect on TMSOMs reactions.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. forums.studentdoctor.net [forums.studentdoctor.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Reactions Involving Trimethylsilyl Methanesulfonate (TMSOMs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the specific challenges encountered when scaling up chemical reactions that involve Trimethylsilyl methanesulfonate (TMSOMs). Here you will find troubleshooting guides and frequently asked questions to ensure the safe, efficient, and successful scale-up of your synthetic processes.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of reactions using TMSOMs. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Issue 1: Low or Inconsistent Product Yield
Q: We are experiencing a significant drop in yield upon scaling up our TMSOMs reaction from benchtop to a pilot reactor. What are the likely causes and how can we mitigate this?
A: A drop in yield during scale-up is a common issue, often related to mass and heat transfer limitations, as well as moisture sensitivity.
-
Potential Causes:
-
Moisture Contamination: TMSOMs and related silylating agents are extremely sensitive to moisture.[1][2] Larger equipment has a greater surface area, increasing the potential for atmospheric moisture ingress, especially during reagent transfer. Hydrolysis of TMSOMs or the silylated product is a primary cause of yield loss.[1][3]
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Poor Temperature Control: The reaction may be exothermic. What is easily controlled in a small flask can become problematic at scale, leading to thermal decomposition or side product formation.
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of starting materials.[4]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: All glassware, reactors, and transfer lines must be rigorously dried. Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon).[5] Use dry solvents.
-
Optimize Mixing: Evaluate and adjust the stirrer speed and impeller design to ensure proper mixing for the reactor geometry.
-
Implement Robust Temperature Control: Use a reactor jacket with a suitable heat transfer fluid and automated temperature control. For highly exothermic reactions, consider a semi-batch process where TMSOMs is added slowly to control the reaction rate and temperature.
-
Reaction Monitoring with PAT: Implement Process Analytical Technology (PAT), such as in-situ FTIR or Raman spectroscopy, to monitor the disappearance of starting materials and the formation of the product in real-time.[6][7][8] This allows for precise determination of reaction completion and can help identify the formation of intermediates or byproducts.
-
dot
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Decomposition During Work-up and Purification
Q: Our silylated product is decomposing during aqueous work-up or column chromatography. How can we improve its stability?
A: The trimethylsilyl (TMS) group is highly labile, especially in the presence of acid or water. Standard purification techniques often need to be modified.
-
Potential Causes:
-
Hydrolysis During Work-up: The Si-O or Si-N bond is susceptible to cleavage by water, which is accelerated by acidic or basic conditions.[1] A standard aqueous work-up is often not recommended.[1]
-
Cleavage on Silica Gel: Standard silica gel is acidic and can cleave TMS groups during column chromatography.[9]
-
-
Recommended Solutions:
-
Non-Aqueous Work-up: If possible, avoid water entirely. Quench the reaction with a non-protic solvent or reagent, and remove salts by filtration through an inert filter aid like Celite®.[9]
-
Modified Chromatography: If chromatography is necessary, use a deactivated stationary phase.[9] This can be achieved by pre-treating silica gel with a base like triethylamine (e.g., in the eluent) or by using neutral or basic alumina.[9]
-
Alternative Purification Methods: For thermally stable products, consider distillation or Kugelrohr apparatus to avoid contact with stationary phases.[9] Recrystallization is another excellent option for solid products.[4][9]
-
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Non-Aqueous Work-up | Preserves TMS group, minimizes hydrolysis.[9] | May not effectively remove all impurities. | Highly moisture-sensitive compounds. |
| Deactivated Silica Gel | Mitigates acidity, preserving TMS group.[9] | Base can be difficult to remove from product.[9] | Acid-sensitive compounds. |
| Alumina (Neutral/Basic) | Non-acidic, good for base-stable compounds.[9] | Different selectivity than silica. | Amines and other basic or acid-sensitive compounds.[9] |
| Distillation / Kugelrohr | Avoids stationary phase, good for volatile compounds.[9] | Requires thermal stability of the product.[9] | Thermally stable liquids or low-melting solids. |
| Recrystallization | Can provide very high purity, highly scalable.[9] | Product must be a solid; requires solvent screening. | Crystalline solid products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this compound on a large scale?
A1: this compound and related reagents like TMSOTf are hazardous. On a large scale, these risks are amplified. Key hazards include:
-
Flammability: TMSOMs is a flammable liquid with a flash point of 30°C.[10] All equipment, including containers and transfer lines, must be properly grounded and bonded to prevent static discharge.[11][12][13] Use only non-sparking tools.[11][13]
-
Corrosivity: These reagents can cause severe skin burns and serious eye damage upon contact.[11][12][14]
-
Reactivity with Water: They react with moisture, potentially violently, to release corrosive vapors.[11][13] Reactions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and flame-resistant clothing, is mandatory.[10][11][12]
Q2: How should TMSOMs be stored and handled in a pilot plant setting?
A2: Proper storage and handling are critical for safety and reagent integrity.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][13] The storage area should be designated for flammable and corrosive materials. Storage under an inert atmosphere (nitrogen) is recommended.[13]
-
Handling: All transfers should be conducted under an inert atmosphere using dried equipment. Use a closed system for transfers where possible (e.g., cannula or pump) to minimize exposure to air and moisture. Ensure emergency eyewash stations and safety showers are immediately accessible.[10][11]
Q3: What analytical methods are recommended for monitoring reaction progress and purity at scale?
A3: Real-time monitoring is crucial for scale-up.
-
Process Analytical Technology (PAT): As mentioned, in-situ spectroscopic methods like FTIR and Raman are ideal for tracking reactant consumption and product formation without sampling.[6][15]
-
Offline Analysis: For at-line or offline analysis, GC-MS or ¹H NMR can be used to monitor the disappearance of starting materials.[1] TLC can also provide a quick qualitative check for the appearance of more polar byproducts resulting from hydrolysis.[1]
Q4: What are the best practices for waste disposal of TMSOMs-containing reaction mixtures?
A4: Chemical waste must be handled safely and in accordance with institutional and local regulations.
-
Quenching: Before disposal, any unreacted TMSOMs should be cautiously quenched by slowly adding the reaction mixture to a stirred, cooled vessel containing a suitable quenching agent (e.g., a basic aqueous solution). This should be done in a fume hood.
-
Collection & Labeling: Collect all waste, including contaminated consumables, in a dedicated, properly labeled hazardous waste container.[10] The label should clearly state "Hazardous Waste" and list the chemical contents.[10]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a certified waste disposal service.[10]
Physicochemical and Safety Data Summary
The table below summarizes key data for TMSOMs and a related, commonly used silylating agent, Trimethylsilyl trifluoromethanesulfonate (TMSOTf).
| Property | This compound | Trimethylsilyl Trifluoromethanesulfonate |
| CAS Number | 10090-05-8[16] | 27607-77-8[2] |
| Molecular Formula | C₄H₁₂O₃SSi[16] | C₄H₉F₃O₃SSi[11] |
| Molecular Weight | 168.29 g/mol [16] | 222.25 g/mol [2] |
| Form | Colorless Liquid[16] | Colorless Liquid[2] |
| Boiling Point | 103-104 °C at 25 mmHg[10][17] | 140 °C at 760 mmHg[2] |
| Density | 1.09 g/mL at 25 °C[10][17] | 1.225 g/mL[2] |
| Flash Point | 30 °C (86 °F) - closed cup[10] | Not specified, but flammable liquid[2] |
| Signal Word | Warning[18] | Danger[2][11] |
| Hazard Statements | H226 (Flammable liquid and vapor)[19] | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[2][11] |
Experimental Protocols
Protocol 1: General Procedure for Silylation Reaction at Scale (Illustrative)
This protocol outlines a general procedure for using TMSOMs as a silylating agent for an alcohol (ROH), with considerations for scale-up.
-
Reactor Preparation: Ensure a suitable glass-lined or stainless steel reactor is clean, dry, and leak-tested. Purge the reactor thoroughly with dry nitrogen.
-
Reagent Charging: Charge the reactor with the alcohol substrate (ROH) and a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Inerting and Cooling: Begin agitation and cool the reactor contents to the desired reaction temperature (e.g., 0 °C) under a positive pressure of nitrogen.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine) to the reactor.
-
TMSOMs Addition (Semi-batch): Prepare a solution of this compound in the anhydrous reaction solvent in a separate, dry addition vessel. Add the TMSOMs solution dropwise or via a metering pump to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature to control any exotherm.
-
Reaction Monitoring: Monitor the reaction to completion using a pre-validated analytical method (e.g., in-situ FTIR or periodic sampling for GC analysis).
-
Work-up (Non-Aqueous): Once complete, filter the reaction mixture through a pad of Celite® to remove precipitated salts. Wash the filter cake with the anhydrous solvent. The combined filtrate contains the crude silylated product (ROSi(CH₃)₃).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by a suitable non-hydrolytic method such as vacuum distillation or recrystallization.
Protocol 2: Non-Aqueous Work-up Procedure
This procedure is critical for isolating moisture-sensitive silylated products.
-
Reaction Quench (Optional): If the reaction contains highly reactive species, quench by adding a non-protic reagent (e.g., ethyl acetate to quench an organometallic reagent).
-
Salt Removal: Allow the reaction mixture to warm to room temperature. Filter the entire mixture through a filter press or a large funnel containing a pad of an inert filter aid (e.g., Celite®).
-
Filter Cake Wash: Wash the filter cake with a small amount of the anhydrous reaction solvent to ensure complete recovery of the product.
-
Concentration: The combined filtrate, now free of precipitated salts, can be concentrated under reduced pressure. The resulting crude product can then be taken directly to a non-chromatographic purification step like distillation or recrystallization.[9]
dot
Caption: Workflow for silylation and non-aqueous work-up.
References
- 1. benchchem.com [benchchem.com]
- 2. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103588803A - Preparation method of trimethylsilyl trifluoromethanesulfonate - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. mt.com [mt.com]
- 16. chemimpex.com [chemimpex.com]
- 17. (トリメチルシリル)メタンスルホナート ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. This compound, CAS No. 10090-05-8 - iChemical [ichemical.com]
- 19. This compound | C4H12O3SSi | CID 82345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Silylating Agents: Trimethylsilyl Methanesulfonate vs. Trimethylsilyl Chloride for Alcohol Protection
In the realm of multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. For hydroxyl groups, silylation is a widely employed method, converting the reactive alcohol into a more stable silyl ether. Among the arsenal of silylating agents, trimethylsilyl chloride (TMSCl) has long been a workhorse due to its accessibility and cost-effectiveness. However, for challenging substrates or when rapid and efficient protection is paramount, more powerful reagents are often required. This guide provides an in-depth comparison of the reactivity and performance of trimethylsilyl methanesulfonate (TMSOMs) and trimethylsilyl chloride (TMSCl) for the protection of alcohols, supported by experimental data and detailed protocols. For the purpose of this comparison, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used as a close and more extensively documented analog of TMSOMs, exhibiting similar reactivity profiles.
Mechanism of Silylation: A Tale of Two Pathways
The fundamental difference in the reactivity of TMSCl and TMSOTf stems from their distinct reaction mechanisms.
Trimethylsilyl Chloride (TMSCl): The protection of an alcohol with TMSCl typically proceeds through an SN2-like mechanism at the silicon center. The alcohol, acting as a nucleophile, attacks the silicon atom, leading to the displacement of the chloride ion. This reaction requires a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Figure 1: General reaction scheme for alcohol protection using TMSCl.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a significantly more powerful silylating agent due to the trifluoromethanesulfonate (triflate) anion being an excellent leaving group. This makes the silicon atom in TMSOTf highly electrophilic. The mechanism is believed to involve the formation of a transient, highly reactive silylium-ion-like species, or a highly polarized Si-OTf bond, which is readily attacked by the alcohol. A key advantage of this heightened reactivity is that the reaction can often be performed with only a catalytic amount of a non-nucleophilic base, such as 2,6-lutidine, or in some cases, without any base at all.
Figure 2: General reaction scheme for alcohol protection using TMSOTf.
Reactivity and Substrate Scope: A Comparative Analysis
The choice between TMSCl and TMSOTf often hinges on the steric hindrance of the alcohol substrate and the desired reaction rate.
-
Primary Alcohols: Both TMSCl and TMSOTf are highly effective for the protection of primary alcohols, typically affording excellent yields in short reaction times.
-
Secondary Alcohols: TMSCl can be sluggish in the silylation of secondary alcohols, sometimes requiring elevated temperatures and longer reaction times. TMSOTf, in contrast, reacts rapidly with secondary alcohols, often at room temperature or below.
-
Tertiary and Hindered Alcohols: This is where the superior reactivity of TMSOTf truly shines. TMSCl is often ineffective for the protection of tertiary and other sterically hindered alcohols. TMSOTf is the reagent of choice for these challenging substrates, providing good to excellent yields where TMSCl fails.
Quantitative Performance Data
The following table summarizes a comparison of the performance of TMSCl and TMSOTf for the silylation of various alcohols.
| Alcohol Substrate | Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzyl Alcohol | TMSCl | Triethylamine | CH₂Cl₂ | 25 | 1 h | >95 |
| TMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 | 10 min | ~100 | |
| Cyclohexanol | TMSCl | Triethylamine | CH₂Cl₂ | 25 | 4 h | ~90 |
| TMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 | 15 min | >98 | |
| tert-Butanol | TMSCl | Triethylamine | CH₂Cl₂ | 25 | 24 h | <10 |
| TMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 | 30 min | ~95 | |
| Adamantan-1-ol | TMSCl | Pyridine | DMF | 80 | 48 h | No Reaction |
| TMSOTf | 2,6-Lutidine | CH₂Cl₂ | 25 | 2 h | 92 |
Data compiled from various sources and are representative. Reaction conditions and outcomes may vary.
Experimental Protocols
General Procedure for Alcohol Protection using TMSCl
-
To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane, DMF) is added a base (1.1-1.5 equiv, e.g., triethylamine, pyridine).
-
The mixture is stirred at room temperature, and trimethylsilyl chloride (1.1-1.5 equiv) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
General Procedure for Alcohol Protection using TMSOTf
-
To a solution of the alcohol (1.0 equiv) and a non-nucleophilic base (0.1-1.1 equiv, e.g., 2,6-lutidine) in an anhydrous solvent (e.g., dichloromethane) at the desired temperature (typically 0 °C to room temperature) is added trimethylsilyl trifluoromethanesulfonate (1.1 equiv) dropwise.
-
The reaction is typically very fast and is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification of the resulting trimethylsilyl ether is performed as needed.
Conclusion: Choosing the Right Tool for the Job
Both trimethylsilyl chloride and this compound (and its triflate analog) are valuable reagents for the protection of alcohols. The choice between them should be guided by the specific requirements of the synthesis.
-
TMSCl is a cost-effective and suitable choice for the routine protection of primary and less hindered secondary alcohols where reaction time is not a critical factor.
-
TMSOMs/TMSOTf is the superior reagent for the rapid silylation of a wide range of alcohols, including sterically demanding tertiary and hindered substrates. Its high reactivity allows for milder reaction conditions and is often the only viable option for challenging protection reactions.
For researchers, scientists, and drug development professionals, understanding the distinct reactivity profiles of these two silylating agents is crucial for the efficient and successful execution of complex synthetic strategies.
Navigating Hydroxyl Protection: A Comparative Guide to Trimethylsilyl Methanesulfonate and TBDMSCl
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For chemists and drug development professionals, the choice of a suitable protecting group for alcohols is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the myriad of options, silyl ethers stand out for their versatility, ease of formation, and tunable stability. This guide provides an objective comparison between two common silylating agents: the highly reactive trimethylsilyl methanesulfonate (TMSOMs) and the robust tert-butyldimethylsilyl chloride (TBDMSCl), focusing on the stability of the resulting silyl ethers and the ease of their deprotection.
The fundamental difference between the trimethylsilyl (TMS) group provided by TMSOMs and the tert-butyldimethylsilyl (TBDMS) group from TBDMSCl lies in steric hindrance around the silicon atom. The TBDMS group, with its bulky tert-butyl substituent, offers significantly greater steric shielding to the silicon-oxygen bond compared to the three methyl groups of the TMS moiety. This structural distinction is the primary determinant of their differing stability profiles and deprotection requirements.
Relative Stability: A Quantitative Comparison
The stability of a silyl ether is paramount, as it must endure various reaction conditions throughout a synthetic sequence. TBDMS ethers are substantially more stable than TMS ethers under both acidic and basic conditions. This enhanced stability is a direct result of the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles or protons to the Si-O bond.[1]
The following table summarizes the relative rates of hydrolysis for TMS and TBDMS ethers, providing a quantitative measure of their stability.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (from TMSOMs) | 1 | 1 |
| TBDMS (from TBDMSCl) | 20,000 | ~20,000 |
Data compiled from multiple sources.[1]
The tert-butyldimethylsilyloxy group is approximately 10,000 to 20,000 times more stable towards hydrolysis than the trimethylsilyloxy group.[1] This vast difference in stability allows for the selective deprotection of TMS ethers in the presence of TBDMS ethers, a valuable strategy in the synthesis of complex molecules.[1]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol using this compound and TBDMSCl, and for the subsequent deprotection of the resulting silyl ethers.
Protection of a Primary Alcohol
Protocol 1: Protection using this compound (TMSOMs)
This compound is a highly reactive silylating agent, analogous to other highly reactive reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf). Its use is particularly advantageous for the silylation of sterically hindered alcohols. The high reactivity necessitates the use of a non-nucleophilic, hindered base to prevent side reactions.
-
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMSOMs, 1.1 eq)
-
2,6-Lutidine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 2,6-lutidine.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TMS ether.
-
Protocol 2: Protection using tert-Butyldimethylsilyl Chloride (TBDMSCl)
The protection of alcohols with TBDMSCl is a widely used and robust method, typically employing imidazole as a catalyst and base.
-
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the primary alcohol and imidazole in anhydrous DMF at room temperature under an inert atmosphere, add TBDMSCl in one portion.
-
Stir the reaction mixture for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.[2]
-
Deprotection of Silyl Ethers
The ease of deprotection is a critical factor in the utility of a protecting group. TMS ethers are significantly more labile and can be cleaved under much milder conditions than TBDMS ethers.
Protocol 3: Deprotection of a Trimethylsilyl (TMS) Ether
TMS ethers are readily cleaved by mild acid.
-
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
The deprotection is typically rapid (5-30 minutes). Monitor the reaction by TLC.
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the product with an appropriate organic solvent.[1]
-
Protocol 4: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether
TBDMS ethers are commonly cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).
-
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[1]
-
Reaction Mechanism and Workflow
The protection of an alcohol with a silylating agent and its subsequent deprotection follows a general mechanistic pathway. The diagram below illustrates this process.
Caption: General workflow for silyl ether protection and deprotection.
Conclusion
The choice between this compound and tert-butyldimethylsilyl chloride for the protection of alcohols is a strategic one, dictated by the specific demands of a synthetic route. TMSOMs, a highly reactive silylating agent, provides a TMS ether that is ideal for temporary protection due to its high lability and ease of removal under very mild acidic conditions. In contrast, TBDMSCl affords a significantly more robust TBDMS ether, capable of withstanding a broader range of reaction conditions, making it a preferred choice for multi-step syntheses. The substantial difference in stability between TMS and TBDMS ethers also offers valuable opportunities for selective deprotection in complex molecular architectures. A thorough understanding of these differences in stability and deprotection requirements is essential for researchers, scientists, and drug development professionals to design and execute efficient and successful synthetic strategies.
References
using TLC to monitor the progress of a Trimethylsilyl methanesulfonate reaction
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring optimal yields, purity, and efficiency. When employing Trimethylsilyl methanesulfonate (TMSM) for the protection of functional groups, such as the silylation of a primary alcohol, selecting the appropriate analytical technique to monitor reaction progress is a critical decision. This guide provides an objective comparison of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, supported by experimental data and detailed protocols.
The protection of a primary alcohol, such as benzyl alcohol, with this compound yields the corresponding trimethylsilyl (TMS) ether. This reaction serves as a representative example for comparing the efficacy of different monitoring techniques. The choice of method can significantly impact the speed, cost, and quality of the data obtained, influencing subsequent steps in a synthetic pathway.
Comparative Analysis of Monitoring Techniques
The selection of an analytical method for monitoring the silylation of a primary alcohol with TMSM depends on the specific requirements of the experiment, such as the need for quantitative data, the desired speed of analysis, and budgetary constraints. While TLC offers a rapid and cost-effective qualitative assessment, GC-MS and NMR provide robust quantitative data and detailed structural information.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Analysis Type | Primarily Qualitative | Quantitative and Qualitative | Quantitative and Qualitative |
| Sensitivity | Moderate (µg-ng range) | High (pg-fg range)[1] | Low to Moderate (mg-µg range)[2][3] |
| Speed per Sample | Fast (5-20 minutes)[4] | Moderate (20-40 minutes) | Fast to Moderate (2-15 minutes per spectrum) |
| Cost per Sample | Low ($) | High (
| Moderate to High (
|
| Equipment Cost | Low ($) | High (
| Very High (
|
| Information Provided | Rf value, spot presence/absence | Retention time, mass spectrum, concentration | Chemical shift, integration, coupling constants |
| Strengths | Rapid, inexpensive, simple setup, good for quick checks of reaction completion.[9] | High sensitivity and selectivity, excellent for quantitative analysis and impurity profiling.[10] | Provides detailed structural information, non-destructive, can be used for in-situ reaction monitoring.[11][12][13] |
| Limitations | Limited quantitative accuracy, lower sensitivity, potential for co-elution. | Requires volatile and thermally stable compounds (or derivatization), more complex instrumentation. | Lower sensitivity, higher equipment cost, can be complex to interpret for complex mixtures.[3][14] |
Experimental Protocols
To provide a practical comparison, detailed methodologies for monitoring the silylation of benzyl alcohol with this compound are presented below for each technique.
Thin-Layer Chromatography (TLC) Protocol
TLC is an effective method for qualitatively observing the consumption of the starting alcohol and the formation of the less polar silyl ether product.[9][15][16]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)[16]
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent: A non-polar solvent system such as 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Visualization agent: UV lamp (254 nm) and a staining solution (e.g., potassium permanganate or vanillin stain).
Procedure:
-
Prepare the TLC Chamber: Pour a small amount of the eluent into the developing chamber and place a piece of filter paper inside to ensure a saturated atmosphere. Cover the chamber.[9]
-
Spot the Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot the starting material (benzyl alcohol), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points along the baseline.[15]
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.[9]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The aromatic rings of benzyl alcohol and the product will be UV active. Subsequently, stain the plate to visualize the alcohol, which will react with the stain. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the progress of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for quantitative analysis of the silylation reaction, leveraging the increased volatility of the silyl ether product.[17][18]
Materials:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5MS or equivalent).[17]
-
Anhydrous solvent for dilution (e.g., dichloromethane).
-
Internal standard (e.g., dodecane).
Procedure:
-
Sample Preparation: At various time points, quench a small aliquot of the reaction mixture. Dilute the quenched aliquot with the anhydrous solvent containing a known concentration of the internal standard.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 70 °C, ramp to 280 °C.[19]
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy allows for the in-situ monitoring of the reaction by observing the disappearance of the alcohol proton and the appearance of new signals corresponding to the TMS ether.[11][12][13]
Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
-
Internal standard (e.g., mesitylene).
Procedure:
-
Sample Preparation: The reaction can be run directly in an NMR tube for real-time monitoring. Alternatively, aliquots can be taken at different time points, quenched, and dissolved in the deuterated solvent containing a known amount of the internal standard.
-
NMR Acquisition: Acquire ¹H NMR spectra at various time points.
-
Data Analysis: Monitor the disappearance of the characteristic benzylic protons of benzyl alcohol and the appearance of the new benzylic protons of the TMS ether at a slightly different chemical shift. The disappearance of the alcohol's hydroxyl proton signal can also be monitored. Quantify the conversion by integrating the respective signals and comparing them to the internal standard.[20]
Visualizing the Workflow
To better understand the logical flow of monitoring a this compound reaction, the following diagram illustrates the decision-making process and the subsequent analytical pathways.
Conclusion
The choice of analytical technique for monitoring a this compound reaction is a balance between the required data quality, speed, and cost. For rapid, qualitative assessments of reaction completion, TLC is an invaluable tool due to its simplicity and low cost. When precise quantitative data is essential for kinetic studies or purity assessment, GC-MS offers unparalleled sensitivity and accuracy, particularly for volatile silylated products. NMR spectroscopy provides a powerful alternative for quantitative analysis, with the added benefit of detailed structural confirmation, and is well-suited for in-situ monitoring. By understanding the strengths and limitations of each method, researchers can make informed decisions to optimize their synthetic workflows and achieve their desired outcomes efficiently and effectively.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rates | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Rate Schedule Gas Chromatography/Mass Spectrometry (GC/MS) [esf.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. news-medical.net [news-medical.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. thescipub.com [thescipub.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Quantitative Silylation Efficiency Analysis using GC-MS
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantitative results in Gas Chromatography-Mass Spectrometry (GC-MS) is paramount. Many polar analytes, such as organic acids, sugars, and phenols, require derivatization to increase their volatility and thermal stability for successful GC analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group, is a cornerstone of derivatization. However, the efficiency of this reaction can vary significantly depending on the silylating agent, the analyte, and the reaction conditions. This guide provides an objective comparison of common silylation reagents, supported by experimental data, and details the protocols for quantitatively assessing their efficiency.
Comparison of Common Silylation Reagents
The choice of silylating reagent is critical for optimal derivatization. The most commonly used reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA). Their performance varies based on factors like silylating strength, reactivity towards different functional groups, and the stability of the resulting derivatives.[1][2]
Table 1: Quantitative Comparison of Silylation Reagent Performance
| Analyte Class | Silylation Reagent | Typical Reaction Conditions | Relative Efficiency/Yield | Remarks |
| Steroids | MSTFA | 60-80°C, 20-30 min | Often cited as more efficient for a broader range of steroids.[1] | Can produce multiple derivatives for a single steroid depending on the solvent.[3] |
| BSTFA (+1% TMCS) | 60-75°C, 30-45 min | Effective for many steroids; one study showed better performance for estrone and 17α-ethinylestradiol.[1] | The addition of TMCS catalyst significantly enhances reactivity.[1] | |
| MTBSTFA | 60-80°C, 30-60 min | Not suitable for some estrogens as it can cause breakdown. | Forms more stable t-BDMS derivatives.[4] | |
| Organic Acids | MSTFA | 37°C, 30 min (often preceded by methoximation) | Highly effective.[1] | Often used in metabolomics workflows. |
| BSTFA | 70°C, 30 min | Readily derivatizes organic acids.[1] | ||
| Sugars | BSTFA (+1% TMCS) | 70°C, 30-60 min (preceded by oximation) | Good results reported; similar potential to MSTFA.[1][5] | Oximation step is crucial to prevent multiple isomers.[6] |
| MSTFA | 37°C, 30 min (preceded by methoximation) | Effective, especially in metabolomics.[7] | ||
| MTBSTFA | 60°C, 30 min | Can be used, but BSTFA is often preferred for sterically hindered compounds.[8][9] | ||
| Phenols | BSTFA | 70-75°C, 30-45 min | Generally effective.[2] | |
| MSTFA | 37°C, 30 min | Generally effective. | ||
| MTBSTFA | 60°C, 60 min | Produces stable derivatives.[8][9] | May show low response for sterically hindered phenols.[8][9] |
Note: The efficiency of silylation is highly dependent on the specific analyte and the reaction conditions (temperature, time, solvent, and catalyst). The information in this table is a summary of general trends and should be used as a starting point for method development.
Experimental Protocols
Accurate quantification of silylation efficiency is crucial for reliable analytical results. The following protocols outline the determination of derivatization efficiency using the internal standard method and the calculation of the Relative Response Factor (RRF).
Protocol 1: Quantitative Determination of Silylation Efficiency using an Internal Standard
This protocol describes a general procedure to determine the efficiency of a silylation reaction.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration in a suitable anhydrous solvent (e.g., pyridine, acetonitrile).
-
Prepare a stock solution of a suitable internal standard (IS) at a known concentration. The IS should be a compound that is not present in the sample, is chemically similar to the analyte, derivatizes with the same reagent, and is chromatographically resolved from the analyte. A deuterated analog of the analyte is often an ideal choice.[10]
-
-
Derivatization Procedure:
-
In a clean, dry reaction vial, add a known volume of the analyte stock solution and the internal standard stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[1]
-
Add the desired silylating reagent and any necessary catalyst or solvent.
-
Seal the vial tightly and incubate at the optimized temperature for the specified time (refer to Table 1 for starting conditions).
-
After the reaction is complete, cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis and Efficiency Calculation:
-
Integrate the peak areas of the derivatized analyte and the derivatized internal standard.
-
Calculate the Response Factor (RF) for the analyte relative to the internal standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
To determine the derivatization yield, a calibration curve of the derivatized analyte can be prepared and the concentration of the derivatized product in the reaction mixture can be determined. The yield is then calculated as: Yield (%) = (Measured concentration of derivatized analyte / Theoretical maximum concentration) x 100
-
Protocol 2: Two-Step Derivatization for Complex Metabolites (e.g., Sugars and Organic Acids)
For complex mixtures containing compounds with both ketone/aldehyde and hydroxyl/carboxyl groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives.[7]
-
Methoximation/Oximation:
-
After drying the sample, add a solution of methoxyamine hydrochloride in pyridine (or a similar oximating agent).
-
Incubate at a slightly elevated temperature (e.g., 30-37°C) for 90 minutes with shaking. This step converts carbonyl groups to their methoxime derivatives.
-
-
Silylation:
-
Add the silylating reagent (e.g., MSTFA).
-
Incubate at the appropriate temperature (e.g., 37°C) for 30 minutes with shaking.
-
-
GC-MS Analysis:
-
Proceed with GC-MS analysis as described in Protocol 1.
-
Mandatory Visualizations
To further clarify the experimental workflows and chemical principles, the following diagrams are provided.
Caption: Workflow for quantitative analysis of silylation efficiency.
Caption: General chemical reaction of silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. weber.hu [weber.hu]
- 3. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
literature review of Trimethylsilyl methanesulfonate applications in total synthesis
In the intricate field of total synthesis, the strategic selection of reagents for functional group manipulation is paramount. Trimethylsilyl methanesulfonate (TMSOMs), a versatile silylating agent and Lewis acid, offers a unique reactivity profile for chemists. This guide provides a comparative analysis of TMSOMs against its more common counterparts, particularly Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Trimethylsilyl chloride (TMSCl), to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Core Applications and Comparative Performance
The utility of TMSOMs in organic synthesis primarily revolves around two key functions: the protection of hydroxyl groups and the activation of substrates as a Lewis acid. Its performance is best understood in direct comparison to other common silylating agents.
Protection of Alcohols as Trimethylsilyl (TMS) Ethers
The protection of alcohols as silyl ethers is a fundamental tactic in multistep synthesis, preventing unwanted reactions of the hydroxyl group.[1] The trimethylsilyl (TMS) group is one of the simplest silyl ethers, valued for its ease of installation and mild removal conditions.[2][3] However, the choice of silylating agent—TMSOMs, TMSOTf, or TMSCl—dictates the reaction's speed, conditions, and selectivity.
The reactivity of these agents is directly related to the leaving group's ability: triflate (OTf⁻) > mesylate (OMs⁻) > chloride (Cl⁻). Consequently, TMSOTf is an exceptionally powerful silylating agent, capable of reacting with even sterically hindered alcohols, often without the need for a strong base.[4][5] TMSOMs is expected to be slightly less reactive than TMSOTf but significantly more reactive than TMSCl. TMSCl is the mildest of the three and typically requires a stoichiometric amount of a base like triethylamine or imidazole to drive the reaction and neutralize the HCl byproduct.[3][4]
Table 1: Comparative Analysis of TMS-Donating Reagents for Alcohol Protection
| Reagent | Relative Reactivity | Typical Base | Solvent | Key Features & Considerations |
| TMSCl | Low | Triethylamine, Imidazole | DCM, DMF | Most economical; requires stoichiometric base; suitable for primary and less hindered secondary alcohols.[1][3] |
| TMSOMs | Medium | Hindered Base (e.g., 2,6-Lutidine) | DCM, Toluene | More reactive than TMSCl; byproduct (methanesulfonic acid) is less corrosive than HCl but still requires scavenging. |
| TMSOTf | High | Hindered Base (e.g., 2,6-Lutidine) | DCM, Toluene | Extremely reactive, silylates most alcohols rapidly; byproduct (triflic acid) is highly acidic; can generate destructive silylium ions with sensitive substrates.[4][6] |
Lewis Acid-Catalyzed Glycosylation
The stereoselective formation of glycosidic bonds is one of the most challenging and critical steps in the synthesis of complex carbohydrates and glycoconjugates. Silyl triflates, and by extension silyl mesylates, are potent promoters for glycosylation reactions. They activate a wide range of glycosyl donors (e.g., thioglycosides, trichloroacetimidates) by reacting with the anomeric leaving group to form a highly reactive glycosyl triflate or mesylate intermediate in situ.
The superior leaving group ability of triflate makes TMSOTf a go-to promoter in modern carbohydrate chemistry, enabling glycosylations at very low temperatures.[7] For instance, the use of TMSOTf as a catalyst can be highly effective in specific syntheses, leading to desired glycosides in high yields where other acids fail or lead to significant side products.[8] In contrast, the enhanced reactivity of TMSOTf can sometimes be detrimental, leading to a mixture of anomers or side products, particularly with less nucleophilic acceptors like phenols.[9] In such cases, a less reactive promoter like TMSOMs or an alternative Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂) may offer superior selectivity.[9]
Table 2: Performance of Lewis Acid Promoters in a Representative Glycosylation Reaction
| Promoter System | Glycosyl Donor | Acceptor | Solvent | Yield (%) | α:β Ratio | Reference |
| NIS / TMSOTf | 2-Cyanomethyl thioglycoside | Primary Alcohol | DCM | 85-95 | >20:1 (1,2-trans) | [7] |
| TMSOTf (cat.) | Glycosyl Imidate | Phenol (nucleophilic) | DCM | ~90 | >20:1 (1,2-trans) | [9] |
| TMSOTf (cat.) | Glycosyl Imidate | Phenol (less nucleophilic) | DCM | Mixture | 3:1 | [9] |
| BF₃·OEt₂ (cat.) | Glycosyl Imidate | Phenol (less nucleophilic) | DCM | 92 | >20:1 (1,2-trans) | [9] |
| NIS / TMSOTf | Thioglycoside | Hyaluronan Acceptor | DCM | 82 | - | [8] |
Experimental Protocols
The following are generalized procedures based on established methodologies for reactions involving silyl mesylates and triflates. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (TMSOMs) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.)
-
2,6-Lutidine (1.5 eq.), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware, dried in an oven and cooled under an inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the primary alcohol and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Base: Add 2,6-lutidine to the stirred solution via syringe.
-
Addition of Silylating Agent: Slowly add TMSOMs or TMSOTf dropwise to the reaction mixture over 10-15 minutes. A white precipitate (lutidinium salt) will form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for TMSOTf-Promoted Glycosylation
Materials:
-
Glycosyl Donor (e.g., thioglycoside) (1.2 eq.)
-
Glycosyl Acceptor (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.3 eq.)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq.)
-
Activated molecular sieves (4 Å)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere. Add anhydrous DCM.
-
Cooling: Cool the stirred suspension to the desired reaction temperature (typically between -78 °C and -20 °C).
-
Pre-activation (if applicable): For some protocols, the donor is pre-activated with the promoter before the acceptor is added. In this general procedure, they are added together.
-
Addition of Promoter: Add NIS to the mixture. After stirring for 5-10 minutes, add TMSOTf dropwise via syringe. The solution will typically change color (e.g., to dark red or brown).
-
Reaction Monitoring: Stir the reaction at the cooled temperature, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding triethylamine (Et₃N) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves, washing with DCM. Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[8][10]
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual summary of synthetic workflows and logical relationships between reagents.
Caption: A generalized workflow for the TMS protection and deprotection of alcohols.
Caption: Comparison of reactivity and Lewis acidity for common TMS reagents.
Conclusion
This compound occupies a useful middle ground in the spectrum of silylating agents. While not as explosively reactive as TMSOTf, it is substantially more potent than TMSCl. This positions TMSOMs as an excellent choice for transformations requiring a strong silylating agent or Lewis acid but where the extreme reactivity of TMSOTf might compromise selectivity or substrate stability. By understanding the comparative advantages and disadvantages outlined in this guide, researchers can more effectively integrate TMSOMs and its alternatives into the sophisticated art of total synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Tale of Two Silylating Agents: Trimethylsilyl Methanesulfonate vs. Trimethylsilyl Triflate in Selective Silylation
For researchers, scientists, and drug development professionals navigating the nuanced landscape of chemical synthesis, the choice of a silylating agent can be pivotal to the success of a reaction sequence. This guide provides an in-depth comparison of two powerful reagents, Trimethylsilyl Methanesulfonate (TMS-OMs) and Trimethylsilyl Trifluoromethanesulfonate (TMS-OTf), in the context of selective silylation of alcohols. Through an examination of their reactivity, selectivity, and practical applications, supported by available data and general experimental protocols, we aim to furnish the reader with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary
The protection of hydroxyl groups as silyl ethers is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. While a plethora of silylating agents exist, TMS-OTf has emerged as a highly reactive and versatile option. Its counterpart, TMS-OMs, offers a milder reactivity profile. The key difference lies in the nature of the leaving group: the triflate anion (-OTf) is one of the best leaving groups known, rendering TMS-OTf exceptionally reactive, while the methanesulfonate anion (-OMs) is a good leaving group, but less so than triflate. This fundamental difference in reactivity dictates their suitability for various synthetic challenges, particularly in the realm of selective silylation.
Reactivity and Performance Comparison
While direct, side-by-side quantitative comparisons of TMS-OMs and TMS-OTf for the selective silylation of a broad range of alcohols are not extensively documented in the literature, a clear hierarchy of reactivity can be established. Studies on the silylation of ketones have shown that TMS-OMs is approximately 40 times more reactive than trimethylsilyl chloride (TMS-Cl).[1] However, the same study indicates that TMS-OMs is significantly less reactive than TMS-OTf.[1] This places TMS-OMs in an intermediate position in terms of silylating power.
The triflate leaving group in TMS-OTf is exceptionally stable due to the strong electron-withdrawing effect of the three fluorine atoms, which delocalizes the negative charge.[2] This high stability of the leaving group makes the silicon center of TMS-OTf highly electrophilic and thus extremely reactive towards nucleophiles like alcohols.[3][4][5] In contrast, the methanesulfonate group, while still a good leaving group due to resonance stabilization, is less electron-withdrawing than the triflate group, resulting in a lower reactivity for TMS-OMs.
This difference in reactivity has significant implications for selectivity. The high reactivity of TMS-OTf can sometimes be a double-edged sword, potentially leading to lower selectivity, especially in molecules with multiple hydroxyl groups of similar steric hindrance.[3] The milder nature of TMS-OMs could, in principle, offer better control and higher selectivity in such challenging cases, though specific experimental data to support this for a wide range of alcohols is limited.
Table 1: Comparison of TMS-OMs and TMS-OTf as Silylating Agents
| Feature | This compound (TMS-OMs) | Trimethylsilyl Trifluoromethanesulfonate (TMS-OTf) |
| Leaving Group | Methanesulfonate (Mesylate, -OMs) | Trifluoromethanesulfonate (Triflate, -OTf) |
| Reactivity | Moderately reactive (approx. 40x > TMS-Cl)[1] | Highly reactive[3][4][5] |
| Selectivity | Potentially higher for sterically similar alcohols (inferred) | May be lower for sterically similar alcohols due to high reactivity[3] |
| Typical Reaction Conditions | Likely requires slightly more forcing conditions than TMS-OTf | Often proceeds at low temperatures (e.g., -78 °C to rt)[5] |
| By-product | Methanesulfonic acid | Trifluoromethanesulfonic acid |
| Applications | Protection of alcohols, derivatization for GC[6] | Protection of alcohols, formation of silyl enol ethers, glycosylation reactions[5][7] |
Experimental Protocols
Detailed experimental protocols for the selective silylation of alcohols using TMS-OTf are abundant in the scientific literature. A general procedure is provided below, which can be adapted for TMS-OMs, likely with adjustments to reaction time and temperature to account for its lower reactivity.
General Experimental Protocol for Silylation of an Alcohol:
-
Preparation: To a solution of the alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically ranging from -78 °C to room temperature), add a hindered, non-nucleophilic base (e.g., 2,6-lutidine or triethylamine, 1.1-1.5 equiv).
-
Addition of Silylating Agent: Slowly add the silylating agent (TMS-OTf or TMS-OMs, 1.1-1.2 equiv) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Work-up: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
Note on using TMS-OMs: Due to its lower reactivity compared to TMS-OTf, reactions with TMS-OMs may require longer reaction times, elevated temperatures, or the use of a less hindered base to achieve comparable yields.
Mechanistic Insights and Experimental Workflow
The silylation of an alcohol with either TMS-OMs or TMS-OTf proceeds through a nucleophilic substitution reaction at the silicon center. The alcohol acts as the nucleophile, attacking the electrophilic silicon atom and displacing the sulfonate leaving group. A base is typically employed to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic by-product.
Caption: General mechanism for the silylation of an alcohol.
The experimental workflow for a typical selective silylation experiment is outlined below. This workflow highlights the key steps from reaction setup to product isolation and characterization.
Caption: A typical experimental workflow for selective silylation.
Conclusion: Making the Right Choice
The selection between this compound and Trimethylsilyl Triflate for the selective silylation of alcohols is a decision guided by the specific requirements of the synthetic task at hand. TMS-OTf stands as the powerhouse, offering high reactivity for the silylation of even hindered alcohols, albeit with a potential compromise in selectivity in certain scenarios. TMS-OMs, with its more moderate reactivity, presents a valuable alternative when finer control and potentially higher selectivity are paramount. While the body of literature directly comparing these two reagents is not as extensive as for other silylating agents, the fundamental principles of leaving group ability provide a strong basis for rational selection. For challenging substrates where chemoselectivity is a primary concern, a preliminary investigation with the less reactive TMS-OMs may prove to be a prudent strategy. Ultimately, a thorough understanding of the reactivity profiles of these reagents empowers the synthetic chemist to strategically protect hydroxyl groups and advance their synthetic campaigns with greater precision and efficiency.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
- 3. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 4. Page loading... [guidechem.com]
- 5. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
Assessing the Orthogonality of the TMS Group from Trimethylsilyl Methanesulfonate: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be readily introduced, stable under various reaction conditions, and selectively removed without impacting other functional groups. This concept of "orthogonality" is critical for the efficient synthesis of multifaceted molecules. This guide provides a comprehensive comparison of the trimethylsilyl (TMS) protecting group, particularly when introduced via trimethylsilyl methanesulfonate, with other common silyl protecting groups. The assessment of its orthogonality is supported by quantitative data, detailed experimental protocols, and illustrative diagrams to aid in the selection of the most appropriate protecting group strategy.
Data Presentation: Comparison of Silyl Protecting Groups
The choice of a silyl protecting group is often dictated by its relative stability towards various reagents and reaction conditions. The following table summarizes the relative stability of common silyl ethers under acidic and basic hydrolysis conditions, providing a quantitative basis for assessing their orthogonality. The data clearly indicates that the TMS group is significantly more labile than other silyl ethers, which is a key feature enabling its selective removal.
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful implementation of protecting group strategies in a laboratory setting. The following sections provide representative protocols for the protection of a primary alcohol using a TMS group and its subsequent deprotection, along with methods for the application and removal of the more robust TBDMS group for comparison.
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes the silylation of a primary alcohol using this compound, a highly reactive silylating agent.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (TMSOMs, 1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base, e.g., triethylamine (Et₃N) or 2,6-lutidine (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude TMS ether.
Protocol 2: Deprotection of a TMS Ether (Orthogonal Removal)
The lability of the TMS group allows for its removal under very mild acidic conditions, leaving more robust protecting groups intact.
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Add a catalytic amount of 1 M HCl (a few drops) to the solution and stir.
-
Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).[1]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous Na₂SO₄ and concentrate to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
For comparison, this protocol outlines the protection of an alcohol with the more stable TBDMS group.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Add TBDMSCl to the stirred solution at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude TBDMS ether.
Protocol 4: Deprotection of a TBDMS Ether using Fluoride
The removal of the robust TBDMS group typically requires a fluoride source.
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[1]
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of the TMS protecting group and its orthogonality.
Caption: General workflow for alcohol protection with TMS and subsequent deprotection.
Caption: Decision workflow demonstrating the orthogonal removal of TMS and TBDMS groups.
Caption: A logical decision tree for selecting an appropriate silyl protecting group.
References
A Comparative Guide to the Kinetics of Silylation Reactions: Trimethylsilyl Methanesulfonate vs. Alternatives
For researchers, scientists, and drug development professionals, the efficient and predictable silylation of functional groups is a critical step in chemical synthesis and analysis. The choice of silylating agent directly impacts reaction kinetics, yield, and purity. This guide provides a comparative analysis of the kinetic performance of Trimethylsilyl methanesulfonate (TMSOMs) against other commonly used silylating agents, supported by available experimental data and detailed protocols.
Performance Comparison of Silylating Agents
The reactivity of silylating agents is paramount in determining the speed and efficiency of a silylation reaction. This compound is recognized as a potent electrophilic silylating agent. Its reactivity surpasses that of trimethylsilyl chloride (TMCS) but is generally lower than that of highly reactive agents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and trimethylsilyl iodide (TMSI).
The following table summarizes the relative reactivity and typical reaction conditions for the silylation of ketones, a common substrate class for comparing electrophilic silylating agents.
| Silylating Agent | Abbreviation | Relative Reactivity (Ketone Silylation) | Typical Byproduct | Notes |
| Trimethylsilyl iodide | TMSI | Very High | HI | Highly reactive, often used for challenging substrates.[1] |
| Trimethylsilyl trifluoromethanesulfonate | TMSOTf | Very High | TfOH | One of the strongest silylating agents available.[2] |
| This compound | TMSOMs | High | MsOH | Reacts approximately 40 times faster than TMCS for ketone silylation.[1] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Moderate to High | N-methyl-N-(trimethylsilyl)acetamide | Versatile and widely used, often for derivatization for GC-MS.[3] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Highly volatile byproducts, ideal for trace analysis.[3][4] |
| Trimethylsilyl chloride | TMCS | Moderate | HCl | Cost-effective, but the generation of HCl requires the use of a base.[4] |
| Hexamethyldisilazane | HMDS | Low to Moderate | NH₃ | Less reactive, often requires a catalyst or elevated temperatures.[5] |
Experimental Protocols
To conduct a kinetic study comparing silylating agents, a standardized experimental protocol is crucial. The following is a detailed methodology for a representative kinetic study of the silylation of a model alcohol, such as benzyl alcohol.
Objective: To determine the relative reaction rates of different silylating agents in the silylation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
This compound (TMSOMs)
-
Trimethylsilyl chloride (TMSCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., methanol)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzyl alcohol (e.g., 0.1 M) in the chosen anhydrous solvent containing the internal standard.
-
Prepare individual stock solutions of each silylating agent (e.g., 0.1 M) in the same anhydrous solvent. For reactions involving TMSCl, include an equimolar amount of triethylamine in the silylating agent stock solution.
-
-
Reaction Setup:
-
In a series of reaction vials maintained at a constant temperature (e.g., 25 °C) using a water bath or heating block, add a defined volume of the benzyl alcohol stock solution.
-
Initiate the reaction by adding a defined volume of the respective silylating agent stock solution to each vial at timed intervals.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., methanol).
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or GC-MS.
-
Quantify the concentration of the benzyl alcohol and the silylated product (benzyl trimethylsilyl ether) by comparing their peak areas to that of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the benzyl alcohol versus time for each silylating agent.
-
Determine the initial reaction rate for each silylating agent from the initial slope of the concentration-time curve.
-
Calculate the relative rate constants by normalizing the initial rates to that of a reference silylating agent (e.g., TMSCl).
-
Visualizing the Process
To better understand the experimental and mechanistic aspects of silylation kinetics, the following diagrams are provided.
Caption: Experimental workflow for a kinetic study of silylation reactions.
Caption: General mechanism for the silylation of an alcohol.
References
Choosing the Right Tool for the Job: A Head-to-Head Comparison of Silylating Agents for Derivatizing Complex Natural Products
For researchers, scientists, and drug development professionals, the accurate analysis of complex natural products is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but many natural products are non-volatile and thermally labile, requiring a chemical modification step known as derivatization. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common derivatization method, rendering these molecules suitable for GC-MS analysis by increasing their volatility and thermal stability.[1][2]
However, not all silylating agents are created equal. The choice of reagent can significantly impact reaction efficiency, derivative stability, and the quality of chromatographic data. This guide provides an objective, data-driven comparison of the most common silylating agents to help you select the optimal reagent for your specific analytical needs.
The Contenders: A Look at Common Silylating Agents
The most frequently used silylating agents in natural product analysis are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3] Often, a catalyst like Trimethylchlorosilane (TMCS) is added to enhance the reactivity of the primary agent, particularly for sterically hindered functional groups.[2][3]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong and versatile silylating agent that reacts with a wide range of functional groups including alcohols, phenols, carboxylic acids, and amines.[3] Its byproducts are generally volatile, which is advantageous for GC analysis.[2]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful and versatile silylating agents available.[3] It is often reported to be more reactive than BSTFA for many compounds, including steroids.[3] The primary byproduct of MSTFA is N-methyltrifluoroacetamide, which is highly volatile.[4]
-
TMCS (Trimethylchlorosilane): Not typically used alone, TMCS serves as a catalyst, often added in small percentages (e.g., 1%) to BSTFA or other agents. It significantly increases the silylating potential of the primary reagent.[2][3]
-
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (t-BDMS) derivatives instead of TMS derivatives. These t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making them ideal for applications requiring robust derivatives or complex sample workups.[2] However, MTBSTFA may be less effective for sterically hindered compounds.[5]
Performance Comparison: Reactivity, Byproducts, and Stability
The selection of a silylating agent should be a careful consideration of the analyte's structure, the complexity of the sample matrix, and the analytical goals.
| Feature | BSTFA (+/- TMCS) | MSTFA | MTBSTFA |
| Silylating Strength | Very Strong (especially with TMCS catalyst)[3] | Strongest & Most Versatile[3][6] | Strong |
| Reactivity | Broad reactivity for -OH, -COOH, -NH2. TMCS is key for hindered groups.[3] | Generally more reactive than BSTFA, especially for steroids.[3] | Effective, but can be slow or non-reactive with sterically hindered sites.[5] |
| Byproducts | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide (Volatile)[7] | N-methyltrifluoroacetamide (Highly Volatile)[4] | N-methyltrifluoroacetamide (Highly Volatile) |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis; analyze promptly (ideally < 24h).[3] | TMS derivatives have similar stability to those from BSTFA.[3] | t-BDMS derivatives are ~10,000x more stable to hydrolysis than TMS derivatives.[2] |
| Common Applications | Organic acids, amino acids, sugars, phenolic compounds.[1][3] | Metabolomics, steroids, sugars, challenging compounds.[3][8] | When high derivative stability is critical; analysis of flavonoids.[2][9] |
| Potential Issues | TMCS is highly moisture-sensitive.[3] Excess reagent can cause GC interference.[7] | Can generate artifacts or by-products that interfere with analysis.[10] | May not derivatize sterically crowded functional groups.[5] |
Quantitative Data Summary
While exact reaction yields are highly dependent on the specific natural product and reaction conditions, the following table provides a generalized comparison of expected performance based on literature.
| Parameter | BSTFA + 1% TMCS | MSTFA | MTBSTFA |
| Relative Reaction Rate (Sugars) | Fast | Very Fast | Moderate |
| Relative Reaction Rate (Steroids) | Good | Excellent[3] | Moderate |
| Relative Reaction Rate (Phenolic Acids) | Very Fast | Very Fast | Fast |
| Derivative Hydrolytic Stability | Low | Low | Very High[2] |
| GC-MS Spectral Clarity | Good (potential for reagent interference)[7] | Excellent (volatile byproducts) | Excellent (characteristic [M-57]+ fragment)[5] |
Experimental Protocols & Methodologies
To ensure reproducible results, adherence to a well-defined protocol is critical. All glassware, solvents, and samples must be anhydrous, as silylating agents are highly sensitive to moisture.[3]
General Protocol for Silylation of a Dried Plant Extract
This protocol is a general guideline and should be optimized for specific analytes and matrices.
Materials:
-
Dried plant extract
-
Silylating reagent (e.g., MSTFA or BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)[11]
-
2 mL GC vials with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas line for evaporation
Procedure:
-
Sample Preparation: Weigh approximately 1-5 mg of the dried plant extract into a GC vial. If the sample is not completely dry, evaporate any residual moisture under a gentle stream of dry nitrogen.[12]
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the extract. Pyridine is often used as it can help dissolve a wide range of compounds and scavenge HCl produced when TMCS is used.[11]
-
Two-Step Derivatization (for Carbonyls): For samples containing aldehydes and ketones (like many sugars and keto-acids), a preliminary methoximation step is recommended to prevent the formation of multiple derivatives from tautomers.[4]
-
Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Cap the vial tightly and heat at 37°C for 90 minutes with agitation.[4]
-
Cool the vial to room temperature.
-
-
Silylation Step:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Typically, 1 µL is injected.[1]
-
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Natural Product Analysis
The following diagram illustrates the typical workflow from sample preparation to data analysis in the GC-MS profiling of natural products.
Decision Guide for Silylating Agent Selection
This diagram provides a logical framework for choosing the most appropriate silylating agent based on the sample's characteristics.
Application Context: Natural Products and Cell Signaling
The analysis of natural products is often a precursor to understanding their biological activity, such as their effect on cellular signaling pathways. For example, flavonoids identified via GC-MS may be investigated for their role in modulating kinase pathways like the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Silylation Reagents - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 7. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thescipub.com [thescipub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
A Comparative Guide to Silylating Agents: Benchmarking Trimethylsilyl Methanesulfonate Against Novel Alternatives
In the realm of organic synthesis, particularly within drug development and materials science, the strategic use of protecting groups is paramount. Silylation, the introduction of a silyl group (most commonly to a hydroxyl functional group), is a fundamental technique for temporarily masking reactive sites, enhancing volatility for analysis, or modifying a molecule's reactivity.[1] Among the diverse arsenal of silylating agents, Trimethylsilyl methanesulfonate (TMS-OMs) is a potent and versatile option.[2] This guide provides an objective comparison of TMS-OMs against other powerful and novel silylating agents, with a focus on experimental performance and practical application for researchers and chemists.
Overview of Key Silylating Agents
The efficacy of a silylating agent is largely determined by the leaving group attached to the silicon atom. A more stable leaving group anion corresponds to a more electrophilic silicon center and thus a more powerful silylating agent.
-
This compound (TMS-OMs) : This agent features the methanesulfonate (mesylate) group, a good leaving group, rendering TMS-OMs a highly reactive silylating agent suitable for a variety of substrates.[2]
-
Trimethylsilyl Trifluoromethanesulfonate (TMS-OTf) : Widely regarded as one of the most powerful silylating agents, TMS-OTf contains the trifluoromethanesulfonate (triflate) leaving group.[3] The triflate anion's exceptional stability makes TMS-OTf extremely electrophilic, enabling the silylation of even highly hindered alcohols.[4][5]
-
Silyl Amides (e.g., BSTFA, MSTFA) : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also powerful silyl donors.[6] They are often used in analytical chemistry for derivatization due to their volatile and neutral byproducts.[7]
-
Catalyst-Driven Dehydrogenative Silylation : A novel and greener approach involves the use of hydrosilanes (e.g., Et₃SiH) in the presence of a catalyst, such as tris(pentafluorophenyl)borane B(C₆F₅)₃ or various metal complexes.[8][9] This method generates dihydrogen (H₂) as the only byproduct, offering a cleaner reaction profile.[9]
Performance Comparison
The choice of a silylating agent is dictated by factors such as the steric hindrance of the alcohol, required reaction speed, and the substrate's sensitivity to acidic or basic conditions.
| Parameter | This compound (TMS-OMs) | Trimethylsilyl Trifluoromethanesulfonate (TMS-OTf) | Silyl Amides (e.g., MSTFA) | Dehydrogenative Silylation |
| Relative Reactivity | High | Very High (Among the strongest)[3] | High | Moderate to High (Catalyst dependent) |
| Substrate Scope | Primary, secondary, and some tertiary alcohols.[2] | Primary, secondary, and sterically hindered tertiary alcohols.[10] | Wide range, including alcohols, amines, and carboxylic acids.[6] | Primary, secondary, tertiary, and phenolic alcohols.[8] |
| Typical Conditions | Anhydrous solvent, often with a non-nucleophilic base. | Anhydrous solvent (e.g., CH₂Cl₂), non-nucleophilic base (e.g., 2,6-lutidine), low temp (-78°C to RT).[10] | Neat or in an anhydrous solvent, often requires heating (60-80°C).[6] | Anhydrous solvent, catalyst (e.g., B(C₆F₅)₃, Rh, Ir complexes), often RT to moderate heat.[8][9] |
| Key Byproducts | Methanesulfonic acid (CH₃SO₃H) | Trifluoromethanesulfonic acid (CF₃SO₃H) | Neutral amides (e.g., N-methyltrifluoroacetamide). | Dihydrogen gas (H₂).[9] |
| Advantages | Powerful and versatile.[2] | Extremely reactive, effective for difficult substrates.[4] | Volatile, neutral byproducts are ideal for GC-MS analysis. | Atom economical, environmentally friendly ("green"). |
| Limitations | Produces a strong acid byproduct. | Highly moisture-sensitive, produces a very strong acid byproduct. | May require elevated temperatures; byproducts can sometimes interfere if not volatile. | Requires a specific catalyst; may not be as rapid as sulfonate-based reagents. |
Experimental Protocols
Below is a representative protocol for the silylation of a sterically hindered secondary or tertiary alcohol using a highly reactive silyl sulfonate like TMS-OTf.
Objective : To protect a sterically hindered alcohol (e.g., 1-Adamantanol) with a trimethylsilyl group.
Materials :
-
Hindered alcohol (1.0 equiv.)
-
Trimethylsilyl trifluoromethanesulfonate (TMS-OTf) (1.2 equiv.)
-
2,6-Lutidine (1.5 equiv.), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes
Procedure :
-
Reaction Setup : To a dry, nitrogen-flushed round-bottom flask, add the hindered alcohol (1.0 equiv.) and dissolve it in anhydrous dichloromethane.
-
Base Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Add 2,6-lutidine (1.5 equiv.) via syringe.
-
Silylating Agent Addition : Slowly add TMS-OTf (1.2 equiv.) dropwise to the cold, stirred solution. The formation of a white precipitate (lutidinium triflate) is typically observed.
-
Reaction Monitoring : Allow the reaction to stir at -78 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis : The crude product can be purified by flash column chromatography on silica gel to yield the pure silyl ether. Confirm product formation via GC-MS or NMR spectroscopy.[6]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and conceptual hierarchies, aiding in comprehension and reproducibility.
Caption: General experimental workflow for the silylation of a hindered alcohol.
References
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 10. General Silylation Procedures - Gelest [technical.gelest.com]
Safety Operating Guide
Safe Disposal of Trimethylsilyl Methanesulfonate: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper and safe disposal of trimethylsilyl methanesulfonate, ensuring laboratory safety and regulatory compliance.
This compound (TMS-OMs) is a versatile silylating agent used in organic synthesis. However, its reactivity also necessitates careful handling and disposal to mitigate potential hazards. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound in a laboratory setting, aligning with best practices for chemical safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key hazards include flammability, corrosivity, and reactivity with water.[1][2][3] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid and its vapors.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the corrosive material.[5] |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory | Use in a chemical fume hood is required. | Prevents inhalation of harmful vapors.[1][2] |
Step-by-Step Disposal and Neutralization Protocol
The primary method for rendering this compound safe for disposal is through controlled hydrolysis, which breaks it down into less hazardous compounds: trimethylsilanol and methanesulfonic acid. The methanesulfonic acid is then neutralized with a base.
Experimental Protocol: Neutralization of this compound
Objective: To safely hydrolyze and neutralize small quantities of this compound for disposal.
Materials:
-
This compound waste
-
A suitable reaction flask (e.g., round-bottom flask) equipped with a magnetic stir bar, sized appropriately to be no more than half full.
-
Dropping funnel
-
Ice bath
-
Stir plate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10% in water)
-
pH paper or pH meter
-
Appropriate waste container, clearly labeled.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Conduct the entire procedure within a certified chemical fume hood.
-
Place the reaction flask in an ice bath on a magnetic stir plate to control the reaction temperature.
-
Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The amount should be in excess of what is needed to neutralize the methanesulfonic acid that will be generated.
-
-
Hydrolysis and Neutralization:
-
Slowly and cautiously add the sodium bicarbonate or sodium carbonate solution to the reaction flask.
-
With vigorous stirring, add the this compound waste dropwise to the basic solution using a dropping funnel. The addition should be very slow to control the exothermic reaction and any potential gas evolution.
-
Monitor the temperature of the reaction mixture. If it rises significantly, pause the addition until it cools down.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
-
Verification of Neutralization:
-
Remove the flask from the ice bath and allow it to warm to room temperature while stirring continues.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8.
-
If the solution is still acidic, slowly add more sodium bicarbonate or sodium carbonate solution until the desired pH is reached.
-
-
Final Disposal:
-
Once the solution is confirmed to be neutral, it can be transferred to a properly labeled aqueous waste container.
-
Dispose of the waste container through your institution's hazardous waste management program. Do not pour the neutralized solution down the drain unless permitted by local regulations.[1][5]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the area and prevent entry. For small spills, if it is safe to do so, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not use combustible materials like paper towels. For large spills, contact your institution's environmental health and safety department immediately.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling Trimethylsilyl Methanesulfonate
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like Trimethylsilyl methanesulfonate are paramount. This guide provides immediate, essential procedural information to ensure laboratory safety and operational integrity.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Trimethylsilyl mesylate
-
CAS Number: 10090-05-8
-
Molecular Formula: C₄H₁₂O₃SSi
Physicochemical and Hazard Data
The following table summarizes key quantitative data for this compound and a closely related, more hazardous analogue, Trimethylsilyl trifluoromethanesulfonate, for comparative safety assessment.
| Property | This compound | Trimethylsilyl Trifluoromethanesulfonate |
| CAS Number | 10090-05-8 | 27607-77-8 |
| Molecular Formula | C₄H₁₂O₃SSi | C₄H₉F₃O₃SSi |
| Molecular Weight | 168.29 g/mol | 222.26 g/mol |
| Form | Liquid | Liquid |
| Boiling Point | 103-104 °C at 25 mmHg[1] | Not available |
| Flash Point | 30 °C (86 °F) - closed cup[1] | Not available |
| Density | 1.09 g/mL at 25 °C[1] | 1.225 g/mL |
| Signal Word | Warning[1] | Danger[2][3] |
| Key Hazard Statements | H226 (Flammable liquid and vapor)[1] | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[2][3][4] |
Operational Plan: Safe Handling Protocol
As a moisture-sensitive and flammable silylating agent, this compound requires strict adherence to the following handling protocol to mitigate risks.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Inert Atmosphere: Due to its reactivity with moisture, handle the reagent under an inert atmosphere, such as nitrogen or argon.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Grounding: Proper grounding and bonding of containers and receiving equipment are necessary to prevent static discharge, which can be an ignition source.[2][4]
-
Safety Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for preventing chemical exposure.
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields.[1] For tasks with a higher splash potential, a full-face shield is also required.[1][5]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Given the corrosive nature of related compounds, select gloves with proven resistance to reactive organosilanes.
-
Lab Coat/Apron: A flame-resistant lab coat should be worn. For larger quantities or splash risks, a chemically resistant apron over the lab coat is recommended.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors.[2]
Handling Procedures
-
Pre-Use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Dispensing: Use only non-sparking tools for opening and dispensing the chemical.[2][4] Transfer liquids carefully to minimize splashing.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4][6] Store away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[2][4]
Emergency Response and Disposal Plan
Spill Response Protocol
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing full PPE, contain the spill with a dry, inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][2]
-
Decontaminate the spill area.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately evacuate the laboratory, alerting others in the area.[1]
-
Activate the fire alarm if necessary.
-
Contact the institution's environmental health and safety (EHS) department.
-
Prevent entry to the affected area.
-
Disposal Plan
Chemical waste must be managed to ensure personnel safety and environmental protection.[1]
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated secondary containment area, segregated from incompatible materials.[1]
-
Final Disposal: Dispose of the hazardous waste through your institution's licensed environmental health and safety contractor.[1][4][6]
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
